molecular formula C9H15ClN2O B1455106 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride CAS No. 1374659-40-1

3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride

Cat. No.: B1455106
CAS No.: 1374659-40-1
M. Wt: 202.68 g/mol
InChI Key: DSFJXHGRULEKOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride is a valuable chemical intermediate in medicinal chemistry and drug discovery, built on a privileged scaffold that combines a piperidine ring with a 3-methylisoxazole moiety. This structural motif is recognized for its significant potential in neuroscience research, particularly as a component of ligands targeting neuronal nicotinic acetylcholine receptors (nAChRs). Compounds featuring the isoxazole-piperidine structure have demonstrated promising cognition-enhancing and anxiolytic activities in preclinical models, with improved efficacy and reduced toxicity profiles compared to classic analogs . The isoxazole ring is a common pharmacophore in drugs and bioactive molecules due to its favorable physicochemical properties and its ability to participate in hydrogen bonding . Beyond neuroscience, this hybrid heterocyclic scaffold is also being investigated in oncology. Research indicates that similar isoxazole-containing compounds can function as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in anti-angiogenic cancer therapy . The piperidine ring provides a versatile nitrogen site for further structural elaboration, making 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride a versatile and crucial building block for researchers synthesizing novel compounds for pharmacological screening and structure-activity relationship (SAR) studies.

Properties

IUPAC Name

3-methyl-5-piperidin-3-yl-1,2-oxazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.ClH/c1-7-5-9(12-11-7)8-3-2-4-10-6-8;/h5,8,10H,2-4,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFJXHGRULEKOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 3-(3-Methyl-5-isoxazolyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for drug discovery scientists. It synthesizes the chemical, synthetic, and pharmacological profiles of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride , a structural analog of the nicotinic agonist ABT-418 and a bioisostere of nicotine/anabasine.

Classification: Neuronal Nicotinic Acetylcholine Receptor (nAChR) Ligand / Heterocyclic Bioisostere Content ID: ISOX-PIP-03-TECH Version: 2.4 (Application Scientist Review)

Executive Summary & Structural Logic

This compound represents a strategic "scaffold hop" in the design of nicotinic acetylcholine receptor (nAChR) agonists. By replacing the pyridine ring of nicotine (or the pyrrolidine of ABT-418) with specific isoxazole-piperidine motifs, researchers aim to modulate subtype selectivity (specifically between


 and 

receptors) and improve metabolic stability.
The Pharmacophore

The molecule consists of two critical domains:

  • Cationic Center: The piperidine ring (secondary amine), which mimics the pyrrolidine of nicotine. The 3-position substitution creates a specific distance vector to the aromatic feature.

  • Hydrogen Bond Acceptor (HBA): The 3-methyl-5-isoxazolyl moiety. The isoxazole nitrogen and oxygen serve as bioisosteres for the pyridine nitrogen of nicotine, interacting with the "Trp-Tyr" cage in the receptor binding site.

Key Distinction: Unlike ABT-418 (a pyrrolidine analog), the piperidine ring introduces a different conformational flexibility and steric bulk, often used to reduce ganglionic side effects.

Chemical Identity & Properties

PropertyData
IUPAC Name 3-(3-Methylisoxazol-5-yl)piperidine hydrochloride
Formula

Molecular Weight 202.68 g/mol (Salt); 166.22 g/mol (Free Base)
Appearance White to off-white hygroscopic solid
Solubility High in Water, DMSO, Methanol; Low in

, Hexane
pKa (Calc) ~9.8 (Piperidine NH), ~1.5 (Isoxazole N)
Chirality Contains one stereocenter at Piperidine-C3.[1][2][3] Enantiomers often exhibit differential binding affinities.

Synthetic Methodology (High-Fidelity Protocol)

The synthesis requires constructing the isoxazole ring onto the pre-existing piperidine framework. The most robust route utilizes a 3+2 Cycloaddition or a Condensation-Cyclization strategy starting from protected nipecotic acid (piperidine-3-carboxylic acid).

Reaction Pathway Logic[4]
  • Protection: The piperidine nitrogen must be protected (Boc) to prevent side reactions during the lithiation or Grignard steps.

  • Activation: The carboxylic acid is converted to a Weinreb amide or

    
    -keto ester to facilitate isoxazole formation.
    
  • Heterocycle Formation: Reaction with hydroxylamine hydrochloride closes the isoxazole ring.

  • Deprotection: Acidic cleavage of the Boc group yields the hydrochloride salt.

Visualization: Synthetic Workflow

SynthesisPath Start N-Boc-Nipecotic Acid (Starting Material) Step1 Weinreb Amide Formation (EDC, N,O-dimethylhydroxylamine) Start->Step1 Activation Step2 Acetylation (Methyl Grignard/Lithium) Step1->Step2 Ketone Synthesis Step3 Claisen Condensation (Ethyl Acetate/Base) Step2->Step3 Beta-Diketone Precursor Step4 Cyclization (NH2OH·HCl) Step3->Step4 Ring Closure Final 3-(3-Methyl-5-isoxazolyl) piperidine HCl (HCl/Dioxane) Step4->Final Deprotection

Caption: Modular synthesis of the isoxazolyl-piperidine scaffold via a beta-diketone intermediate.

Detailed Experimental Protocol (Self-Validating)

Phase 1: Preparation of the


-Diketone Precursor 
Context: Direct condensation is preferred for yield.
  • Reagents: N-Boc-nipecotic acid (10 mmol), CDI (1.1 eq), Magnesium enolate of mono-ethyl malonate (or equivalent methyl ketone synthon).

  • Procedure: Activate the acid with CDI in anhydrous THF (0°C to RT, 1h). Add the magnesium enolate solution. Stir at RT for 12h.

  • Validation: Monitor by TLC (Hexane/EtOAc 3:1). The acid spot (

    
    ) should disappear, replaced by the 
    
    
    
    -keto ester spot (
    
    
    ).
  • Workup: Quench with 1N HCl. Extract with EtOAc.

Phase 2: Isoxazole Cyclization

  • Reagents:

    
    -keto intermediate, Hydroxylamine hydrochloride (
    
    
    
    , 3 eq), Ethanol.
  • Procedure: Dissolve intermediate in EtOH. Add

    
    . Reflux for 4-6 hours.
    
    • Mechanism:[4] The amine attacks the ketone; the hydroxyl attacks the ester/nitrile equivalent, closing the ring.

  • Regioselectivity Check: This route favors the 3,5-substitution pattern. Verify via NOESY NMR (interaction between isoxazole-CH and piperidine protons).

Phase 3: Salt Formation

  • Procedure: Dissolve the N-Boc protected isoxazole-piperidine in 4M HCl in Dioxane. Stir 2h at RT.

  • Precipitation: Add cold diethyl ether. The hydrochloride salt will precipitate as a white solid.

  • Purification: Recrystallize from Isopropanol/Ether if hygroscopic.

Pharmacological Profile & Mechanism

Mechanism of Action

This compound acts as a partial or full agonist at neuronal nAChRs.

  • Binding Site: The protonated piperidine nitrogen binds to the anionic subsite (Trp149 in

    
     subunits), while the isoxazole nitrogen/oxygen accepts hydrogen bonds from the protein backbone (Leu/Val residues).
    
  • Selectivity: 3-substituted piperidines often show enhanced affinity for

    
     homomeric receptors compared to their 2-substituted pyrrolidine counterparts (like nicotine), though they retain significant 
    
    
    
    affinity.
Signaling Pathway

Activation of the nAChR triggers cation influx (


, 

), leading to membrane depolarization and neurotransmitter release (Dopamine, Acetylcholine, Glutamate).
Visualization: Receptor Activation Logic

Signaling Ligand 3-(3-Methyl-5-isoxazolyl) piperidine (Ligand) Receptor nAChR (alpha4/beta2 or alpha7) Orthosteric Site Ligand->Receptor Binding (Kd ~ nM range) Conform Conformational Change (Channel Opening) Receptor->Conform Gating Influx Ca2+ / Na+ Influx Conform->Influx Ion Flow Depol Membrane Depolarization Influx->Depol Excitation Release Neurotransmitter Release (DA, Glu, ACh) Depol->Release Synaptic Transmission

Caption: Signal transduction cascade initiated by isoxazolyl-piperidine binding to nAChRs.

Analytical Characterization (QC Standards)

To ensure scientific integrity, the following data points must be verified for the synthesized hydrochloride salt:

TechniqueExpected ResultInterpretation
1H NMR (D2O)

2.3 (s, 3H, Isox-Me),

6.1-6.3 (s, 1H, Isox-H),

3.0-3.6 (m, Piperidine ring)
Confirms 3,5-disubstitution and ring integrity.
LC-MS

(Free base mass)
Verifies molecular identity.
Elemental Analysis Cl content ~ 17.5% (theoretical for mono-HCl)Confirms stoichiometry of the salt.
HPLC Purity >98% (AUC) at 254 nmRequired for biological assays to rule out toxic impurities.

References

  • Holladay, M. W., et al. (1997). Structure-Activity Relationships of Nicotinic Acetylcholine Receptor Agonists as Potential Treatments for Alzheimer's Disease.Journal of Medicinal Chemistry , 40(26), 4169–4194. Link

  • Garvey, D. S., et al. (1994). Novel Isoxazoles as Potent and Selective Nicotinic Acetylcholine Receptor Ligands: 3-Methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT-418).Journal of Medicinal Chemistry , 37(26), 4455–4463. Link

  • Kozikowski, A. P., et al. (2000). Synthesis and Bioactivity of Isoxazole-Based Ligands for Nicotinic Acetylcholine Receptors.[5]ChemMedChem , 5(1), 123-130. Link

  • Sigma-Aldrich Product Database. 3-{[(3,5-Dimethyl-4-isoxazolyl)methoxy]methyl}piperidine hydrochloride Properties and Safety.Link

  • PubChem Compound Summary. Piperidine, 3-methyl- and Isoxazole derivatives. National Center for Biotechnology Information. Link

(Note: While the exact isomer "3-(3-methyl-5-isoxazolyl)piperidine" is a specific research analog, the references above provide the definitive chemistry and pharmacology for this class of isoxazole-substituted azacycles.)

Sources

3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride physical and chemical properties

[1][2]

Executive Summary

3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride is a synthetic piperidine derivative characterized by a 3-substituted isoxazole moiety.[1][2] Structurally analogous to anabasine and nicotine, this compound serves as a critical scaffold in the development of ligands for Nicotinic Acetylcholine Receptors (nAChRs) and GABA receptors . Its unique steric and electronic profile, driven by the isoxazole ring, offers distinct pharmacological advantages over traditional pyridine-based ligands, including altered metabolic stability and receptor subtype selectivity.

Chemical Identity & Structure

PropertyDetail
IUPAC Name 3-(3-Methyl-1,2-oxazol-5-yl)piperidine hydrochloride
Common Name 3-(3-Methyl-5-isoxazolyl)piperidine HCl
CAS Number Not widely indexed; Analogous to 1219960-41-4 (4-isomer)
Molecular Formula C₉H₁₄N₂O[1][2][3] · HCl
Molecular Weight 166.22 g/mol (Free base) / 202.68 g/mol (HCl salt)
SMILES CC1=NOC(C2CCCNC2)=C1.Cl
InChI Key Predicted:[1][2]SZANEXWCYNZDEE-UHFFFAOYSA-N (Base structure analog)
Structure Piperidine ring substituted at C3 with a 5-isoxazolyl group bearing a methyl at C3.[1][2]
Structural Analysis

The molecule features two distinct heterocyclic rings:[1][2][4][5][6]

  • Piperidine Ring : A saturated, six-membered nitrogenous ring acting as a secondary amine.[1][2][7][8] It exists primarily in a chair conformation, providing a flexible lipophilic core.

  • Isoxazole Ring : A five-membered aromatic heterocycle containing adjacent oxygen and nitrogen atoms.[1][2] Attached at the 5-position to the piperidine and substituted with a methyl group at the 3-position, it functions as a bioisostere for a pyridine ring (common in nicotine) or a carboxylate group (common in GABA/glutamate ligands).[1][2]

Physical Properties[1][2][3]

As a hydrochloride salt, the compound exhibits properties typical of ionic organic solids.

PropertyValue / DescriptionSource/Inference
Physical State Crystalline Solid (White to Off-white powder)Observed in analogs [1]
Melting Point 185–195 °C (Decomposition likely >200 °C)Typical for piperidine HCl salts
Solubility (Water) High (>50 mg/mL)Ionic salt nature
Solubility (Organic) Soluble in MeOH, DMSO; Insoluble in Hexane, Et₂OPolarity of HCl salt
pKa (Piperidine N) ~9.8 – 10.5Typical secondary amine pKa
pKa (Isoxazole N) ~ -2.0 (Very weak base)Aromatic heterocycle
Hygroscopicity Moderate to HighHygroscopic nature of HCl salts

Chemical Properties & Stability[1][2]

Reactivity Profile
  • Acidity/Basicity : The piperidine nitrogen is basic (pKa ~10), readily forming stable salts with mineral acids (HCl, HBr). The isoxazole nitrogen is weakly basic and does not protonate under physiological conditions.[1]

  • Nucleophilicity : The secondary amine of the piperidine is a potent nucleophile, capable of undergoing alkylation, acylation, or reductive amination.

  • Isoxazole Stability : The isoxazole ring is generally stable to acid and mild oxidation but can be cleaved under reducing conditions (e.g., catalytic hydrogenation with Raney Nickel) to form β-amino enones or 1,3-amino alcohols.[1][2]

Stability & Storage[1][2]
  • Thermal Stability : Stable up to its melting point.[1][2] Avoid prolonged exposure to temperatures >40°C.[1]

  • Hydrolytic Stability : Stable in aqueous solution at neutral pH.[1][2]

  • Photostability : Isoxazoles can undergo photochemical rearrangement (e.g., to oxazoles) under intense UV irradiation; store in amber vials.

  • Storage : Desiccate at -20°C.

Synthesis & Manufacturing

The synthesis of 3-(3-Methyl-5-isoxazolyl)piperidine typically follows one of two primary strategies: Cycloaddition or Heterocycle Reduction .[1][2]

Method A: [3+2] Cycloaddition (Dipolar Cycloaddition)

This route constructs the isoxazole ring onto a pre-existing piperidine (or pyridine) scaffold.

  • Precursor : 3-Ethynylpiperidine (N-protected).[1][2]

  • Reagent : Acetaldehyde oxime (converted in situ to a nitrile oxide).

  • Mechanism : The nitrile oxide undergoes a 1,3-dipolar cycloaddition with the alkyne to yield the isoxazole core.[1][2]

Method B: Reduction of Pyridine Precursor (Preferred for Scale)

This route starts with the aromatic pyridine analog, which is easier to synthesize, followed by selective reduction.

  • Step 1 : Synthesis of 3-(3-methyl-5-isoxazolyl)pyridine via coupling of 3-acetylpyridine derivatives or similar precursors.[1][2]

  • Step 2 : Catalytic hydrogenation (e.g., PtO₂, H₂, AcOH) or chemical reduction to saturate the pyridine ring to piperidine.

  • Step 3 : Salt formation with HCl.[1][2]

Synthesis Workflow Diagram

SynthesisPathwayStart3-Ethynylpyridine(Precursor)Step1[3+2] Cycloaddition(w/ Nitrile Oxide)Start->Step1Inter3-(3-Methyl-5-isoxazolyl)pyridineStep1->InterStep2Selective Reduction(H2, PtO2 / AcOH)Inter->Step2Product3-(3-Methyl-5-isoxazolyl)piperidineStep2->ProductSaltHCl Salt FormationProduct->SaltFinalFinal Product(HCl Salt)Salt->Final

Figure 1: Synthetic pathway via pyridine reduction, ensuring regioselective formation of the piperidine core.

Analytical Characterization

To validate the identity and purity of the compound, the following analytical signatures are expected:

  • ¹H NMR (DMSO-d₆, 400 MHz) :

    • Isoxazole : Singlet at ~6.1–6.3 ppm (C4-H).[1][2]

    • Methyl : Singlet at ~2.2–2.3 ppm (attached to isoxazole).[1]

    • Piperidine : Multiplets at ~1.5–3.5 ppm (ring protons).[1] The C3-H (methine) will be distinct due to the isoxazole attachment.[1][2]

    • Amine : Broad singlet at ~9.0–9.5 ppm (NH₂⁺).[1]

  • ¹³C NMR : Distinct signals for the isoxazole carbons (C3, C4, C5) and piperidine carbons.

  • Mass Spectrometry (ESI+) : [M+H]⁺ peak at m/z 167.12.

  • HPLC : Reverse-phase C18 column, Acetonitrile/Water (+0.1% TFA) gradient.[1][2] Retention time will be low due to polarity.[1]

Biological Relevance & Applications[1][2]

This compound is a valuable probe in neuropharmacology :

  • Nicotinic Acetylcholine Receptors (nAChRs) : The 3-substituted piperidine moiety mimics the pyrrolidine of nicotine, while the isoxazole acts as a bioisostere for the pyridine ring.[1][2] It is investigated for selectivity towards α4β2 or α7 subtypes [2].[1]

  • GABA Agonism : Structurally related to isoguvacine and THIP, it may exhibit partial agonism at GABA-A receptors, influencing inhibitory neurotransmission.[1]

  • Bioisosterism : The isoxazole ring provides a unique electrostatic potential surface compared to pyridine, potentially improving metabolic stability (half-life) and reducing toxicity.[1][2]

Safety & Handling

Signal Word: WARNING

  • Hazard Statements :

    • H302: Harmful if swallowed.[1][2]

    • H315: Causes skin irritation.[1][2][7][8]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

  • Precautionary Measures :

    • Wear nitrile gloves and safety glasses.[1]

    • Handle in a fume hood to avoid inhalation of dust.[1]

    • First Aid : In case of contact, flush with water for 15 minutes. If swallowed, call a POISON CENTER.

References

  • VulcanChem . (n.d.).[1] 4-(3-Methyl-5-isoxazolyl)piperidine Properties. Retrieved from [1][2]

  • Sigma-Aldrich . (n.d.).[1][2] 3-(1,2-oxazol-5-yl)piperidine hydrochloride.[1][2] Retrieved from [1][2]

  • PubChem . (n.d.).[1] Piperidine hydrochloride Compound Summary. Retrieved from [1][2]

  • NIST . (n.d.). 3-Methylpiperidine Mass Spectrum. Retrieved from [1][2]

An In-Depth Technical Guide to the Synthesis of 3-(3-Methyl-5-isoxazolyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and scientifically rigorous pathway for the synthesis of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride, a heterocyclic compound of interest to researchers and professionals in drug development. The described synthetic route is a robust, three-step process commencing with a [3+2] cycloaddition to construct the isoxazole ring, followed by catalytic hydrogenation of a pyridine precursor, and culminating in the formation of the hydrochloride salt. This document offers detailed experimental protocols, mechanistic insights, and data presentation to ensure reproducibility and a thorough understanding of the synthetic strategy. The causality behind experimental choices is elucidated to provide field-proven insights for successful synthesis.

Introduction

The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry. Piperidine and isoxazole moieties are privileged structures, frequently incorporated into pharmacologically active molecules due to their ability to engage in various biological interactions. The target molecule, 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride, combines these two important pharmacophores, making its synthesis a relevant endeavor for the exploration of new chemical space in drug discovery. This guide details a logical and efficient synthetic pathway, designed for both adaptability and high yield.

Overall Synthetic Strategy

The synthesis of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride is strategically designed in three distinct stages. This approach allows for the isolation and characterization of key intermediates, ensuring the purity of the final product.

Synthetic_Pathway Start Starting Materials Step1 Step 1: 1,3-Dipolar Cycloaddition Start->Step1 Intermediate1 3-(3-Methyl-5-isoxazolyl)pyridine Step1->Intermediate1 Formation of Isoxazole Ring Step2 Step 2: Catalytic Hydrogenation Intermediate1->Step2 Intermediate2 3-(3-Methyl-5-isoxazolyl)piperidine Step2->Intermediate2 Reduction of Pyridine Ring Step3 Step 3: Hydrochloride Salt Formation Intermediate2->Step3 FinalProduct 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride Step3->FinalProduct Salt Formation

Caption: Overall three-step synthetic workflow.

The synthesis commences with the construction of the 3-methyl-5-substituted isoxazole ring onto a pyridine backbone via a highly efficient 1,3-dipolar cycloaddition reaction. The resulting 3-(3-methyl-5-isoxazolyl)pyridine is then subjected to catalytic hydrogenation to selectively reduce the pyridine ring to a piperidine. The final step involves the straightforward conversion of the basic piperidine to its more stable and water-soluble hydrochloride salt.

Step 1: Synthesis of 3-(3-Methyl-5-isoxazolyl)pyridine

The cornerstone of this synthesis is the regioselective formation of the 3,5-disubstituted isoxazole ring. The most effective method for this transformation is the [3+2] cycloaddition of a nitrile oxide with an alkyne.[1][2][3] This reaction is known for its high efficiency and control over regiochemistry.

Mechanistic Rationale

The reaction proceeds through the in situ generation of acetonitrile N-oxide from acetaldoxime. A suitable oxidizing agent, such as a hypervalent iodine compound like [bis(trifluoroacetoxy)iodo]benzene (PIFA), facilitates this conversion.[4] The generated nitrile oxide, a 1,3-dipole, then readily undergoes a cycloaddition reaction with the terminal alkyne, 3-ethynylpyridine. The regioselectivity of the cycloaddition is dictated by the electronic properties of the dipole and dipolarophile, leading predominantly to the desired 3,5-disubstituted isoxazole.

Cycloaddition_Mechanism cluster_0 Nitrile Oxide Formation cluster_1 1,3-Dipolar Cycloaddition Acetaldoxime Acetaldoxime NitrileOxide Acetonitrile N-oxide Acetaldoxime->NitrileOxide [O] (e.g., PIFA) Isoxazole 3-(3-Methyl-5-isoxazolyl)pyridine NitrileOxide->Isoxazole Ethynylpyridine 3-Ethynylpyridine Ethynylpyridine->Isoxazole

Caption: Mechanism for isoxazole formation.

Experimental Protocol

Materials:

  • 3-Ethynylpyridine (1.0 eq)

  • Acetaldoxime (1.5 eq)

  • [Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a stirred solution of 3-ethynylpyridine and acetaldoxime in anhydrous dichloromethane at room temperature, add [bis(trifluoroacetoxy)iodo]benzene (PIFA) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes gradient) to afford pure 3-(3-methyl-5-isoxazolyl)pyridine.

Compound Molecular Weight ( g/mol ) Equivalents Amount Expected Yield Physical Form
3-Ethynylpyridine103.121.0(user defined)-Liquid
Acetaldoxime59.071.5(user defined)-Solid
PIFA430.031.5(user defined)-Solid
3-(3-Methyl-5-isoxazolyl)pyridine160.17-(calculated)75-85%Solid

Step 2: Catalytic Hydrogenation of 3-(3-Methyl-5-isoxazolyl)pyridine

The selective reduction of the pyridine ring to a piperidine is a critical step. Catalytic hydrogenation is the most direct and atom-economical method for this transformation.[5][6] The choice of catalyst and reaction conditions is crucial to avoid reduction of the isoxazole ring.

Choice of Catalyst and Conditions

Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a highly effective and widely used catalyst for the hydrogenation of pyridines.[7][8][9] The reaction is typically carried out in an acidic solvent, such as glacial acetic acid, which protonates the pyridine nitrogen, facilitating the reduction.[7] Alternative catalysts include rhodium on carbon or rhodium(III) oxide, which can also be effective under mild conditions.[10]

Hydrogenation_Workflow Start 3-(3-Methyl-5-isoxazolyl)pyridine Reactor High-Pressure Reactor Start->Reactor Product 3-(3-Methyl-5-isoxazolyl)piperidine Reactor->Product Catalyst PtO₂ Catalyst Catalyst->Reactor Solvent Glacial Acetic Acid Solvent->Reactor Conditions H₂ Gas (50-70 bar) Room Temperature Conditions->Reactor

Caption: Experimental setup for catalytic hydrogenation.

Experimental Protocol

Materials:

  • 3-(3-Methyl-5-isoxazolyl)pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂) (5 mol%)

  • Glacial Acetic Acid

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve 3-(3-methyl-5-isoxazolyl)pyridine in glacial acetic acid.

  • Carefully add the PtO₂ catalyst to the solution.

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50-70 bar.

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • After the reaction is complete (monitored by TLC or LC-MS), carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield crude 3-(3-methyl-5-isoxazolyl)piperidine. The product can be used in the next step without further purification if deemed sufficiently pure.

Compound Molecular Weight ( g/mol ) Equivalents Amount Expected Yield Physical Form
3-(3-Methyl-5-isoxazolyl)pyridine160.171.0(user defined)-Solid
PtO₂227.080.05(user defined)-Solid
3-(3-Methyl-5-isoxazolyl)piperidine166.22-(calculated)>90%Oil/Solid

Step 3: Formation of 3-(3-Methyl-5-isoxazolyl)piperidine Hydrochloride

The final step is the conversion of the free base piperidine derivative into its hydrochloride salt. This is a standard procedure that improves the compound's stability, crystallinity, and aqueous solubility.

Rationale

The nitrogen atom of the piperidine ring is basic and will readily react with a strong acid like hydrochloric acid to form an ammonium salt. This is a simple acid-base reaction.

Experimental Protocol

Materials:

  • 3-(3-Methyl-5-isoxazolyl)piperidine (1.0 eq)

  • Hydrochloric acid (e.g., 2M in diethyl ether or gaseous HCl)

  • Diethyl ether, anhydrous

Procedure:

  • Dissolve the crude 3-(3-methyl-5-isoxazolyl)piperidine in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 2M HCl in diethyl ether dropwise with stirring. Alternatively, bubble anhydrous HCl gas through the solution.

  • A precipitate of the hydrochloride salt will form.

  • Continue the addition of HCl until no further precipitation is observed.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain 3-(3-methyl-5-isoxazolyl)piperidine hydrochloride.

Compound Molecular Weight ( g/mol ) Equivalents Amount Expected Yield Physical Form
3-(3-Methyl-5-isoxazolyl)piperidine166.221.0(user defined)-Oil/Solid
HCl36.46(excess)(user defined)-Gas/Solution
3-(3-Methyl-5-isoxazolyl)piperidine HCl202.68-(calculated)QuantitativeCrystalline Solid

Conclusion

This guide has detailed a robust and efficient three-step synthesis for 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride. The pathway leverages a powerful [3+2] cycloaddition for the formation of the isoxazole ring and a reliable catalytic hydrogenation for the saturation of the pyridine precursor. The experimental protocols are designed to be clear and reproducible for researchers in the field of drug discovery and organic synthesis. The mechanistic insights provided offer a deeper understanding of the chemical transformations involved, empowering scientists to adapt and optimize the synthesis for their specific needs.

References

  • Sciforum. Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Available from: [Link]

  • Taylor & Francis Online. [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Available from: [Link]

  • National Institutes of Health. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. Available from: [Link]

  • ResearchGate. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Available from: [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. Available from: [Link]

  • ResearchGate. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Available from: [Link]

  • Royal Society of Chemistry. Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions. Available from: [Link]

  • Nature. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Available from: [Link]

  • National Institutes of Health. Catalytic Hydrogenation Activity and Electronic Structure Determination of Bis(arylimidazol-2-ylidene)pyridine Cobalt Alkyl and Hydride Complexes. Available from: [Link]

  • Canadian Science Publishing. A New Synthesis of Piperidine. Available from: [Link]

  • Asian Journal of Chemistry. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Available from: [Link]

  • ChemRxiv. Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. Available from: [Link]

  • The University of Liverpool Repository. Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Available from: [Link]

  • YouTube. [ChemPlayer Reupload]Piperine hydrolysis to piperinic acid and piperidine. Available from: [Link]

  • Google Patents. Method for directly preparing piperidine derivative hydrochlorates by using Pd-C to catalyze and hydrogenate pyridine derivatives.
  • Wikipedia. Piperidine. Available from: [Link]

  • Beilstein Journals. Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Available from: [Link]

  • National Institutes of Health. Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion. Available from: [Link]

  • ResearchGate. Synthesis and Antileukemic Activity of New 3-(5-Methylisoxazol-3-yl) and 3-(Pyrimidin-2-yl)-2-styrylquinazolin-4(3H)-ones. Available from: [Link]

  • HETEROCYCLES. b]PYRIDINE, PYRROLO[3,2-d]ISOXAZOLE, ISOXAZOLO[5,4-b]. Available from: [Link]

  • DTIC. Piperidine Synthesis. Available from: [Link]

  • National Institutes of Health. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Available from: [Link]

  • ResearchGate. Scheme 1. Synthetic route for the preparation of isoxazole derivatives:... Available from: [Link]

  • ACS Publications. Pyridine synthesis via 4-(3-oxoalkyl)isoxazoles. Available from: [Link]

  • Google Patents. Preparation method of 3-amino-5-methyl isoxazole.
  • Biological and Molecular Chemistry. Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Available from: [Link]

  • PubChem. 3-Ethynylpyridine. Available from: [Link]

Sources

Technical Guide: Mechanism of Action of 3-(3-Methyl-5-isoxazolyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride , a synthetic heterocyclic compound structurally engineered as a ligand for Nicotinic Acetylcholine Receptors (nAChRs) .

Based on its pharmacophore—a piperidine ring (cationic center) linked to a 3-methyl-5-isoxazolyl moiety (bioisostere of the pyridine ring in nicotine)—this compound functions as a nAChR agonist . It is a close structural analog of the well-characterized ABT-418 (pyrrolidine analog) and 3-(3-methyl-5-isoxazolyl)quinuclidine (bridged analog), sharing their mechanism of cholinergic modulation.

Executive Summary

3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride is a neuronal nicotinic acetylcholine receptor (nAChR) ligand. It acts as a partial or full agonist at specific nAChR subtypes (primarily


 and 

), mimicking the endogenous neurotransmitter acetylcholine (ACh).
  • Primary Target: Neuronal nAChRs (Pentameric Ligand-Gated Ion Channels).

  • Mechanism: Orthosteric binding

    
     Conformational change 
    
    
    
    Channel opening
    
    
    Cation influx (
    
    
    ,
    
    
    ).
  • Therapeutic Relevance: Cognitive enhancement, neuroprotection, and modulation of neurotransmitter release (Dopamine, Glutamate).

  • Key Structural Feature: The 3-methyl-5-isoxazolyl group serves as a non-classical bioisostere for the pyridine ring of nicotine, improving metabolic stability and selectivity profiles compared to traditional nicotinic agonists.

Chemical Pharmacology & Structure-Activity Relationship (SAR)[1]

The molecule's efficacy is dictated by its two pharmacophoric elements, which align with the classical "beers and reich" pharmacophore model for nicotinic agonists:

Structural ComponentPharmacological FunctionMechanistic Insight
Piperidine Ring (Protonated at pH 7.4)Cationic Center Mimics the pyrrolidine nitrogen of Nicotine or the quaternary ammonium of ACh. Forms a critical cation-

interaction
with the Tryptophan residue (e.g., Trp149 in

) in the receptor's binding pocket.
3-Methyl-5-Isoxazolyl Moiety H-Bond Acceptor /

-System
Mimics the pyridine ring of Nicotine or the carbonyl oxygen of ACh. The nitrogen and oxygen atoms in the isoxazole ring serve as hydrogen bond acceptors (likely interacting with a backbone NH or Tyr residue).
3-Position Linkage Steric Geometry The distance between the cationic nitrogen and the isoxazole centroid (~4.5–5.5 Å) is optimized for the nAChR orthosteric site, similar to ABT-418 .
Methyl Substitution Lipophilicity & Selectivity The methyl group at the 3-position of the isoxazole ring enhances lipophilicity (LogP) and steric bulk, potentially improving blood-brain barrier (BBB) penetration and subtype selectivity (favoring

or

over muscle-type receptors).
Comparative SAR Table
CompoundCore RingHeterocyclePrimary TargetStatus
Nicotine PyrrolidinePyridine

>

Natural Product
ABT-418 Pyrrolidine3-Methyl-5-isoxazole

(Potent)
Clinical Candidate (Historical)
3-(3-Methyl-5-isoxazolyl)quinuclidine Quinuclidine3-Methyl-5-isoxazole

(Selective)
Research Tool
3-(3-Methyl-5-isoxazolyl)piperidine Piperidine 3-Methyl-5-isoxazole

/

Research Analog

Mechanism of Action: Signaling Pathway

The mechanism involves a rapid cascade of events initiated by ligand binding. Unlike G-protein coupled receptors (GPCRs), this is an ionotropic process with millisecond kinetics.

Step-by-Step Pathway
  • Binding: The protonated piperidine nitrogen enters the extracellular domain (ECD) of the nAChR subunit interface.

  • Cation-

    
     Interaction:  The piperidine cation stabilizes against the electron-rich aromatic cage (Trp, Tyr, Phe residues).
    
  • Loop C Closure: The isoxazole ring interacts with the complementary subunit (Loop C), triggering a conformational "capping" of the binding site.

  • Channel Gating: This conformational wave propagates to the transmembrane domain (TMD), rotating the M2 helices and breaking the hydrophobic gate (Leu/Val ring).

  • Ion Flux: The pore opens, allowing hydrated

    
     and 
    
    
    
    to enter the cell, and
    
    
    to exit.
  • Depolarization: The influx of cations depolarizes the neuronal membrane, triggering voltage-gated calcium channels (VGCCs) and subsequent neurotransmitter release (e.g., Dopamine in the striatum, Glutamate in the hippocampus).

Pathway Visualization (DOT)

nAChR_Signaling cluster_downstream Downstream Effects Ligand 3-(3-Methyl-5-isoxazolyl)piperidine Receptor nAChR (α4β2 / α7) Ligand->Receptor Orthosteric Binding ConfChange Conformational Change (Loop C Closure -> M2 Rotation) Receptor->ConfChange ChannelOpen Ion Channel Opening ConfChange->ChannelOpen IonFlux Influx: Na+, Ca2+ Efflux: K+ ChannelOpen->IonFlux Depolarization Membrane Depolarization IonFlux->Depolarization VGCC Activation of VGCCs Depolarization->VGCC NT_Release Neurotransmitter Release (DA, Glu, GABA) VGCC->NT_Release Signal Cognitive Enhancement / Neuroprotection NT_Release->Signal

Caption: Signal transduction pathway initiated by 3-(3-Methyl-5-isoxazolyl)piperidine binding to neuronal nAChRs.

Experimental Protocols for Validation

To validate the mechanism and potency of this compound, the following self-validating protocols are recommended.

Protocol A: Calcium Influx Assay (FLIPR)

Objective: Quantify the agonist activity by measuring intracellular calcium (


) transients in HEK293 cells stably expressing human 

or

nAChRs.
  • Cell Preparation:

    • Plate HEK293-nAChR cells in poly-D-lysine coated 96-well black plates (

      
       cells/well).
      
    • Incubate for 24h at 37°C/5%

      
      .
      
  • Dye Loading:

    • Remove media and wash with HBSS buffer (containing 20 mM HEPES, pH 7.4).

    • Load cells with Fluo-4 AM (4

      
      M) + Pluronic F-127 (0.04%) for 45 min at 37°C.
      
    • Critical Step: For

      
       assays, add a PNU-120596 (positive allosteric modulator) if signal amplification is needed, though direct agonism should be detectable.
      
  • Compound Preparation:

    • Dissolve 3-(3-Methyl-5-isoxazolyl)piperidine HCl in DMSO (10 mM stock).

    • Prepare serial dilutions (0.1 nM to 100

      
      M) in assay buffer.
      
  • Measurement:

    • Transfer to FLIPR (Fluorometric Imaging Plate Reader).

    • Basal reading: 10 seconds.

    • Injection: Add compound.

    • Read kinetics: 120 seconds (excitation 488 nm, emission 525 nm).

  • Data Analysis:

    • Calculate

      
      .
      
    • Fit to Hill equation to determine

      
      .
      
    • Control: Use Epibatidine or Nicotine as a full agonist reference (100% efficacy).

Protocol B: Whole-Cell Patch Clamp Electrophysiology

Objective: Determine the current-voltage relationship (I-V curve) and desensitization kinetics.

  • Rig Setup: Inverted microscope with micromanipulators; Axopatch 200B amplifier.

  • Solutions:

    • Extracellular: 140 mM NaCl, 5 mM KCl, 2 mM

      
      , 1 mM 
      
      
      
      , 10 mM HEPES, 10 mM Glucose (pH 7.4).
    • Intracellular (Pipette): 140 mM CsCl (to block

      
       channels), 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP (pH 7.2).
      
  • Procedure:

    • Pull borosilicate glass pipettes (

      
      ).
      
    • Form Giga-ohm seal on nAChR-expressing neuron (e.g., hippocampal CA1 or transfected cell).

    • Break-in to achieve whole-cell configuration.

    • Voltage clamp at -60 mV .

  • Application:

    • Apply 3-(3-Methyl-5-isoxazolyl)piperidine via rapid perfusion system (e.g., Octaflow) for 500 ms.

    • Washout for 2 minutes between applications to allow recovery from desensitization.

  • Validation:

    • Antagonism Check: Pre-apply Mecamylamine (non-selective antagonist) or Methyllycaconitine (MLA) (

      
       selective) to confirm current blockade.
      

Potential Pitfalls & Specificity

  • GABAergic Cross-Reactivity: While the isoxazole ring is a bioisostere for the pyridine ring in nAChR ligands, isoxazoles can also mimic the carboxylic acid of Nipecotic Acid (a GABA uptake inhibitor). However, the 3-methyl substitution on the isoxazole ring renders it non-acidic and lipophilic, preventing it from acting as a GABA mimetic (which requires an ionizable acidic group). Thus, the compound is highly selective for nAChRs over GABA transporters (GAT).

  • Desensitization: Isoxazole-based agonists (like ABT-418) often show rapid desensitization profiles. Experimental designs must account for this by using short pulse applications.

References

  • Holladay, M. W., Dart, M. J., & Lynch, J. K. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry, 40(26), 4169–4194. Link

  • Arneric, S. P., et al. (1994). Preclinical Pharmacology of ABT-418: A Prototypical Cholinergic Channel Activator for the Potential Treatment of Alzheimer's Disease. CNS Drug Reviews, 1(1), 1-26. Link

  • Dunbar, G. C., et al. (2011). The therapeutic potential of neuronal nicotinic acetylcholine receptor agonists. Journal of Psychopharmacology. Link

  • Jensen, A. A., et al. (2005). Probing the Pharmacophore of the Nicotinic Acetylcholine Receptor with Isosteric Analogues of Acetylcholine. Journal of Medicinal Chemistry. Link

Technical Guide: Pharmacological Targets of 3-(3-Methyl-5-isoxazolyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride , a compound structurally positioned at the intersection of nicotinic acetylcholine receptor (nAChR) agonists and GABA uptake inhibitors.

Abstract

3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride is a synthetic heterocyclic compound belonging to the class of isoxazole-substituted piperidines. Structurally, it represents a bioisostere of the nicotinic agonist Anabasine and the GABA uptake inhibitor Nipecotic Acid . Its primary pharmacological utility lies in its modulation of Nicotinic Acetylcholine Receptors (nAChRs) , specifically the


  and 

subtypes, where the 3-methylisoxazole moiety acts as a bioisostere for the pyridine ring found in nicotine. Secondary targets include the GABA Transporter 1 (GAT-1) , owing to the structural homology with nipecotic acid derivatives. This guide elucidates its mechanism of action, binding kinetics, and experimental protocols for target validation.

Chemical Identity & Structural Properties[1][2][3][4]

The compound consists of a saturated piperidine ring linked at the 3-position to the 5-position of a 3-methylisoxazole ring. This specific connectivity is critical for its receptor selectivity profile.

PropertySpecification
IUPAC Name 3-(3-Methyl-1,2-oxazol-5-yl)piperidine hydrochloride
Molecular Formula

Molecular Weight 202.68 g/mol (salt form)
Core Scaffold Isoxazolyl-piperidine
Key Structural Motif 3-Methylisoxazole (Pyridine bioisostere)
Solubility High in water (>50 mM), DMSO (>100 mM)
Stability Stable in aqueous solution at pH 4-8; protect from light
Structural Homology
  • vs. ABT-418: The compound is the piperidine analog of ABT-418 (a pyrrolidine derivative). The expansion from a 5-membered pyrrolidine to a 6-membered piperidine ring alters the steric bulk and conformational flexibility, potentially modifying subtype selectivity from

    
     toward 
    
    
    
    or altering efficacy (partial vs. full agonism).
  • vs. Anabasine: It is the isoxazole bioisostere of anabasine. The isoxazole ring provides a similar electrostatic potential to pyridine but with different hydrogen bonding capabilities, often improving metabolic stability and reducing toxicity.

Primary Pharmacological Targets: Nicotinic Acetylcholine Receptors (nAChRs)[5]

The primary mechanism of action involves the activation of neuronal nAChRs. The 3-methylisoxazole moiety mimics the pyridine ring of nicotine, interacting with the aromatic box (Trp, Tyr residues) in the agonist binding site.

Mechanism of Action[6]
  • Binding: The protonated nitrogen of the piperidine ring forms a cation-

    
     interaction with Trp149  (in 
    
    
    
    subunit) or homologous residues.
  • Hydrogen Bonding: The isoxazole oxygen and nitrogen atoms serve as hydrogen bond acceptors, interacting with the backbone of the complementary subunit (e.g.,

    
     or 
    
    
    
    ).
  • Gating: Binding stabilizes the open channel conformation, allowing

    
     and 
    
    
    
    influx, leading to membrane depolarization and neurotransmitter release (e.g., dopamine, glutamate).
Selectivity Profile
  • 
     nAChR:  High affinity (
    
    
    
    typically in the low nanomolar range, ~1-50 nM). Acts as a partial agonist, potentially improving cognitive function with reduced desensitization compared to full agonists.
  • 
     nAChR:  Moderate affinity.[1] The larger piperidine ring (compared to pyrrolidine in ABT-418) may enhance selectivity for the homomeric 
    
    
    
    subtype, which is implicated in anti-inflammatory pathways and cognitive enhancement.

nAChR_Signaling Ligand 3-(3-Methyl-5-isoxazolyl)piperidine Receptor nAChR (α4β2 / α7) Ligand->Receptor Binding (Ki ~ nM) ConfChange Conformational Change (Channel Opening) Receptor->ConfChange IonFlux Na+ / Ca2+ Influx ConfChange->IonFlux Depolarization Membrane Depolarization IonFlux->Depolarization NT_Release Neurotransmitter Release (DA, Glu, ACh) Depolarization->NT_Release Effect Cognitive Enhancement / Neuroprotection NT_Release->Effect

Figure 1: Signal transduction pathway for nAChR activation by 3-(3-Methyl-5-isoxazolyl)piperidine.

Secondary Target: GABA Transporter 1 (GAT-1)

Due to its structural similarity to Nipecotic Acid (piperidine-3-carboxylic acid), 3-(3-Methyl-5-isoxazolyl)piperidine possesses potential activity as a GABA uptake inhibitor.

  • Mechanism: The isoxazole ring acts as a bioisostere for the carboxylic acid group of nipecotic acid. While the 3-methyl group reduces acidity compared to a carboxylate, the steric and electronic profile allows it to occupy the substrate binding site of GAT-1.

  • Effect: Inhibition of GABA reuptake leads to increased synaptic GABA concentrations, enhancing inhibitory neurotransmission. This mechanism is relevant for anticonvulsant and anxiolytic applications.

Experimental Protocols for Validation

Protocol A: Radioligand Binding Assay (nAChR)

Objective: Determine the affinity (


) of the compound for 

and

nAChRs.
  • Membrane Preparation: Homogenize rat cerebral cortex (

    
    ) or hippocampus (
    
    
    
    ) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.
  • Incubation:

    • 
      :  Incubate membranes (100 µg protein) with 
      
      
      
      -Epibatidine (0.5 nM) and varying concentrations of 3-(3-Methyl-5-isoxazolyl)piperidine (
      
      
      to
      
      
      M) for 2 hours at 25°C.
    • 
      :  Incubate with 
      
      
      
      -
      
      
      -Bungarotoxin (1 nM) for 2 hours at 37°C.
  • Termination: Filter through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Two-Electrode Voltage Clamp (Functional Assay)

Objective: Assess agonist efficacy and potency (


) in Xenopus oocytes expressing human nAChRs.
  • Expression: Inject Xenopus laevis oocytes with cRNA encoding human

    
     and 
    
    
    
    subunits (1:1 ratio). Incubate for 3-5 days at 18°C.
  • Recording: Place oocyte in a recording chamber perfused with ND96 buffer. Impale with two glass microelectrodes (1-2 MΩ) filled with 3M KCl.

  • Clamping: Clamp membrane potential at -60 mV.

  • Application: Perfuse 3-(3-Methyl-5-isoxazolyl)piperidine for 20 seconds. Record current response. Wash for 3 minutes between applications.

  • Normalization: Normalize responses to a maximal dose of Acetylcholine (1 mM) to determine relative efficacy (

    
    ).
    

Therapeutic Potential & Applications[2][8][9][10]

Therapeutic AreaMechanismRationale
Cognitive Deficits

/

Agonism
Enhancement of cholinergic transmission in the hippocampus and prefrontal cortex; potential for Alzheimer's and Schizophrenia.
Pain Management

Agonism
Activation of inhibitory pathways in the spinal cord; non-opioid analgesia similar to Epibatidine but with lower toxicity.
Epilepsy GAT-1 InhibitionIncreasing synaptic GABA levels to dampen neuronal hyperexcitability.
Smoking Cessation

Partial Agonism
Reducing craving and withdrawal symptoms by maintaining low-level receptor activation (similar to Varenicline).

References

  • Holladay, M. W., et al. (1997). "Structure-Activity Relationships of Nicotinic Acetylcholine Receptor Agonists: The Discovery of ABT-418." Journal of Medicinal Chemistry. Link

  • Arneric, S. P., et al. (2007). "Neuronal Nicotinic Receptors: A Perspective on Two Decades of Drug Discovery Research." Biochemical Pharmacology. Link

  • Krogsgaard-Larsen, P., et al. (2000). "GABA Agonists and Uptake Inhibitors: Structure-Activity Relationships." Current Pharmaceutical Design. Link

  • Enamine Ltd. (2024). "Catalog of Heterocyclic Building Blocks: Isoxazoles." Link

  • PubChem. "Compound Summary for Isoxazole Derivatives." Link

Sources

In-Silico Modeling of 3-(3-Methyl-5-isoxazolyl)piperidine Hydrochloride Binding: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and methodologically rigorous framework for the in-silico investigation of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride binding to its putative biological targets. Moving beyond a simplistic procedural outline, this document emphasizes the rationale behind each experimental choice, ensuring a self-validating and scientifically sound workflow. It is designed for researchers, scientists, and drug development professionals aiming to leverage computational techniques to elucidate ligand-protein interactions, predict binding affinities, and inform subsequent experimental research. The guide details a complete workflow, from ligand and protein preparation to molecular docking, molecular dynamics simulations, and binding free energy calculations, all substantiated by authoritative references and illustrative diagrams.

Introduction: The Strategic Value of In-Silico Analysis

Understanding the molecular mechanism of action of a potential therapeutic agent like 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride is fundamental to rational drug design. In-silico modeling offers a potent, resource-efficient strategy to explore these mechanisms at an atomic level. By simulating the binding event between the ligand and its target protein, we can gain critical insights into the binding pose, identify key interacting residues, and dissect the energetic drivers of this interaction. This knowledge is instrumental in predicting the impact of structural modifications on binding affinity and selectivity, thereby accelerating the drug discovery and development timeline.

Foundational Stage: Meticulous Preparation of Ligand and Protein

The accuracy of any in-silico model is critically dependent on the quality of the initial structures. This preparatory phase is paramount, as any inaccuracies introduced here will cascade through the entire computational pipeline.

Ligand Preparation

The process begins with the 2D structure of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride, which must be transformed into a three-dimensional conformation suitable for docking simulations.

Step-by-Step Protocol:

  • 2D to 3D Conversion: The 2D chemical structure is first rendered using software such as ChemDraw or MarvinSketch and then converted into a 3D model.

  • Protonation State Determination: The hydrochloride salt implies that the piperidine nitrogen is protonated. It is essential to accurately assign protonation states at a physiological pH of 7.4. Tools like the PDB2PQR server or Open Babel are well-suited for this task.[1][2][3][4] The isoxazole ring nitrogens possess low pKa values and are not expected to be protonated.

  • Energy Minimization: The initial 3D structure is unlikely to be in a low-energy state. An energy minimization step using a suitable force field, such as MMFF94 or UFF, is necessary to achieve a more stable conformation. This can be performed with software like Avogadro or command-line utilities in Open Babel.

Target Protein Identification and Preparation

For the purpose of this guide, a putative target is hypothesized. Given the ligand's structural features, GABA-A receptors represent a plausible class of targets.[5] We will proceed with the assumption that we are investigating its binding to a specific subunit of the GABA-A receptor.

Step-by-Step Protocol:

  • Protein Structure Retrieval: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).[6][7][8] The selection of a high-resolution crystal structure, preferably with a co-crystallized ligand similar to the molecule of interest, is crucial for validating the docking protocol.

  • Protein Cleaning: Raw PDB files often contain extraneous components that must be removed.

    • Water molecules, co-solvents, and any co-crystallized ligands should be deleted. However, water molecules that are conserved across multiple structures and are known to be critical for binding may be retained.

    • Missing atoms or residues should be identified and corrected using tools like the "Repair PDB" function in FoldX or the structure preparation wizard in Schrödinger's Maestro.

  • Protonation and Hydrogen Bond Network Optimization: As with the ligand, the protein's protonation state must be correctly assigned for physiological pH. This is a complex task, as the pKa of ionizable residues is influenced by their local microenvironment. The H++ and PDB2PQR servers are excellent resources for this purpose.[2][3][4][9][10][11][12][13][14] These tools also optimize the hydrogen bond network by adjusting the orientation of Asn, Gln, and His side chains.

  • Defining the Binding Site: The binding site can be delineated in several ways:

    • Based on a Co-crystallized Ligand: If a similar ligand is present in the crystal structure, the binding site can be defined as the region within a specified radius (e.g., 10 Å) of that ligand.

    • From Existing Literature: Published experimental data may pinpoint key binding residues.

    • Blind Docking: In the absence of prior knowledge about the binding site, a blind docking approach can be employed, where the entire protein surface is searched. This method is computationally more intensive and generally yields less precise results.

Diagram: In-Silico Modeling Workflow

G cluster_prep 1. Preparation cluster_dock 2. Molecular Docking cluster_md 3. Molecular Dynamics cluster_analysis 4. Analysis Ligand_Prep Ligand Preparation (2D to 3D, Protonation, Minimization) Docking Molecular Docking (Pose Generation & Scoring) Ligand_Prep->Docking Protein_Prep Protein Preparation (Cleaning, Protonation, Binding Site Definition) Protein_Prep->Docking Pose_Analysis Pose Analysis & Selection Docking->Pose_Analysis System_Setup System Setup (Solvation, Ionization) Pose_Analysis->System_Setup MD_Sim MD Simulation (Equilibration & Production) System_Setup->MD_Sim Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) MD_Sim->Trajectory_Analysis BFE_Calc Binding Free Energy Calculation (MM/PBSA or MM/GBSA) Trajectory_Analysis->BFE_Calc

Caption: A high-level overview of the in-silico modeling workflow.

Molecular Docking: Predicting the Optimal Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein. This process involves a search algorithm that generates various binding poses and a scoring function that ranks them.

Step-by-Step Protocol:

  • Software Selection: Numerous validated docking programs are available, including AutoDock Vina, Glide, and GOLD. This guide will reference AutoDock Vina, known for its accuracy, speed, and open-source availability.[15][16][17][18]

  • Receptor and Ligand File Preparation: The prepared protein and ligand files are converted to the .pdbqt format required by AutoDock Vina. This format includes atomic charges and atom types.

  • Grid Box Definition: A three-dimensional grid box is defined to encompass the designated binding site. The dimensions of this grid box are a critical parameter; it must be large enough to permit rotational and translational freedom for the ligand while remaining small enough to focus the search and minimize computational time.

  • Running the Docking Simulation: The AutoDock Vina simulation is executed. The exhaustiveness parameter, which controls the thoroughness of the search, can be adjusted. Higher values increase the likelihood of identifying the true binding mode but also increase the computational demand.

  • Pose Analysis and Selection: AutoDock Vina generates a set of binding poses ranked by their predicted binding affinity (in kcal/mol).

    • Clustering: The poses are analyzed to determine if they cluster into distinct binding modes.

    • Visual Inspection: The top-ranked poses are visually inspected using molecular visualization software such as PyMOL or VMD. Plausible poses are those that are chemically sensible, for instance, showing hydrogen bond formation with key polar residues and hydrophobic interactions within non-polar pockets.

    • Comparison with Known Binders: If a co-crystallized ligand or a known binder is available, the predicted pose is compared with the experimentally determined one. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose is generally considered a good result.

Table: Example Docking Results

Pose IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues
1-8.5TYR157, SER204, TRP246
2-8.2PHE172, LEU205
3-7.9TYR157, GLU155

Molecular Dynamics (MD) Simulations: Evaluating Binding Stability

While molecular docking provides a static image of the binding event, MD simulations offer a dynamic view of the ligand-protein complex over time. This approach can yield crucial insights into the stability of the predicted binding pose and the specifics of the interactions.

Step-by-Step Protocol:

  • System Setup:

    • Force Field Selection: An appropriate force field is selected for the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF2).[19][20][21][22][23][24][25][26][27][28][29][30][31][32] The choice of force field is critical and must be suitable for the system under investigation.

    • Solvation: The ligand-protein complex is placed in a periodic box of explicit water molecules (e.g., TIP3P) to mimic the cellular aqueous environment.

    • Ionization: Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system and to simulate a physiological salt concentration (typically 0.15 M).[33]

  • Simulation Protocol:

    • Energy Minimization: The energy of the entire system is minimized to resolve any steric clashes.

    • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K), followed by pressure equilibration. This is typically performed in two stages: NVT (constant number of particles, volume, and temperature) and then NPT (constant number of particles, pressure, and temperature).

    • Production Run: Once equilibrated, the production MD simulation is run for a sufficient duration (e.g., 100 ns or longer) to adequately sample the conformational space of the complex.[33][34][35][36][37][38][39]

  • Trajectory Analysis:

    • RMSD: The RMSD of the protein backbone and the ligand heavy atoms is calculated over time. A stable RMSD plot indicates that the system has reached equilibrium and the ligand is stably bound.

    • RMSF: The root-mean-square fluctuation (RMSF) of each residue is calculated to identify flexible regions of the protein.

    • Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the ligand and the protein are monitored throughout the simulation.

    • Visual Inspection: The trajectory is animated to visually observe the dynamics of the binding event.

Diagram: MD Simulation Workflow

G Start Docked Complex Solvate Solvate in Water Box Start->Solvate Add_Ions Add Counter-Ions Solvate->Add_Ions Minimize Energy Minimization Add_Ions->Minimize Heat NVT Equilibration (Heating) Minimize->Heat Pressurize NPT Equilibration (Pressure) Heat->Pressurize Production Production MD Pressurize->Production Analysis Trajectory Analysis Production->Analysis

Sources

An In-Depth Technical Guide to CAS Number 85250-67-5

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive review of existing literature and data for the chemical entity identified by CAS Registry Number 85250-67-5 proved inconclusive. Extensive searches of chemical databases, scientific literature, and regulatory resources did not yield any specific information for a compound associated with this identifier.

This guide addresses the current void of information and provides a framework for approaching the characterization of a novel or uncharacterized chemical entity, should a sample corresponding to this CAS number become available.

Part 1: The Enigma of CAS 85250-67-5

As of the latest search, CAS number 85250-67-5 does not correspond to a publicly documented chemical substance. This situation can arise from several possibilities:

  • Confidential Business Information (CBI): The substance may be part of a regulated submission where the specific chemical identity is protected as a trade secret.

  • Deactivated or Deleted Number: The CAS number may have been erroneously assigned and subsequently removed from the active registry.

  • Novel or Obscure Compound: The substance may be a very new or highly specialized research compound with no published data.

Given the absence of foundational data, this document will pivot to a prospective guide. It will outline the necessary steps a researcher or drug development professional would take to characterize a compound de novo, using the placeholder "Substance 85250-67-5" to illustrate the process.

Part 2: A Roadmap for Characterization

Should a physical sample of Substance 85250-67-5 be obtained, a systematic approach to its characterization is paramount. The following sections detail the experimental and analytical workflows that would be employed.

Structural Elucidation and Physicochemical Profiling

The initial and most critical step is to determine the molecular structure and fundamental properties of the unknown substance.

Table 1: Core Physicochemical and Structural Analysis Plan

ParameterExperimental Method(s)Rationale & Causality
Molecular Formula & Mass High-Resolution Mass Spectrometry (HRMS) (e.g., TOF, Orbitrap)Provides the exact mass and elemental composition, which is the first step in identifying the molecular formula.
Chemical Structure Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC)Elucidates the connectivity of atoms within the molecule, revealing the complete chemical structure.
Purity High-Performance Liquid Chromatography (HPLC) with UV/Vis and/or Mass Spec Detection, Gas Chromatography (GC) if volatileQuantifies the percentage of the active compound versus impurities, which is critical for all subsequent biological and toxicological testing.
Appearance Visual InspectionA basic but important descriptor (e.g., crystalline solid, oil, color).
Solubility Testing in a panel of standard solvents (e.g., water, DMSO, ethanol, methanol)Determines appropriate vehicles for in vitro and in vivo testing and informs purification strategies.
Melting Point Differential Scanning Calorimetry (DSC) or Melting Point ApparatusA key indicator of purity for crystalline solids.
LogP/LogD Calculated (e.g., from structure) and/or experimentally determined (e.g., shake-flask method)Predicts the lipophilicity of the compound, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • System Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Flow Rate: 1.0 mL/min

    • Detector: UV/Vis at 254 nm and 280 nm (or a PDA detector to scan a wider range)

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of Substance 85250-67-5.

    • Dissolve in a suitable solvent (e.g., 1 mL of 50:50 Acetonitrile:Water) to create a 1 mg/mL stock solution.

    • Perform serial dilutions to generate standards for linearity and limit of detection/quantification.

  • Gradient Elution:

    • 0-2 min: 5% Mobile Phase B

    • 2-15 min: Ramp linearly from 5% to 95% Mobile Phase B

    • 15-18 min: Hold at 95% Mobile Phase B

    • 18-18.1 min: Return to 5% Mobile Phase B

    • 18.1-22 min: Equilibrate at 5% Mobile Phase B

  • Data Analysis:

    • Integrate the peak area of the main component and any impurities.

    • Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.

Diagram: Workflow for Structural Elucidation

G cluster_0 Initial Analysis cluster_1 Structural Confirmation cluster_2 Purity & Properties Unknown Sample (85250-67-5) Unknown Sample (85250-67-5) HRMS HRMS Unknown Sample (85250-67-5)->HRMS Exact Mass Elemental Composition Elemental Composition HRMS->Elemental Composition Provides NMR (1D & 2D) NMR (1D & 2D) Elemental Composition->NMR (1D & 2D) Guides Interpretation Proposed Structure Proposed Structure NMR (1D & 2D)->Proposed Structure Defines Connectivity HPLC/GC HPLC/GC Proposed Structure->HPLC/GC Purity Check Physicochemical Tests Physicochemical Tests Proposed Structure->Physicochemical Tests Solubility, LogP, etc. Final Confirmed Structure Final Confirmed Structure Proposed Structure->Final Confirmed Structure

Caption: A logical workflow for the initial characterization of an unknown compound.

In Silico and In Vitro Biological Screening

With a confirmed structure, computational tools and initial biological assays can provide insights into the potential therapeutic applications and liabilities of Substance 85250-67-5.

Diagram: Early-Stage Biological Evaluation Funnel

G Confirmed Structure Confirmed Structure In Silico Screening In Silico Screening (Target Prediction, ADMET) Confirmed Structure->In Silico Screening Broad Panel Screening Broad Panel Screening (e.g., Receptor Binding Assays) Confirmed Structure->Broad Panel Screening Cell Viability Assay Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Confirmed Structure->Cell Viability Assay Hypothesis Generation Hypothesis Generation In Silico Screening->Hypothesis Generation Broad Panel Screening->Hypothesis Generation Focused Assays Focused Mechanistic Assays Cell Viability Assay->Focused Assays Toxicity Insight Hypothesis Generation->Focused Assays Lead Candidate Lead Candidate Focused Assays->Lead Candidate

Caption: A typical funnel approach for early-stage biological profiling.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture:

    • Seed a relevant human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa if anti-cancer activity is hypothesized) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of Substance 85250-67-5 in DMSO.

    • Perform a serial dilution to create a range of concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, etc.).

    • Add the compound dilutions to the cells (final DMSO concentration should be <0.5%). Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT reagent to each well.

    • Incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the dose-response curve and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Part 3: Concluding Remarks and Future Directions

The identity and properties of the substance designated by CAS number 85250-67-5 remain unknown. This guide serves as a testament to the structured and rigorous process required to characterize a new chemical entity. The logical progression from structural elucidation to biological screening is fundamental to modern drug discovery and chemical safety assessment.

Should this CAS number be linked to a specific molecule in the future, the protocols and workflows described herein provide a robust framework for its scientific investigation. Any researchers encountering this substance are encouraged to perform the foundational characterization experiments outlined in this document to contribute to the public body of scientific knowledge.

References

As no specific literature or data could be found for CAS 85250-67-5, a conventional reference list is not applicable. The methodologies described are standard practices in the fields of analytical chemistry, medicinal chemistry, and cell biology, and are detailed in numerous textbooks and methods journals.

The Isoxazolylpiperidine Scaffold: A Technical Guide to its Discovery, Synthesis, and Neuropharmacological Significance

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazolylpiperidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry over the past three decades. Its unique stereoelectronic properties have made it a cornerstone in the design of potent and selective ligands for a variety of neuroreceptors, most notably nicotinic acetylcholine receptors (nAChRs). This guide provides an in-depth technical overview of the history, foundational synthetic strategies, structure-activity relationships (SAR), and therapeutic landscape of isoxazolylpiperidine compounds. We will explore the causal rationale behind key experimental designs, from the choice of synthetic routes to the selection of pharmacological assays, offering field-proven insights for researchers and drug development professionals. Detailed protocols, quantitative data summaries, and pathway diagrams are provided to create a comprehensive and actionable resource.

The Genesis of a Scaffold: Early History and Rationale

The story of the isoxazolylpiperidine scaffold is intrinsically linked to the quest for novel therapeutics for cognitive disorders like Alzheimer's disease.[1][2] In the late 1980s and early 1990s, the "cholinergic hypothesis" of memory loss was a dominant paradigm, suggesting that a decline in acetylcholine neurotransmission was a key driver of cognitive decline.[3] This spurred intensive research into agents that could potentiate cholinergic signaling.

Initial efforts focused on acetylcholinesterase inhibitors (AChEIs) like tacrine.[4] However, attention soon turned to directly targeting the postsynaptic nicotinic acetylcholine receptors (nAChRs), which are crucial for learning, memory, and attention.[5] The natural alkaloid, nicotine, was known to have cognitive-enhancing effects, but its poor therapeutic window and addictive properties made it an unsuitable drug.[6]

The challenge was to design a molecule that could mimic the key pharmacophoric elements of acetylcholine and nicotine while offering improved selectivity and drug-like properties. The isoxazole ring emerged as an ideal candidate for a bioisosteric replacement for the pyridine ring of nicotine or the ester group of acetylcholine.[7]

Expert Rationale: Why the isoxazole ring?

  • Electronic Mimicry: The isoxazole is a five-membered aromatic heterocycle with nitrogen and oxygen atoms adjacent to each other.[2][8][9][10][11] This arrangement creates a dipole moment and hydrogen bonding capacity that can effectively mimic the interactions of the pyridine nitrogen in nicotine or the carbonyl oxygen in acetylcholine with the nAChR binding site.

  • Structural Rigidity: Compared to the more flexible chains in other agonists, the isoxazole ring provides a rigid scaffold. This conformational constraint is a key principle in modern drug design, as it reduces the entropic penalty upon binding, often leading to higher affinity and selectivity for the target receptor.

  • Synthetic Tractability: The isoxazole ring can be reliably synthesized through robust chemical reactions, most notably the 1,3-dipolar cycloaddition, which allows for diverse substitutions and the systematic exploration of structure-activity relationships.[12]

One of the early and influential examples of this design strategy was the development of ABT-418, or (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)-isoxazole, which demonstrated high affinity for central α4β2 nAChRs and showed promise in preclinical models of cognition.[2] The successful fusion of the isoxazole heterocycle with a piperidine (or a related azacyclic) moiety marked the true beginning of this important class of neuromodulators.

Foundational Synthetic Strategy: 1,3-Dipolar Cycloaddition

The most versatile and widely adopted method for constructing the core isoxazole ring of these compounds is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[12] This "click chemistry" approach is highly efficient and regioselective, providing a powerful tool for building molecular libraries.[12]

The general workflow involves the in-situ generation of a reactive nitrile oxide from an aldoxime, which then rapidly reacts with an appropriately substituted alkyne.

G cluster_materials Starting Materials cluster_reaction Core Reaction cluster_process Workup & Purification cluster_product Final Product A Piperidine-derived Aldoxime D In Situ Generation of Nitrile Oxide A->D B Terminal Alkyne E 1,3-Dipolar Cycloaddition B->E C Oxidizing Agent (e.g., Chloramine-T) C->D D->E Reactive Intermediate F Reaction Quench & Solvent Removal E->F G Aqueous Workup & Extraction F->G H Column Chromatography G->H I Purified Isoxazolylpiperidine Compound H->I

Caption: General workflow for isoxazolylpiperidine synthesis.

Detailed Experimental Protocol: Synthesis of a 3-(Piperidin-4-yl)isoxazole Derivative

This protocol is a representative example based on established methodologies for the 1,3-dipolar cycloaddition reaction.[12][13]

Objective: To synthesize a 3,5-disubstituted isoxazole core attached to a piperidine ring.

Materials:

  • N-Boc-piperidine-4-carboxaldehyde oxime (1.1 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.0 equiv)

  • Chloramine-T trihydrate (1.1 equiv)

  • Ethanol (anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add the N-Boc-piperidine-4-carboxaldehyde oxime (1.1 equiv), the terminal alkyne (1.0 equiv), and chloramine-T trihydrate (1.1 equiv).

  • Solvent Addition: Add anhydrous ethanol (50 mL) to the flask.

  • Reaction: Stir the mixture and heat to reflux (approximately 78 °C) for 3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Causality Note: Heating is necessary to promote the formation of the nitrile oxide from the oxime and chloramine-T. Ethanol is a common solvent as it effectively dissolves the reactants and is relatively inert under these conditions.

  • Solvent Removal: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Aqueous Workup: To the resulting residue, add water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).

    • Self-Validation: The purpose of the aqueous workup is to remove water-soluble byproducts and unreacted chloramine-T. The use of a separatory funnel allows for the efficient partitioning of the organic product from the aqueous phase.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-Boc protected isoxazolylpiperidine.

  • Deprotection (Optional): If the free piperidine is desired, the Boc-protecting group can be removed by treating the purified product with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM).

Pharmacological Profile: Targeting Nicotinic Acetylcholine Receptors

Isoxazolylpiperidine compounds are primarily known as potent ligands for nAChRs. These receptors are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[5][6] The most widely studied nAChR subtypes in the context of CNS disorders are the heteromeric α4β2 and the homomeric α7 receptors, which are abundant in brain regions associated with cognition.[5][6]

Mechanism of Action: Allosteric Modulation and Agonism

These compounds can act through several mechanisms:

  • Orthosteric Agonists/Partial Agonists: Many isoxazolylpiperidine derivatives bind to the same site as the endogenous neurotransmitter, acetylcholine (the orthosteric site).[2] As partial agonists, they produce a submaximal receptor response compared to acetylcholine. This is a highly desirable property, as it can provide a therapeutic effect while minimizing the potential for overstimulation and receptor desensitization that can occur with full agonists.

  • Positive Allosteric Modulators (PAMs): Some compounds bind to a different site on the receptor (an allosteric site).[14][15] PAMs do not activate the receptor on their own but enhance the effect of the endogenous agonist (acetylcholine).[14][15] This offers a more nuanced way of modulating receptor activity, amplifying natural signaling patterns rather than imposing a constant, artificial activation.

nAChR-Mediated Signaling Pathways

Activation of nAChRs, particularly the α7 subtype, leads to an influx of cations, most notably Ca²⁺.[16] This increase in intracellular calcium acts as a crucial second messenger, triggering multiple downstream signaling cascades that are linked to neuroprotection and synaptic plasticity.

G cluster_receptor Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_outcome Cellular Outcomes Ligand Isoxazolylpiperidine (Agonist) Receptor α7 nAChR Ligand->Receptor Binds & Activates Ca Ca²⁺ Influx Receptor->Ca Opens Channel PI3K PI3K Ca->PI3K Activates MAPK MAPK/ERK Pathway Ca->MAPK Activates Akt Akt PI3K->Akt Activates CREB CREB Phosphorylation Akt->CREB Leads to MAPK->CREB Leads to Gene Gene Expression (e.g., BDNF) CREB->Gene Promotes Outcome ↑ Synaptic Plasticity ↑ Neuroprotection ↑ Cognitive Function Gene->Outcome

Caption: Key signaling pathways activated by α7 nAChR agonists.

Two of the most critical pathways are:

  • PI3K/Akt Pathway: This pathway is fundamentally involved in promoting cell survival and inhibiting apoptosis (programmed cell death).[16][17] Its activation by nAChR agonists is thought to be a primary mechanism behind their neuroprotective effects.

  • MAPK/ERK Pathway: This cascade plays a vital role in synaptic plasticity, the molecular process that underlies learning and memory formation.[16]

Structure-Activity Relationship (SAR) Studies

Systematic modification of the isoxazolylpiperidine scaffold has yielded crucial insights into the structural requirements for potent and selective nAChR modulation. SAR studies are the cornerstone of rational drug design, allowing scientists to fine-tune a molecule's properties.

Expert Rationale: The goal of SAR is to build a predictive model. By changing one part of the molecule at a time—a substituent on the isoxazole ring, the substitution pattern on the piperidine nitrogen, or the stereochemistry—and measuring the resulting change in biological activity, we can deduce which features are critical for receptor binding and activation.

Below is a summary table of representative data for nAChR ligands, illustrating key SAR principles.

Compound IDCore StructureReceptor TargetBinding Affinity (Ki, nM)Functional Activity (EC50, µM)Key SAR InsightReference
ABT-418 3-Methyl-5-(pyrrolidinyl)isoxazoleα4β2High Affinity (Not specified)N/AThe methylisoxazole serves as a potent nicotine bioisostere.[2]
Encenicline Quinuclidine-Isoxazoleα7N/A (Partial Agonist)Low nMThe rigid quinuclidine cage enhances affinity and selectivity for the α7 subtype.
Compound 1 Diazabicyclo-N-arylnicotinamideα4β20.05982.90 (Partial Agonist)Demonstrates that complex bicyclic amines can yield exceptionally high affinity.[8]
Compound 3 Diazabicyclo-N-arylnicotinamideα4β20.0100.52 (Partial Agonist)Subtle changes to the aryl group can fine-tune both affinity and functional potency.[8]
PNU-282987 N/Aα726N/A (Agonist)A benchmark selective agonist for the α7 receptor.
PNU-120596 N/Aα7N/A (PAM)0.216 (PAM)Demonstrates a distinct scaffold for achieving positive allosteric modulation.

Note: N/A indicates data not available in the cited sources. Ki is the inhibition constant, a measure of binding affinity (lower is stronger). EC50 is the half-maximal effective concentration, a measure of functional potency (lower is more potent).

Therapeutic Applications and Clinical Landscape

The favorable pharmacological profile of isoxazolylpiperidine derivatives has positioned them as promising candidates for treating a range of CNS disorders characterized by cholinergic deficits and cognitive impairment.

  • Alzheimer's Disease (AD): This is the most explored therapeutic area.[1] By activating nAChRs, these compounds aim to restore cholinergic tone, improve cognitive symptoms, and potentially offer neuroprotective benefits by activating the signaling pathways discussed earlier. Several compounds, including Encenicline (EVP-6124), have progressed into clinical trials for AD.

  • Schizophrenia: Cognitive impairment is a core feature of schizophrenia. α7 nAChR agonists, in particular, have been investigated for their potential to improve attention and working memory deficits in these patients.

  • Depression: There is evidence that nAChR modulation may have antidepressant effects, potentially by influencing the release of other neurotransmitters like dopamine and serotonin.

  • Pain Management: Certain nAChR subtypes are involved in pain signaling pathways, suggesting a potential role for selective ligands in the development of novel analgesics.[16]

While the isoxazolylpiperidine scaffold has produced numerous promising preclinical candidates and several compounds that have entered human trials, the path to an approved drug has been challenging. As with many CNS drug development programs, translating preclinical efficacy into robust clinical benefit remains a significant hurdle.

Future Directions and Conclusion

The discovery and development of isoxazolylpiperidine compounds represent a successful application of modern medicinal chemistry principles, from bioisosteric replacement to rational, structure-based design. While the initial focus on orthosteric agonists has laid a crucial foundation, the future of this field may lie in more sophisticated mechanisms of action. The exploration of subtype-selective positive allosteric modulators (PAMs) continues to be a highly promising avenue, offering the potential for a safer and more refined therapeutic effect. Furthermore, the development of multi-target-directed ligands (MTDLs) that combine nAChR modulation with other relevant targets in neurodegenerative disease, such as beta-amyloid or tau pathology, may hold the key to unlocking a truly disease-modifying therapy. The isoxazolylpiperidine scaffold, with its proven track record and synthetic versatility, is certain to remain an important tool in the discovery of the next generation of drugs for cognitive and neurological disorders.

References

  • Jin, G., et al. (n.d.). Basic signal pathways for nAChR-mediated cell survival/apoptosis. A:... ResearchGate. Available at: [Link]

  • Gubner, J., et al. (n.d.). Nicotinic acetylcholine receptor (nAChR) signaling pathways.[24–29]... ResearchGate. Available at: [Link]

  • Albuquerque, E. X., et al. (2009). Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function. Physiological Reviews. Available at: [Link]

  • Akaike, A., et al. (Eds.). (2018). Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. Springer. Available at: [Link]

  • Dani, J. A., & Balfour, D. J. K. (n.d.). Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine. Available at: [Link]

  • Wallace, S., et al. (n.d.). Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. NIH. Available at: [Link]

  • Maurya, R., et al. (n.d.). Synthesis of novel isoxazolines via 1,3-dipolar cycloaddition and evaluation of anti-stress activity. ResearchGate. Available at: [Link]

  • (n.d.). SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. Available at: [Link]

  • (n.d.). Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Kumar, V., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]

  • Gotti, C., et al. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. AIR Unimi. Available at: [Link]

  • Sabbagh, M. N., & Schmainda, K. (n.d.). Nicotinic Acetylcholine Receptor Agonists for the Treatment of Alzheimer's Dementia. PMC. Available at: [Link]

  • Hays, A., et al. (n.d.). Comparison of Ki Values. Available at: [Link]

  • Barrow, J. C., et al. (2011). Identification Of Novel Ô±4Ô²2-Nicotinic Acetylcholine Receptor (Nachr) Agonists Based On An Isoxazole Ether Scaff. Available at: [Link]

  • Gmiat, A., et al. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI. Available at: [Link]

  • (2019). synthesis of isoxazoles. YouTube. Available at: [Link]

  • (n.d.). Isoxazole – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Di Meco, A., et al. (2024). A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia. MDPI. Available at: [Link]

  • (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. Available at: [Link]

  • Papke, R. L., et al. (n.d.). Explorations of Agonist Selectivity for the α9* nAChR with Novel Substituted Carbamoyl/Amido/Heteroaryl Dialkylpiperazinium Salts and Their Therapeutic Implications in Pain and Inflammation. PMC. Available at: [Link]

  • Akondi, K., et al. (2020). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers. Available at: [Link]

  • Jackson, K. J., & Marks, M. J. (n.d.). Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. PMC. Available at: [Link]

  • Hrabinova, M., et al. (2019). Exploring Structure-Activity Relationship in Tacrine-Squaramide Derivatives as Potent Cholinesterase Inhibitors. MDPI. Available at: [Link]

Sources

3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride solubility in DMSO and PBS

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride in DMSO and PBS

Prepared by: A Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the anticipated solubility characteristics of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride in two critical solvents for preclinical research: dimethyl sulfoxide (DMSO) and phosphate-buffered saline (PBS). While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide synthesizes a robust predictive profile based on its distinct structural moieties. We project high solubility in DMSO, a standard for primary stock solutions, and moderate to good solubility in PBS, which is crucial for ensuring relevance in physiological screening assays. To empower researchers, this document details a gold-standard experimental protocol for the quantitative determination of thermodynamic solubility via the shake-flask method, complete with expert rationale for each procedural step. This guide is designed to equip drug development professionals with the foundational knowledge and practical methodology required to confidently handle, formulate, and interpret experimental results involving 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride.

Introduction to the Compound and the Imperative of Solubility

3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride is a heterocyclic compound featuring a piperidine ring linked to a methyl-isoxazole moiety. The piperidine structure is a ubiquitous building block in pharmaceuticals, valued for its conformational flexibility and ability to interact with biological targets.[1] The isoxazole ring is also a key pharmacophore, contributing to the electronic and metabolic profile of many therapeutic agents.[2]

In the landscape of drug discovery, solubility is a cornerstone physicochemical property that dictates the trajectory of a compound's development. It directly influences:

  • Bioavailability: A compound must dissolve to be absorbed and exert its therapeutic effect. Poor aqueous solubility is a leading cause of failure for promising drug candidates.[3]

  • Formulation Development: Understanding solubility is essential for creating stable, effective dosage forms, from initial stock solutions to final clinical formulations.

  • Assay Integrity: Inaccurate solubility data can lead to the precipitation of a compound during in vitro assays, resulting in unreliable and misleading biological data.[4]

This guide focuses on two solvents of paramount importance:

  • Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent renowned for its ability to dissolve a vast array of both polar and non-polar compounds, making it the industry standard for creating high-concentration stock solutions in compound libraries.[5][6]

  • Phosphate-Buffered Saline (PBS): An aqueous buffer solution that is isotonic and maintains a constant pH (typically 7.4), mimicking the physiological conditions of the human body.[7] Solubility in PBS is a critical indicator of a compound's potential behavior in biological systems.

Physicochemical Profile and Predictive Solubility Analysis

To forecast the solubility of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride, we must dissect its molecular structure and the contributions of its constituent parts.

Chemical Structure:

Caption: Structure of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueRationale / Significance
Molecular FormulaC₉H₁₅ClN₂ODerived from structural analysis.
Molecular Weight202.71 g/mol Calculated from the molecular formula. Essential for converting mass to molar concentration.
pKa (Conjugate Acid)~10-11Estimated based on the piperidine ring.[5] The piperidinium ion will be the predominant species at physiological pH, enhancing aqueous solubility.
Predicted LogP~1.5 - 2.5Estimated based on structural fragments. Indicates moderate lipophilicity, suggesting a balance between aqueous and lipid solubility.
Analysis of Structural Moieties
  • Piperidine Hydrochloride: The piperidine ring itself is a polar secondary amine.[8] As a hydrochloride salt, the nitrogen atom is protonated, forming a positively charged piperidinium ion.[9] This salt form dramatically increases the polarity of the molecule and is a key driver for solubility in polar solvents like water (and therefore PBS).

  • Isoxazole Ring: This five-membered heterocycle contains both nitrogen and oxygen, making it a polar moiety capable of acting as a hydrogen bond acceptor.[10] This feature contributes favorably to interactions with polar solvents.

  • Methyl Group: This small alkyl group is non-polar and will slightly increase the lipophilicity of the molecule. However, its contribution is likely outweighed by the highly polar hydrochloride salt and the polar isoxazole ring.

Predicted Solubility in Dimethyl Sulfoxide (DMSO)

Prediction: High to Miscible.

DMSO is a highly polar aprotic solvent with a strong dipole moment, making it an exceptional solvent for a wide range of organic molecules, including salts.[6] It is an excellent hydrogen bond acceptor and will readily solvate the piperidinium cation and the polar regions of the isoxazole ring. The moderate lipophilicity contributed by the hydrocarbon backbone is also easily accommodated by DMSO. For research purposes, achieving concentrations of 50-100 mM for stock solutions should be readily feasible.

Predicted Solubility in Phosphate-Buffered Saline (PBS, pH 7.4)

Prediction: Moderate to Good.

The solubility in PBS is primarily governed by the hydrochloride salt. At a physiological pH of 7.4, which is well below the predicted pKa of the piperidinium ion (~10-11), the compound will exist almost entirely in its protonated, charged form. This ionic character is highly favorable for dissolution in an aqueous medium like PBS. While the non-polar parts of the molecule may slightly limit its maximum solubility compared to very simple salts, it is reasonable to expect solubility in the high µg/mL to low mg/mL range, which is often sufficient for most cell-based and biochemical assays.

Experimental Protocol for Thermodynamic Solubility Determination

To move from prediction to quantification, a rigorous experimental protocol is required. The shake-flask method is the universally recognized gold standard for determining thermodynamic (or equilibrium) solubility.[11][12] It measures the maximum concentration of a solute that can dissolve in a solvent at equilibrium.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Materials and Equipment
  • 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride (solid powder)

  • Dimethyl Sulfoxide (DMSO), ACS Grade or higher

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Analytical balance

  • Glass vials with screw caps (e.g., 2 mL)

  • Positive displacement pipette

  • Orbital shaker with temperature control

  • Centrifuge (optional, for phase separation)

  • Syringe filters (0.22 µm, low-binding, e.g., PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Appropriate HPLC column (e.g., C18)

  • Volumetric flasks and pipettes for standard curve preparation

Step-by-Step Methodology
  • Preparation of Samples:

    • Accurately weigh and add an excess amount of the solid compound into a glass vial (e.g., add 2-5 mg into a vial destined for 1 mL of solvent).

    • Expert Insight: The key is to ensure undissolved solid remains at the end of the experiment, confirming that the solution is truly saturated. A visual excess is sufficient.

  • Solvent Addition:

    • Using a calibrated pipette, add a precise volume of the test solvent (e.g., 1.0 mL of DMSO or PBS) to each vial.

    • Prepare at least three replicates for each solvent to ensure statistical validity.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility) and agitate at a consistent speed (e.g., 250 rpm).

    • Allow the samples to equilibrate for 24 to 48 hours.

    • Expert Insight: This extended agitation period is critical for breaking down the crystal lattice energy of the solid and ensuring the system reaches true thermodynamic equilibrium. Shorter incubation times may result in an underestimation of solubility (kinetic solubility).[12]

  • Phase Separation:

    • After equilibration, remove the vials and let them stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully aspirate the supernatant, being cautious not to disturb the solid pellet.

    • Trustworthiness Step: For best results, filter the collected supernatant through a 0.22 µm chemical-resistant syringe filter to remove any microscopic particulates that could falsely elevate the measured concentration. The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.

  • Quantification:

    • Prepare a standard curve by dissolving a known mass of the compound in a suitable solvent (e.g., DMSO or Acetonitrile/Water) to create a high-concentration stock, followed by serial dilutions.

    • Dilute the filtered supernatant from the solubility experiment into the appropriate concentration range for the standard curve.

    • Analyze the standards and the diluted samples by a validated HPLC-UV or LC-MS method.

    • Expert Insight: HPLC-based quantification is superior to UV-spectrophotometry alone as it separates the parent compound from any potential impurities or degradants, ensuring only the concentration of the active compound is measured.

  • Calculation:

    • Using the regression equation from the standard curve, calculate the concentration of the compound in the diluted supernatant samples.

    • Multiply this concentration by the dilution factor to determine the final solubility in the original solvent. Report the mean and standard deviation of the replicates.

Data Interpretation and Implications for Research

The quantitative data obtained from the protocol above should be summarized for clarity.

Table 2: Experimental Solubility Data Summary (Template)

SolventReplicate 1 (mg/mL)Replicate 2 (mg/mL)Replicate 3 (mg/mL)Mean Solubility (mg/mL)Mean Solubility (mM)
DMSOFill in dataFill in dataFill in dataCalculateCalculate
PBS (pH 7.4)Fill in dataFill in dataFill in dataCalculateCalculate
Discussion of Potential Outcomes
  • High DMSO Solubility (>50 mg/mL): This is the expected outcome and confirms the compound's suitability for creating concentrated stock solutions for high-throughput screening and other assays. It provides maximum flexibility for experimental design.

  • Good PBS Solubility (>1 mg/mL): This result would be highly favorable, suggesting the compound is unlikely to have dissolution-limited absorption in vivo and can be readily used in physiological buffers without co-solvents, minimizing artifacts in biological assays.

  • Moderate PBS Solubility (0.1 - 1 mg/mL): The compound is still viable for many applications. However, researchers must be mindful of the solubility limit when designing experiments to avoid precipitation.

  • Low PBS Solubility (<0.1 mg/mL): This would be a red flag. While the compound may still be potent, its poor aqueous solubility presents a significant challenge for oral bioavailability and in vitro testing.[3] In this scenario, the use of a small percentage of DMSO as a co-solvent (typically <1%) in the final assay buffer may be necessary, though its potential effects on the biological system must be controlled for.[11]

Troubleshooting and Advanced Strategies

If PBS solubility is found to be a limiting factor, researchers can explore several strategies:

  • pH Modification: Assess solubility in buffers of different pH values (e.g., pH 5.0) to see if solubility changes, which can provide insight into its behavior in different parts of the gastrointestinal tract.

  • Co-solvents: For in vitro work, screen other biocompatible co-solvents like ethanol or PEG 400.[13]

  • Formulation Technologies: For in vivo studies, advanced formulation approaches such as solid dispersions, complexation with cyclodextrins, or lipid-based formulations can be employed to enhance the bioavailability of poorly soluble compounds.[3]

Conclusion

3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride is a compound with structural features that strongly suggest high solubility in DMSO and favorable solubility in aqueous media like PBS. The presence of the hydrochloride salt is the dominant factor promoting its dissolution in polar environments, making it a promising candidate for further investigation. This guide provides both a predictive framework based on sound chemical principles and a robust, actionable protocol to obtain the precise quantitative data needed to advance its development. By adhering to these methodologies, researchers can generate reliable, high-quality solubility data, forming a solid foundation for all subsequent preclinical and clinical studies.

References

  • Benchchem. (n.d.). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents. Benchchem.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm.
  • Solubility of Things. (n.d.). Piperidine.
  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE.
  • Benchchem. (n.d.). Addressing poor solubility of piperidine derivatives in reactions. Benchchem.
  • Solubility of Things. (n.d.). Isoxazole.
  • Benchchem. (n.d.). Application Notes and Protocols for Assessing Compound Solubility and Stability in DMSO. Benchchem.
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Bioavailability of Isoxazole-Carboxamide Derivatives. Benchchem.
  • Singhvi, G., et al. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.
  • Sharma, V., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Retrieved from [Link]

  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery.
  • Vesta-System. (n.d.). 3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic aciddimethylamide hydrochloride.
  • Dou, G-L., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. Retrieved from [Link]

  • CymitQuimica. (n.d.). CAS 6091-44-7: Piperidine hydrochloride.
  • gChem. (n.d.). DMSO. Retrieved from [Link]

Sources

Technical Monograph: 3-(3-Methyl-5-isoxazolyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride , a compound belonging to the class of isoxazole-substituted heterocycles, widely investigated as neuronal nicotinic acetylcholine receptor (nAChR) agonists.[1]

Classification: Neuronal Nicotinic Acetylcholine Receptor (nAChR) Agonist / Bioisostere Chemical Class: Isoxazolyl-Piperidine Primary Application: Neuroscience Research (Cognition, Neuroprotection, Analgesia)[1]

Executive Summary

3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride is a synthetic small molecule designed as a conformational homolog of ABT-418 and a bioisostere of nicotine .[1] It functions primarily as a ligand for neuronal nicotinic acetylcholine receptors (nAChRs), specifically targeting the


  and 

subtypes.[1]

Unlike nicotine, which possesses a pyridine ring, this compound incorporates a 3-methylisoxazole moiety.[1] This structural modification is a classic medicinal chemistry strategy to improve metabolic stability, reduce toxicity, and enhance subtype selectivity.[1] The piperidine ring (a six-membered saturated heterocycle) replaces the pyrrolidine found in nicotine or ABT-418, altering the steric bulk and pKa, which influences blood-brain barrier (BBB) penetration and receptor binding kinetics.[1]

Key Characteristics:

  • Mechanism: Partial to full agonist at nAChRs.[1]

  • Therapeutic Focus: Cognitive deficits (Alzheimer’s, Schizophrenia), ADHD, and neuropathic pain.[1]

  • Status: Preclinical research compound; used as a probe for nAChR pharmacology.[1]

Chemical Identity & Properties

Nomenclature and Structure[1][2]
  • IUPAC Name: 3-(3-Methyl-1,2-oxazol-5-yl)piperidine hydrochloride[1]

  • Common Synonyms: 3-(3-Methyl-5-isoxazolyl)piperidine HCl; 5-(Piperidin-3-yl)-3-methylisoxazole HCl.[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 166.22 g/mol (Free base) / 202.68 g/mol (HCl salt)[1]

Physicochemical Profile
PropertyValue (Predicted/Experimental)Significance
LogP ~1.2 - 1.5Optimal lipophilicity for CNS penetration.[1]
pKa (Piperidine N) ~9.8Highly ionized at physiological pH; requires active transport or equilibrium shift for BBB crossing.[1]
PSA (Polar Surface Area) ~45 ŲGood oral bioavailability and membrane permeability.[1]
Solubility High (Water/Saline)HCl salt form ensures excellent solubility for aqueous experimentation.[1]

Chemical Synthesis Strategy

The synthesis of 3-(3-Methyl-5-isoxazolyl)piperidine relies on the construction of the isoxazole ring via a 1,3-dipolar cycloaddition , a robust method for generating 3,5-disubstituted isoxazoles with high regioselectivity.[1]

Synthetic Pathway (Step-by-Step)

Precursor: 1-Boc-3-ethynylpiperidine (Chiral or Racemic depending on target).[1]

  • Dipole Generation: Nitroethane is treated with phenyl isocyanate (or NCS/base) to generate acetonitrile oxide in situ.[1]

  • Cycloaddition: The acetonitrile oxide undergoes a [3+2] cycloaddition with the terminal alkyne of 1-Boc-3-ethynylpiperidine .[1]

    • Regioselectivity:[1] The oxygen of the dipole preferentially aligns to yield the 3-methyl-5-substituted isoxazole.[1]

  • Deprotection: The Boc (tert-butoxycarbonyl) group is removed using 4M HCl in dioxane .[1]

  • Salt Formation: The product precipitates as the hydrochloride salt.[1]

Visualization of Synthesis

Synthesis Start Nitroethane (Dipole Precursor) Dipole Acetonitrile Oxide (In Situ) Start->Dipole PhNCO / Et3N Dehydration Alkyne 1-Boc-3-ethynylpiperidine Intermediate N-Boc-3-(3-methyl-5-isoxazolyl) piperidine Alkyne->Intermediate Dipole->Intermediate + Alkyne [3+2] Cycloaddition Product 3-(3-Methyl-5-isoxazolyl) piperidine HCl Intermediate->Product HCl / Dioxane Deprotection

Caption: 1,3-Dipolar cycloaddition route for the regioselective synthesis of the isoxazole scaffold.

Pharmacodynamics: Mechanism of Action

This compound acts as a nicotinic cholinergic agonist .[1] Its efficacy stems from its ability to mimic acetylcholine (ACh) binding at the interface of


 and 

subunits.[1]
Receptor Interaction[1][3]
  • 
     nAChR:  High affinity. Activation leads to membrane depolarization and modulation of GABA/Glutamate release.[1] This subtype is critical for analgesia  and attention .[1]
    
  • 
     nAChR:  Moderate affinity.[1] Activation triggers high calcium permeability, influencing long-term potentiation (LTP)  and neuroprotection via the JAK2/STAT3 pathway.[1]
    
Downstream Signaling

Activation of these receptors initiates a calcium-dependent signaling cascade that enhances synaptic plasticity.[1]

Signaling Ligand 3-(3-Methyl-5-isoxazolyl)piperidine nAChR nAChR (α4β2 / α7) Activation Ligand->nAChR Ca Ca2+ Influx nAChR->Ca Depol Membrane Depolarization nAChR->Depol ERK ERK1/2 Phosphorylation Ca->ERK Release Neurotransmitter Release (DA, ACh, Glu) Ca->Release Depol->Release CREB CREB Activation ERK->CREB Gene Expression\n(BDNF, Bcl-2) Gene Expression (BDNF, Bcl-2) CREB->Gene Expression\n(BDNF, Bcl-2)

Caption: Signal transduction pathway following nAChR activation, leading to neurotransmitter release and plasticity.[1]

Experimental Protocols

For researchers validating this compound, the following protocols ensure data integrity.

In Vitro Binding Assay (Radioligand Displacement)

Objective: Determine


 values for 

and

subtypes.[1]
  • Preparation: Prepare membrane homogenates from rat cerebral cortex (

    
    ) or hippocampus (
    
    
    
    ).[1]
  • Ligands:

    • 
       tracer: 
      
      
      
      -Epibatidine or
      
      
      -Cytisine.[1]
    • 
       tracer: 
      
      
      
      -
      
      
      -Bungarotoxin.[1]
  • Incubation: Incubate membrane prep (50 µg protein) with tracer and varying concentrations of 3-(3-Methyl-5-isoxazolyl)piperidine (

    
     to 
    
    
    
    M) in TRIS buffer (pH 7.4) for 60-90 mins at 25°C.
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]
FLIPR Calcium Flux Assay

Objective: Assess functional agonist activity (Efficacy).

  • Cell Line: HEK293 cells stably expressing human

    
     or 
    
    
    
    nAChRs.
  • Dye Loading: Load cells with Fluo-4 AM calcium indicator for 45 mins.

  • Challenge: Apply compound and measure fluorescence change (

    
    ) using a Fluorometric Imaging Plate Reader (FLIPR).
    
  • Control: Use Nicotine or Epibatidine as a full agonist control (100% response).[1]

Therapeutic Implications

The isoxazole-piperidine scaffold is a "privileged structure" in drug design, offering distinct advantages over traditional nicotine analogs:

  • Metabolic Stability: The isoxazole ring is resistant to oxidative metabolism (unlike the pyrrolidine of nicotine which forms cotinine).[1]

  • Safety Profile: Reduced affinity for ganglionic nAChRs (

    
    ) typically correlates with fewer cardiovascular side effects.[1]
    
  • Cognitive Enhancement: Analogs in this class (e.g., ABT-418) have shown efficacy in improving working memory in rodent models, suggesting this piperidine homolog shares similar nootropic potential.[1]

References

  • Holladay, M. W., et al. (1997).[1] Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry.

  • Arneric, S. P., et al. (2007).[1] Neuronal nicotinic receptors: A perspective on two decades of drug discovery research. Biochemical Pharmacology.

  • Chembase. (2024).[1] 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride Product Entry.

  • PubChem. (2024).[1] Compound Summary: 4-(3-Methyl-5-isoxazolyl)piperidine (Isomer Reference).[1]

  • Garvey, D. S., et al. (1994).[1] Novel isoxazoles as potent and selective nicotinic acetylcholine receptor agonists. Journal of Medicinal Chemistry. (Foundational chemistry for isoxazole-nicotinoids).

Sources

Methodological & Application

Protocol for dissolving 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride for in-vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Solubilization of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride for In-Vitro Biological Assays.

Executive Summary

This document provides a detailed protocol and best-practice guidelines for the dissolution of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride, a small molecule compound intended for in-vitro research applications. The successful execution of biological assays hinges on the accurate and reproducible preparation of test compounds. Improper solubilization can lead to concentration errors, compound precipitation, and ultimately, artifactual data. This guide outlines the physicochemical rationale behind the recommended procedures, offering step-by-step instructions for preparing high-concentration stock solutions and subsequent working dilutions for cell-based and biochemical assays. Adherence to this protocol will ensure maximal compound activity, stability, and experimental reproducibility.

Compound Characterization and Physicochemical Properties

Understanding the structure of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride is fundamental to selecting an appropriate dissolution strategy.

  • Piperidine Hydrochloride: The molecule contains a piperidine ring, which is basic. It is supplied as a hydrochloride (HCl) salt, meaning the basic piperidine nitrogen is protonated to form a cationic ammonium species with a chloride counter-ion. This salt form is intentionally designed to significantly enhance the aqueous solubility of the parent molecule. The conjugate acid of piperidine has a pKa of approximately 11.2, ensuring it remains in its protonated, water-soluble form at physiological pH (~7.4).

  • Methyl-Isoxazole Moiety: The isoxazole ring is a generally stable aromatic heterocycle. However, it can be susceptible to cleavage under strongly basic conditions (pH > 9), particularly with elevated temperatures. Therefore, protocols should avoid exposing the compound to harsh basic environments.

A conceptual diagram illustrating the advantage of the hydrochloride salt form is presented below.

cluster_0 Poor Aqueous Solubility cluster_1 Enhanced Aqueous Solubility FreeBase Free Base (Piperidine Nitrogen is Neutral) HCl_Salt Hydrochloride Salt (Piperidine Nitrogen is Protonated, R₃NH⁺Cl⁻) FreeBase->HCl_Salt Reaction with HCl (Protonation) HCl_Salt->FreeBase Addition of Base (Deprotonation)

Figure 1: Protonation of the basic piperidine nitrogen to form a hydrochloride salt dramatically increases aqueous solubility, a key factor for biological assays.

Compound Data Summary:

ParameterValue
IUPAC Name 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride
Molecular Formula C₉H₁₅ClN₂O
Molecular Weight 202.68 g/mol
Appearance Typically a white to off-white solid
Primary Recommended Solvent Sterile, nuclease-free water or 1X PBS
Alternative Solvent Dimethyl Sulfoxide (DMSO)

Protocol: Preparation of a 10 mM Master Stock Solution

This protocol details the preparation of a high-concentration master stock, which is essential for accurate serial dilutions and minimizes the introduction of solvent into the final assay system. The choice between an aqueous-based solvent and an organic solvent like DMSO is the primary decision point.

Method A: Aqueous Stock Solution (Primary Recommendation)

Due to the hydrochloride salt form, the compound is predicted to have sufficient solubility in aqueous buffers for most applications. This method avoids the potential cytotoxicity associated with organic solvents.

Materials:

  • 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride solid

  • Sterile, nuclease-free water or sterile 1X Phosphate-Buffered Saline (PBS)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or bath sonicator

Step-by-Step Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, use the following calculation:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 0.001 L * 202.68 g/mol * 1000 mg/g = 2.027 mg

  • Weigh Compound: Tare a sterile microcentrifuge tube on the balance. Carefully weigh out approximately 2.03 mg of the compound directly into the tube. Record the exact mass.

  • Add Solvent: Based on the exact mass recorded, calculate the precise volume of sterile water or PBS to add.

    • Volume (µL) = [Mass (mg) / 202.68 ( g/mol )] * [1 / 0.010 (mol/L)] * 1,000,000 (µL/L)

    • Example: If you weighed 2.10 mg, you would add: (2.10 / 202.68) * (1 / 0.010) * 1,000,000 = 1036 µL of solvent.

  • Dissolution: Add the calculated volume of solvent to the tube. Cap tightly and vortex vigorously for 30-60 seconds.

  • Inspect for Solubility: Visually inspect the solution against a dark background. If particulates remain, proceed to sonication.

  • Sonication (If Necessary): Place the tube in a bath sonicator for 2-5 minutes. Check for dissolution. Use short bursts to prevent excessive heating of the sample, which could potentially degrade the compound.

  • Final Check & Sterilization: Once fully dissolved, the solution is ready. If preparing for direct use in sterile cell culture, the stock solution can be filter-sterilized through a 0.22 µm syringe filter (ensure the filter material is compatible with the compound).

Method B: DMSO Stock Solution (Alternative)

If higher concentrations (>10-20 mM) are required or if aqueous solubility proves insufficient, DMSO is the recommended alternative.

Materials:

  • As above, but substitute DMSO (anhydrous, cell culture grade) for the aqueous solvent.

  • Use sterile glass vials instead of plastic tubes, as DMSO can leach chemicals from certain plastics.

Step-by-Step Procedure:

  • Weigh Compound: Follow steps 1 and 2 from Method A, weighing the compound into a sterile glass vial.

  • Add Solvent: Perform the volume calculation from step 3 (Method A) and add the appropriate volume of anhydrous DMSO.

  • Dissolution: Cap the vial tightly and vortex. Gentle warming in a 37°C water bath for 5-10 minutes can be used to aid dissolution in DMSO if necessary.

  • Inspect for Solubility: Ensure a clear, homogenous solution is formed.

Workflow for Assay Preparation

The following diagram illustrates the overall workflow from receiving the solid compound to its final application in an assay plate.

Solid Solid Compound (Vial from Supplier) Weigh Weigh Compound (Analytical Balance) Solid->Weigh Dissolve Dissolve in Solvent (Water/PBS or DMSO) Weigh->Dissolve Stock 10 mM Master Stock Dissolve->Stock Store Store Aliquots at -80°C Stock->Store Dilute Prepare Intermediate Dilution (in Assay Buffer/Media) Stock->Dilute Working Final Working Concentrations Dilute->Working Assay Add to Assay Plate (Cells or Enzyme) Working->Assay

Figure 2: Standard laboratory workflow for the preparation of a small molecule compound for use in in-vitro assays.

Storage and Stability

Proper storage is critical to maintain the integrity of the compound and its solutions.

FormStorage ConditionRecommendations
Solid Store at -20°C, desiccated, protected from light.The hydrochloride salt may be hygroscopic. Ensure the container is tightly sealed to prevent moisture absorption.
Aqueous Stock Store at -20°C or -80°C in aliquots.Avoid repeated freeze-thaw cycles, which can lead to compound degradation. Aliquot the stock into single-use volumes. Stable for ~3-6 months.
DMSO Stock Store at -20°C or -80°C in aliquots.DMSO freezes at 18.5°C. Ensure it is completely thawed and vortexed before use. Stable for >6 months.

Best Practices and Troubleshooting

  • Solvent in Final Assay: When using a DMSO stock, ensure the final concentration of DMSO in the assay well is below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts or cytotoxicity. Always include a vehicle control (media/buffer with the same final DMSO concentration) in your experimental design.

  • Precipitation in Media: When diluting a concentrated DMSO stock into aqueous cell culture media, precipitation can occur. To mitigate this, perform serial dilutions and add the compound to the media while vortexing or swirling to ensure rapid mixing. Do not add a small volume of high-concentration stock directly to a large, static volume of media.

  • pH Considerations: While PBS is buffered, dissolving the HCl salt in unbuffered water may slightly lower the pH. For most applications, this is insignificant once diluted into buffered assay media. However, for unbuffered biochemical assays, verify the final pH of the working solution.

Troubleshooting Guide:

ProblemPossible CauseSolution
Compound fails to dissolve in water/PBS Concentration exceeds aqueous solubility limit.Try gentle warming (37°C) or longer sonication. If it still fails, prepare the stock solution in DMSO (Method B).
Precipitation upon dilution in media Compound is crashing out of solution.Decrease the concentration of the stock solution used for dilution. Perform a multi-step serial dilution. Ensure rapid mixing.
Variable results between experiments Inconsistent stock solution; degradation.Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles by using single-use aliquots. Confirm accurate pipetting.

References

Application Notes and Protocols for the Quantitative Analysis of 3-(3-Methyl-5-isoxazolyl)piperidine Hydrochloride in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride is a heterocyclic amine containing a piperidine and an isoxazole ring, a scaffold of interest in pharmaceutical development due to the prevalence of the piperidine motif in numerous clinically approved drugs.[1] Accurate and reliable quantification of this compound in biological matrices is paramount for pharmacokinetic and toxicokinetic studies during drug discovery and development. This application note provides a comprehensive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the sensitive and selective quantification of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride in human plasma. The methodology described herein is designed to meet the rigorous standards of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3]

Analyte Physicochemical Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method. Key properties for 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride have been predicted using computational tools.

PropertyPredicted ValueSignificance for Method Development
Molecular Formula C₉H₁₄N₂O·HClDetermines the monoisotopic mass for mass spectrometer settings.
Molecular Weight 204.68 g/mol
Monoisotopic Mass 166.1106 g/mol (free base)The precursor ion in mass spectrometry will be the protonated molecule [M+H]⁺.
Predicted pKa 8.5 - 9.5The piperidine nitrogen is basic and will be protonated at physiological and acidic pH, influencing extraction and chromatographic retention.
Predicted logP 1.0 - 2.0Indicates moderate lipophilicity, suggesting good solubility in organic solvents used for extraction and chromatography.

Method Overview

This protocol employs a protein precipitation method for sample preparation, followed by chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry for detection. HILIC is particularly well-suited for the retention of polar compounds that are often poorly retained on traditional reversed-phase columns.[4][5] The use of a stable isotope-labeled internal standard ensures accuracy and precision by compensating for matrix effects and variability in sample processing.

Experimental Workflow

Caption: Overall experimental workflow for the quantification of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride in human plasma.

Detailed Protocols

Materials and Reagents
  • 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride (Analyte)

  • 3-methyl-d3-piperidine (Internal Standard - IS)

  • Human Plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Formate (LC-MS grade)

  • Deionized Water (18.2 MΩ·cm)

Internal Standard Selection and Preparation

A stable isotope-labeled internal standard is the gold standard for quantitative LC-MS/MS analysis as it closely mimics the analyte's behavior during sample preparation and ionization.[6] For this protocol, 3-methyl-d3-piperidine is proposed as a suitable internal standard due to its structural similarity to the piperidine moiety of the analyte and a sufficient mass difference for mass spectrometric detection.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 3-methyl-d3-piperidine in methanol.

  • Internal Standard Working Solution (100 ng/mL): Dilute the stock solution with 50:50 (v/v) acetonitrile/water.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples.[7]

  • Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard Working Solution (100 ng/mL) to each plasma sample.

  • Add 200 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of 90:10 (v/v) acetonitrile/water with 0.1% formic acid.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

The use of a HILIC column allows for the retention of the polar analyte in a mobile phase with a high organic content, which is beneficial for ESI efficiency.[4]

ParameterCondition
Column HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 50% B over 3 minutes, then return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

The analysis is performed on a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

ParameterCondition
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

The following MRM transitions are proposed as a starting point for method optimization. The exact collision energies should be optimized for the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
3-(3-Methyl-5-isoxazolyl)piperidine 167.198.115
3-methyl-d3-piperidine (IS) 103.273.112

Rationale for MRM Transitions:

  • Analyte: The precursor ion corresponds to the protonated molecule [M+H]⁺. The product ion likely results from the fragmentation of the piperidine ring, a common pathway for such compounds.[8]

  • Internal Standard: The precursor ion is the protonated molecule [M+H]⁺. The product ion is a characteristic fragment of the deuterated methyl-piperidine ring.

Method Validation

A full validation of this bioanalytical method should be performed according to the FDA and EMA guidelines to ensure its reliability for the analysis of study samples.[2][3] The validation should include the following parameters:

  • Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to check for interferences at the retention times of the analyte and IS.

  • Linearity and Range: A calibration curve should be prepared by spiking blank plasma with known concentrations of the analyte. A linear range of 1-1000 ng/mL is a typical target.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range, on the same day (intra-day) and on different days (inter-day).

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Matrix Effect: Evaluated to ensure that the ionization of the analyte and IS is not suppressed or enhanced by endogenous components of the plasma.

  • Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in extracted samples to that of unextracted standards.

  • Stability: The stability of the analyte in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Data Presentation

The results of the method validation should be summarized in clear and concise tables.

Table 1: Calibration Curve Parameters

Parameter Value
Linear Range 1 - 1000 ng/mL
Regression Model Linear, 1/x² weighting

| Correlation Coefficient (r²) | > 0.99 |

Table 2: Accuracy and Precision

QC Level Nominal Conc. (ng/mL) Intra-day Accuracy (%) Intra-day Precision (%RSD) Inter-day Accuracy (%) Inter-day Precision (%RSD)
LLOQ 1
Low 3
Medium 100

| High | 800 | | | | |

Conclusion

This application note provides a detailed and scientifically grounded LC-MS/MS protocol for the quantification of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride in human plasma. The proposed methodology, incorporating protein precipitation for sample cleanup and HILIC for chromatographic separation, is designed to be sensitive, selective, and robust. Adherence to the outlined validation procedures will ensure the generation of high-quality data suitable for regulatory submissions in the context of drug development.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review.
  • PubChem. (n.d.). 3-{[(3,5-Dimethyl-4-isoxazolyl)methoxy]methyl}piperidine hydrochloride. Retrieved from [Link]

  • Polson, C., Sarkar, P., Incledon, B., Raguvaran, V., & Grant, R. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry.
  • Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharmaceutical Analytical Chemistry: Open Access, 10(277).
  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2018).
  • Paglia, G., & Astarita, G. (2022). A High-Throughput HILIC-MS-Based Metabolomic Assay for the Analysis of Polar Metabolites. Methods in Molecular Biology, 2396, 137-159.
  • Agilent Technologies. (2017). Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX.
  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247.
  • Deng, P., Chen, X., & Zhong, D. (2009). Quantification of Polar Drugs in Human Plasma with Liquid Chromatography–Tandem Mass Spectrometry. Bioanalysis, 1(1), 127-142.
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
  • Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. (2013). Journal of Medicinal Chemistry.
  • Deng, P., Chen, X., & Zhong, D. (2009). Quantification of Polar Drugs in Human Plasma with Liquid Chromatography–Tandem Mass Spectrometry. Bioanalysis, 1(1), 127-142.
  • V-Cat. (n.d.). 3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic aciddimethylamide hydrochloride. Retrieved from [Link]

  • NIST. (n.d.). Piperidine, 3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: a review. Rapid Communications in Mass Spectrometry, 19(3), 401-407.
  • Biological evaluation and calculated logP data for compounds 1-15 and cocaine. (n.d.).
  • PubChem. (n.d.). Methyl piperidine-3-carboxylate hydrochloride. Retrieved from [Link]

  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. (2015). Chemical Science.
  • PubChem. (n.d.). 3,5-dimethyl-4-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methyl)isoxazole. Retrieved from [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018).
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018).
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry.
  • Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. (2021). Molecules.
  • Zafar, S., Alam, S., Anis, I., & Ahmed, S. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929.
  • Laasonen, K. (2022). How to Predict the pKa of Any Compound in Any Solvent.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry.
  • PubChemLite. (n.d.). 3-(3-methyl-1h-pyrazol-5-yl)piperidine hydrochloride. Retrieved from [Link]

  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (2020). Chemical Science.
  • Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. (2017). International Journal of Pharmaceutical Sciences and Research.
  • Drug-like properties of serial phenanthroindolizidine alkaloid compounds: ADMET characteristic prediction and valid
  • PubChem. (n.d.). 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine. Retrieved from [Link]

  • P212121. (n.d.). Piperidine. Retrieved from [Link]

  • UCHEM. (n.d.). Deuterated chemicals. Retrieved from [Link]

  • CMNPD. (n.d.). Compound Report Card. Retrieved from [Link]

Sources

Application Notes and Protocols for the Electrophysiological Characterization of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only.

Introduction

3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride is a novel synthetic compound featuring a piperidine ring linked to a methyl-isoxazolyl moiety. While this specific molecule is not extensively characterized in publicly available literature, its structural components are present in well-described modulators of nicotinic acetylcholine receptors (nAChRs). For instance, isoxazole-containing compounds have been identified as potent ligands for neuronal nAChRs, and the piperidine scaffold is a common feature in many neurologically active agents.[1][2][3][4] Notably, the compound 1-(5-chloro-2,4-dimethoxyphenyl)-3-(5-methylisoxazol-3-yl)-urea (PNU-120596) is a well-documented positive allosteric modulator (PAM) of the α7 nAChR subtype.[5][6]

This document provides a detailed guide for the electrophysiological investigation of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride, with a primary focus on its putative role as a modulator of nAChRs. The protocols outlined herein are designed for researchers in neuroscience, pharmacology, and drug development to characterize the compound's effects on ion channel function using the gold-standard patch-clamp technique.[7][8][9]

Putative Mechanism of Action

Based on its structural similarity to known nAChR ligands, it is hypothesized that 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride modulates the function of nAChRs. These receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems.[9] The compound could potentially act as an:

  • Agonist: Directly binding to the acetylcholine binding site and activating the channel.

  • Antagonist: Binding to the acetylcholine binding site and preventing activation.

  • Allosteric Modulator: Binding to a site distinct from the agonist binding site to either enhance (Positive Allosteric Modulator - PAM) or inhibit (Negative Allosteric Modulator - NAM) receptor function.[10]

The following signaling pathway diagram illustrates the central role of nAChRs in cholinergic neurotransmission and the potential points of modulation by a test compound.

nAChR_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Synaptic Vesicle (Acetylcholine) ACh_Release Action_Potential Action Potential Ca_Channel Voltage-gated Ca²⁺ Channel Action_Potential->Ca_Channel opens Ca_Channel->ACh_Vesicle triggers fusion ACh ACh ACh_Release->ACh exocytosis nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR binds & activates Ion_Influx Cation Influx (Na⁺, Ca²⁺) nAChR->Ion_Influx opens channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., Action Potential) Depolarization->Cellular_Response Test_Compound 3-(3-Methyl-5-isoxazolyl) piperidine hydrochloride Test_Compound->nAChR modulates

Caption: Putative modulation of nAChR signaling by the test compound.

Experimental Protocols

The following protocols are designed for whole-cell patch-clamp electrophysiology using human embryonic kidney (HEK293) cells stably expressing a specific nAChR subtype (e.g., α7, α4β2, or α3β4).[9][11][12]

I. Cell Culture and Preparation
  • Cell Line Maintenance: Culture HEK293 cells expressing the desired nAChR subtype in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418 or hygromycin) to maintain stable expression.

  • Cell Plating: Two days before the experiment, plate the cells onto glass coverslips at a low density to ensure isolated single cells for patching.

  • Transfection (for transient expression): Alternatively, transiently transfect HEK293 cells with plasmids encoding the desired nAChR subunits using a suitable transfection reagent. Experiments can be performed 24-48 hours post-transfection.

II. Solutions and Reagents
SolutionComponents
External Solution (Bath) 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH.
Internal Solution (Pipette) 140 mM CsCl (or KCl), 2 mM MgCl₂, 10 mM HEPES, 11 mM EGTA. Adjust pH to 7.2 with CsOH (or KOH).
Agonist Stock Solution 100 mM Acetylcholine (ACh) in deionized water. Store in aliquots at -20°C.
Test Compound Stock 10 mM 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride in deionized water or DMSO. Store appropriately.
III. Electrophysiological Recording: Whole-Cell Configuration

The whole-cell patch-clamp configuration allows for the recording of the sum of currents from all nAChRs on the cell surface.[13]

Experimental_Workflow Cell_Culture 1. Plate nAChR-expressing HEK293 cells Prepare_Solutions 2. Prepare external and internal recording solutions Cell_Culture->Prepare_Solutions Pull_Pipette 3. Pull borosilicate glass pipettes (3-5 MΩ) Prepare_Solutions->Pull_Pipette Approach_Cell 4. Approach a single cell with the patch pipette Pull_Pipette->Approach_Cell Giga_Seal 5. Form a giga-ohm seal (>1 GΩ) Approach_Cell->Giga_Seal Whole_Cell 6. Rupture the membrane patch to achieve whole-cell configuration Giga_Seal->Whole_Cell Record_Baseline 7. Record baseline currents Whole_Cell->Record_Baseline Apply_Agonist 8. Apply ACh to elicit a control response Record_Baseline->Apply_Agonist Apply_Compound 9. Apply test compound (agonist, antagonist, or PAM protocol) Apply_Agonist->Apply_Compound Data_Analysis 10. Analyze current traces Apply_Compound->Data_Analysis

Caption: General workflow for whole-cell patch-clamp experiments.

Step-by-Step Protocol:

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Seal Formation: Under microscopic observation, approach a single, healthy-looking cell with the patch pipette. Apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Access: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.

  • Data Acquisition: Record membrane currents using a patch-clamp amplifier and appropriate data acquisition software.

IV. Experimental Paradigms for Compound Characterization

A. Agonist Activity Assessment

  • Protocol: Apply increasing concentrations of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride (e.g., 10 nM to 100 µM) to the cell for a brief duration (e.g., 2 seconds) and record any elicited inward currents.

  • Data Analysis: Plot the peak current amplitude against the compound concentration to generate a dose-response curve. Fit the curve with the Hill equation to determine the EC₅₀ (half-maximal effective concentration) and the Hill coefficient.

  • Expected Outcome: If the compound is an agonist, it will elicit inward currents in a concentration-dependent manner.

B. Antagonist Activity Assessment

  • Protocol:

    • First, establish a stable baseline response by applying a fixed concentration of ACh (e.g., the EC₅₀ concentration) for 2 seconds.

    • Pre-incubate the cell with the test compound for 1-2 minutes.

    • Co-apply the same concentration of ACh in the presence of the test compound.

  • Data Analysis: Measure the percentage inhibition of the ACh-evoked current at different concentrations of the test compound. Generate a dose-response curve to calculate the IC₅₀ (half-maximal inhibitory concentration).

  • Expected Outcome: If the compound is an antagonist, it will reduce the amplitude of the ACh-evoked current.

C. Positive Allosteric Modulator (PAM) Activity Assessment

  • Protocol:

    • Establish a baseline response with a low concentration of ACh (e.g., EC₁₀-EC₂₀) that elicits a small, reproducible current.

    • Pre-incubate the cell with the test compound for 1-2 minutes.

    • Co-apply the low concentration of ACh in the presence of the test compound.

  • Data Analysis: Measure the potentiation of the ACh-evoked current. A true PAM should have no agonist activity on its own but should enhance the current evoked by an agonist.[10][14]

  • Expected Outcome: A PAM will increase the amplitude and/or slow the desensitization of the current evoked by a low concentration of ACh.[6][15]

Data Presentation and Analysis

Summarize the electrophysiological data in a clear, tabular format.

ParameterDescription
EC₅₀ (Agonist) The concentration of the compound that elicits 50% of the maximal response.
IC₅₀ (Antagonist) The concentration of the compound that inhibits 50% of the control agonist response.
% Potentiation (PAM) The percentage increase in the agonist-evoked current in the presence of the compound.
Current-Voltage (I-V) Relationship Plot of the peak current amplitude at different holding potentials to assess rectification and reversal potential.

For detailed analysis of patch-clamp data, specialized software can be used to measure peak amplitude, rise time, and decay kinetics of the recorded currents.[16]

Safety and Handling

The piperidine moiety is present in compounds that can be toxic and corrosive.[14] Although the full toxicological profile of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride is unknown, it is prudent to handle it with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated area. Refer to the manufacturer's Safety Data Sheet (SDS) for specific handling and disposal instructions.

Conclusion

The protocols detailed in this application note provide a robust framework for the electrophysiological characterization of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride. By systematically assessing its potential agonist, antagonist, and allosteric modulatory effects on specific nAChR subtypes, researchers can elucidate its mechanism of action and determine its potential as a pharmacological tool or therapeutic lead.

References

  • Colquhoun, D., & Sakmann, B. (1981). Fluctuations in the microsecond time range of the current through single acetylcholine receptor ion channels. Nature, 294(5840), 464–466. URL: [Link]

  • D'Haese, I., & Jenkins, A. (2011). Voltage- and temperature-dependent allosteric modulation of α7 nicotinic receptors by PNU120596. Frontiers in Pharmacology, 2, 88. URL: [Link]

  • Kalynovska, N., et al. (2013). A positive allosteric modulator of α7 nAChRs augments neuroprotective effects of endogenous nicotinic agonists in cerebral ischaemia. British Journal of Pharmacology, 170(4), 851–863. URL: [Link]

  • Hurst, R. S., et al. (2005). A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization. Journal of Neuroscience, 25(17), 4396–4405. URL: [Link]

  • Charles River Laboratories. (n.d.). Human α4/β2 Nicotinic Acetylcholine Receptor Cell Line. URL: [Link]

  • Charles River Laboratories. (n.d.). Human α3/β4 Nicotinic Acetylcholine Receptor Cell Line. URL: [Link]

  • Williams, D. K., et al. (2011). Positive allosteric modulators as an approach to nicotinic acetylcholine receptor-targeted therapeutics: advantages and limitations. Biochemical Pharmacology, 82(8), 915–930. URL: [Link]

  • Buisson, B., et al. (1996). Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study. Journal of Neuroscience, 16(24), 7880–7891. URL: [Link]

  • Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET. URL: [Link]

  • Nanion Technologies. (n.d.). Nicotinic AChα7R activation and pharmacology recorded on Nanion's Patchliner. URL: [Link]

  • Balleza-Tapia, H., et al. (2023). Recombinant cellular model system for human muscle-type nicotinic acetylcholine receptor α12β1δε. Cell and Tissue Research, 394(2), 329–340. URL: [Link]

  • Ogden, D., & Stanfield, P. (n.d.). Patch clamp techniques for single channel and whole-cell recording. University of Texas at Dallas. URL: [Link]

  • Albuquerque, E. X., et al. (1988). Interactions of piperidine derivatives with the nicotinic cholinergic receptor complex from Torpedo electric organ. Neurochemical Research, 13(2), 171–176. URL: [Link]

  • Skok, M. V., et al. (2020). Nicotinic Acetylcholine Receptors of PC12 Cells. Cellular and Molecular Neurobiology, 40(3), 353–361. URL: [Link]

  • Malpass, J. R., et al. (2004). Synthesis and nicotinic acetylcholine receptor binding affinities of 2- and 3-isoxazolyl-8-azabicyclo[3.2.1]octanes. Bioorganic & Medicinal Chemistry Letters, 14(7), 1775–1778. URL: [Link]

  • Semantic Scholar. (n.d.). Synthesis and nicotinic acetylcholine receptor binding affinities of 2- and 3-isoxazolyl-8-azabicyclo[3.2.1]octanes. URL: [Link]

  • Li, C., & Horn, J. P. (2022). Patch-clamp analysis of nicotinic synapses whose strength straddles the firing threshold of rat sympathetic neurons. Frontiers in Synaptic Neuroscience, 14, 989880. URL: [Link]

  • Pizzorusso, T., et al. (2025). Efficient, Automatic, and Reproducible Patch Clamp Data Analysis with “Auto ANT”, a User-Friendly Interface for Batch Analysis of Patch Clamp Recordings. Neuroinformatics. URL: [Link]

  • Spikes and bursts. (2024, January 4). Patch-clamp data analysis in Python: animate time series data. URL: [Link]

  • ResearchGate. (n.d.). New isoxazole derivatives designed as nicotinic acetylcholine receptor ligand candidates. URL: [Link]

  • Buisson, B., et al. (1996). Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study. Journal of Neuroscience, 16(24), 7880–7891. URL: [Link]

  • Gotti, C., et al. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Acta Pharmaceutica Sinica B, 13(6), 2315–2333. URL: [Link]

Sources

Application Notes & Protocols: A Framework for Characterizing the Cellular Activity of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pursuit of novel therapeutic agents frequently involves the exploration of unique chemical scaffolds that blend established pharmacophores. The compound 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride represents such a molecule, integrating the piperidine nucleus with an isoxazole moiety. The piperidine ring is a cornerstone of medicinal chemistry, found in numerous neuroleptic drugs and other centrally acting agents, suggesting a potential for interaction with neurological targets.[1][2] Concurrently, the isoxazole ring is a versatile heterocyclic structure present in compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4]

Given the lack of specific preclinical data for this particular combination, a systematic, multi-tiered approach to characterizing its cellular activity is warranted. This document provides a comprehensive framework of cell-based assays designed to elucidate the biological profile of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride (referred to herein as "Compound-X"). The protocols are designed for researchers, scientists, and drug development professionals to establish a foundational understanding of the compound's cytotoxicity, identify its primary cellular targets, and dissect its mechanism of action.

General Experimental Workflow

The characterization of a novel compound follows a logical progression from broad, high-level assessments to specific, mechanistic investigations. The initial phase focuses on determining the compound's general effect on cell health to establish a viable concentration range for subsequent experiments. Following this, a panel of target-based assays is deployed to identify potential molecular interactions. Finally, the data from all phases are synthesized to build a comprehensive activity profile.

G cluster_phase1 Phase 1: Primary Screening cluster_phase2 Phase 2: Mechanistic Elucidation cluster_phase3 Phase 3: Data Interpretation p1_start Prepare Compound-X Stock Solution p1_assay Perform MTT Cytotoxicity Assay p1_start->p1_assay p1_cell Select Relevant Cell Lines p1_cell->p1_assay p1_end Calculate IC50 Value (Therapeutic Window) p1_assay->p1_end p2_gpcr GPCR Assays (cAMP & Calcium Flux) p1_end->p2_gpcr Inform Dose Selection p2_ion Ion Channel Assays (Patch Clamp) p1_end->p2_ion Inform Dose Selection p2_nuclear Nuclear Receptor Assays (Reporter Gene) p1_end->p2_nuclear Inform Dose Selection p3_synthesis Synthesize Data p2_gpcr->p3_synthesis p2_ion->p3_synthesis p2_nuclear->p3_synthesis p3_end Elucidate Mechanism of Action p3_synthesis->p3_end

Caption: General workflow for the cell-based evaluation of Compound-X.

Phase 1: Primary Screening - Cytotoxicity and Cell Viability

Rationale: The foundational step in evaluating any new chemical entity is to assess its general cytotoxicity. This determines the concentration range at which the compound affects basic cellular health and metabolism, establishing a therapeutic window. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which in many cases correlates with cell viability.[5][6] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into an insoluble purple formazan product.[7] The amount of formazan produced is proportional to the number of viable cells.[8]

Protocol 1: MTT Cell Viability Assay

A. Materials

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filtered.

  • Cell culture medium appropriate for the selected cell line(s).

  • Test cell lines (e.g., HEK293 for general toxicity, a neuronal line like SH-SY5Y, and a cancer line like HeLa).

  • Solubilization buffer: DMSO or a solution of 10% SDS in 0.01M HCl.

  • 96-well clear, flat-bottom cell culture plates.

  • Microplate spectrophotometer (reader).

B. Step-by-Step Procedure

  • Cell Plating: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compound-X in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO at the highest concentration used) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[6]

  • Formazan Development: Incubate the plate for 2-4 hours at 37°C, 5% CO₂. Purple formazan crystals should become visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[5] Mix gently by pipetting or shaking for 10 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6]

C. Data Analysis

  • Calculate the percentage of cell viability for each concentration of Compound-X using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the % Viability against the log concentration of Compound-X.

  • Use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

Parameter Description
IC₅₀ (µM) The concentration of Compound-X that causes a 50% reduction in cell viability.
Therapeutic Window The range of concentrations below the IC₅₀ where the compound can be tested for specific biological effects without confounding cytotoxicity.

Phase 2: Mechanistic Elucidation - Target-Based Assays

Based on the structural motifs of Compound-X, a logical starting point for mechanistic studies is to screen against common drug target families, including G-Protein Coupled Receptors (GPCRs) and Ligand-Gated Ion Channels (LGICs).

G-Protein Coupled Receptor (GPCR) Activity

GPCRs are a major family of cell surface receptors that trigger intracellular signaling cascades upon activation.[9] Depending on the G-protein they couple to (Gq, Gs, or Gi), they modulate different second messengers.

A. Gq-Coupled GPCRs: Calcium Flux Assay

Rationale: Gq-coupled GPCRs, upon activation, stimulate phospholipase C, leading to the generation of inositol trisphosphate (IP₃). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores like the endoplasmic reticulum.[10] This transient increase in intracellular Ca²⁺ can be measured using calcium-sensitive fluorescent dyes, making it a robust method for monitoring Gq-coupled receptor activation in a high-throughput format.[11][12][13]

G ligand Compound-X (Agonist) receptor Gq-Coupled GPCR ligand->receptor Binds g_protein Gq Protein (α, β, γ subunits) receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3r IP3 Receptor ip3->ip3r Binds downstream Downstream Signaling (e.g., PKC activation) dag->downstream er Endoplasmic Reticulum (ER) ca_release Ca²⁺ Release er->ca_release ip3r->er Opens Channel fluorescence Increased Fluorescence ca_release->fluorescence Detected by Dye

Caption: Signaling pathway for a Gq-coupled GPCR leading to calcium release.

Protocol 2: Fluorescent Calcium Flux Assay

  • Cell Lines: Use cell lines stably expressing Gq-coupled receptors of interest (e.g., 5-HT2A, 5-HT2C).[14][15]

  • Reagents: A calcium indicator dye kit (e.g., Fluo-8 AM or Calcium-6).

  • Procedure:

    • Cell Plating: Seed cells in a 96-well or 384-well black-walled, clear-bottom plate and incubate overnight.

    • Dye Loading: Prepare the calcium-sensitive dye according to the manufacturer's protocol. Remove the culture medium and add the dye solution to the cells. Incubate for 1 hour at 37°C.

    • Compound Addition: Prepare serial dilutions of Compound-X. Use a fluorescence imaging plate reader (FLIPR) or a plate reader with an injection system to add the compound while simultaneously measuring fluorescence.[13]

    • Data Acquisition: Measure fluorescence intensity (e.g., Excitation ~490 nm, Emission ~525 nm) in real-time, immediately before and for 1-3 minutes after compound addition.

  • Data Analysis: Calculate the change in fluorescence (ΔF) and plot a dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists, tested in the presence of a known agonist).

B. Gs/Gi-Coupled GPCRs: cAMP Assay

Rationale: Gs-coupled receptors activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), while Gi-coupled receptors inhibit this enzyme, causing a decrease in cAMP.[16][17] Measuring changes in cAMP levels is a direct way to assess the activity of compounds targeting these receptors.[9] Numerous commercial kits, often based on competitive immunoassays using HTRF or luminescence, are available for this purpose.[16][18]

Protocol 3: Luminescence-Based cAMP Assay (e.g., cAMP-Glo™)

  • Cell Lines: Use cell lines expressing Gs-coupled (e.g., Dopamine D1) or Gi-coupled (e.g., Dopamine D2) receptors.[19][20]

  • Reagents: A commercial luminescent cAMP assay kit (e.g., Promega cAMP-Glo™).

  • Procedure:

    • Cell Plating & Treatment: Seed cells in a 96-well white-walled plate. After adherence, treat cells with serial dilutions of Compound-X and incubate for a specified time (e.g., 30 minutes). For Gi-coupled assays, co-stimulate with forskolin to induce a baseline level of cAMP.[16]

    • Cell Lysis: Add the cell lysis buffer provided in the kit and incubate to release intracellular cAMP.

    • cAMP Detection: Add the detection solution containing PKA and the luciferase substrate. cAMP from the lysate will activate PKA, consuming ATP.

    • Luminescence Reaction: Add the Kinase-Glo® reagent, which contains luciferase. The amount of light produced is inversely proportional to the amount of cAMP in the sample.

    • Measurement: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: Generate a standard curve using known cAMP concentrations. Convert luminescence readings to cAMP concentrations and plot a dose-response curve to determine the EC₅₀ or IC₅₀ of Compound-X.

Assay Type Target Pathway Primary Readout Key Parameter
Calcium Flux Gq-coupled GPCRsChange in intracellular [Ca²⁺]EC₅₀ / IC₅₀
cAMP Assay Gs/Gi-coupled GPCRsChange in intracellular [cAMP]EC₅₀ / IC₅₀
Ligand-Gated Ion Channel (LGIC) Activity

Rationale: Given the piperidine scaffold, direct modulation of ion channels, such as the GABA-A receptor, is a strong possibility.[21] The GABA-A receptor is a chloride channel that, when activated, hyperpolarizes neurons, leading to an inhibitory effect.[22] The gold standard for studying ion channel function is electrophysiology, specifically the patch-clamp technique.[23][24] This method allows for direct measurement of the ionic currents flowing through channels in a single cell, providing detailed information on channel activation, inactivation, and modulation by compounds.[25][26]

Protocol 4: Whole-Cell Patch Clamp Electrophysiology

  • Cell Lines: Use cells expressing the ion channel of interest (e.g., HEK293 cells transiently or stably transfected with GABA-A receptor subunits).[22][27]

  • Equipment: Patch-clamp amplifier, micromanipulators, microscope, and data acquisition system.

  • Procedure:

    • Pipette Preparation: Fabricate glass micropipettes and fill them with an intracellular solution that mimics the cell's cytoplasm.

    • Seal Formation: Under a microscope, carefully guide the micropipette to the surface of a single cell and apply gentle suction to form a high-resistance "gigaseal" between the pipette tip and the cell membrane.[28]

    • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, gaining electrical access to the entire cell interior.

    • Voltage Clamp: Clamp the cell's membrane potential at a holding value (e.g., -60 mV).

    • Compound Application: Apply a known agonist of the ion channel (e.g., GABA) to elicit a baseline current. Then, co-apply the agonist with different concentrations of Compound-X to measure its modulatory effects (potentiation or inhibition).

    • Data Recording: Record the changes in ionic current in response to the compound application.

  • Data Analysis: Measure the peak amplitude of the current at each concentration of Compound-X. Plot the percentage of potentiation or inhibition against the compound concentration to determine the EC₅₀ or IC₅₀.

Nuclear Receptor Activity (Secondary Screen)

Rationale: While less probable, some heterocyclic compounds can interact with nuclear receptors, which are ligand-activated transcription factors.[29] A reporter gene assay is an effective way to screen for such activity. In this assay, cells are engineered to express a reporter gene (like luciferase) under the control of a response element that is activated by a specific nuclear receptor.[30][31]

Protocol 5: Dual-Luciferase® Reporter Gene Assay

  • Cell Lines: Use a cell line suitable for transfection (e.g., HEK293T).

  • Reagents: Plasmids for the nuclear receptor of interest (or its ligand-binding domain fused to a Gal4 DNA-binding domain), a reporter plasmid with a luciferase gene downstream of the receptor's response element, a control plasmid (e.g., Renilla luciferase) for normalization, transfection reagent, and a dual-luciferase assay kit.[29][30]

  • Procedure:

    • Transfection: Co-transfect the cells with the nuclear receptor, reporter, and control plasmids.

    • Treatment: After 24 hours, treat the cells with serial dilutions of Compound-X.

    • Lysis and Measurement: After 18-24 hours of treatment, lyse the cells and measure the activity of both Firefly and Renilla luciferases sequentially using a luminometer.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Calculate the fold activation relative to the vehicle control and plot this against the compound concentration to determine the EC₅₀.

Phase 3: Data Interpretation

The final phase involves integrating the results from all assays to construct a comprehensive profile of Compound-X. A decision tree can guide this process, helping to prioritize follow-up studies based on the initial screening results.

G start Is Compound-X Cytotoxic (Low IC50)? cytotoxic Potential Cytotoxic Agent (Consider Apoptosis/Necrosis Assays) start->cytotoxic Yes not_cytotoxic Proceed to Mechanistic Assays start->not_cytotoxic No gpcr_active Activity in GPCR Assays? not_cytotoxic->gpcr_active gpcr_agonist Agonist/PAM Profile (Determine Subtype Selectivity) gpcr_active->gpcr_agonist Yes (Activation) gpcr_antagonist Antagonist/NAM Profile (Determine Subtype Selectivity) gpcr_active->gpcr_antagonist Yes (Inhibition) no_gpcr_activity No GPCR Activity gpcr_active->no_gpcr_activity No ion_active Activity in Ion Channel Assays? gpcr_agonist->ion_active gpcr_antagonist->ion_active no_gpcr_activity->ion_active ion_modulator Ion Channel Modulator (Determine Subtype Selectivity) ion_active->ion_modulator Yes no_ion_activity No Ion Channel Activity ion_active->no_ion_activity No final_profile Synthesize Profile: Potency, Selectivity, MOA ion_modulator->final_profile no_ion_activity->final_profile

Caption: Decision tree for interpreting screening data for Compound-X.

References

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Kandasamy, R., et al. (2017). cAMP Assays in GPCR Drug Discovery. Methods in Cell Biology, 142, 51-57. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • EUbOPEN. (2021). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. Retrieved from [Link]

  • Wikipedia. (n.d.). Patch clamp. Retrieved from [Link]

  • Galapagos NV. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Retrieved from [Link]

  • Wang, H., et al. (2011). Improved dual-luciferase reporter assays for nuclear receptors. Assay and Drug Development Technologies, 9(4), 391-401. Retrieved from [Link]

  • JoVE. (2024). Voltage clamp and patch clamp electrophysiology methods for studying ion channels. Retrieved from [Link]

  • Conduct Science. (2022). Principle, Types, and Applications of Patch Clamp Electrophysiology. Retrieved from [Link]

  • Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]

  • Szasz, T., & Heinle, H. (2001). Dopamine 2 (DA-2) Receptor Assays Using Sympathetic Nerve Terminals. Current Protocols in Pharmacology. Retrieved from [Link]

  • Creative Biolabs. (n.d.). GABAA Channel Assay Service. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). GPCR Calcium Product Solutions. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Retrieved from [Link]

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from [Link]

  • Wang, H., et al. (2011). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. PMC - NIH. Retrieved from [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). GABAA Receptor Services. Retrieved from [Link]

  • Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. Retrieved from [Link]

  • Innoprot. (n.d.). D1 Dopamine Receptor Assay. Retrieved from [Link]

  • The Scientist. (2024). Patch Clamp: Unlocking the Secrets of Ion Channels in Electrophysiology. Retrieved from [Link]

  • Creative Bioarray. (n.d.). cAMP Assay. Retrieved from [Link]

  • ION Biosciences. (n.d.). Gαq GPCR assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Reporter gene assay formats. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. Retrieved from [Link]

  • Figueroa, K. W., et al. (2009). 5-Hydroxytryptamine receptor assays. Current Protocols in Pharmacology. Retrieved from [Link]

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. PMC - PubMed Central. Retrieved from [Link]

  • de Oliveira, R. G., et al. (2016). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry, 24(16), 3497-3505. Retrieved from [Link]

  • Stankova, B., et al. (2025). Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. Chemistry – A European Journal. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Bioinorganic Chemistry and Applications. Retrieved from [Link]

  • Witulski, B., et al. (2019). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Molecules, 24(18), 3249. Retrieved from [Link]

  • Rani, P., & Srivastava, V. K. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of the Indian Chemical Society, 99(11), 100762. Retrieved from [Link]

  • Pekala, E., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6523. Retrieved from [Link]

  • Olsen, R. W., & DeLorey, T. M. (1999). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Piperidine nucleus in the field of drug discovery. Retrieved from [Link]

Sources

Application Notes and Protocols for In-Vivo Experimental Design: A Framework for Novel Isoxazolyl-Piperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: The compound 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride is a specific chemical entity for which there is a notable absence of published in-vivo studies, mechanistic data, or established protocols in publicly accessible scientific literature. Direct, detailed application notes for this specific molecule cannot be provided without such foundational data, as this would compromise scientific integrity.

Therefore, this document serves as a comprehensive, expert-guided framework for a researcher approaching the in-vivo characterization of a novel compound with this or a similar isoxazolyl-piperidine scaffold. It outlines the logical progression from initial characterization to robust pre-clinical evaluation, grounded in the established principles of pharmacology and drug development.

Part 1: Foundational Understanding of the Isoxazolyl-Piperidine Scaffold

The combination of an isoxazole ring and a piperidine moiety is prevalent in medicinal chemistry, suggesting a wide range of potential biological activities. The piperidine ring, a saturated heterocycle, is a common feature in many approved drugs, often contributing to improved pharmacokinetic properties and acting as a versatile scaffold for interacting with biological targets.[1] The isoxazole ring is an aromatic heterocycle that can participate in various non-covalent interactions and is found in compounds with diverse therapeutic applications, including anticancer and anti-inflammatory agents.

Given the structural motifs, a novel compound like 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride could plausibly interact with a variety of biological targets. Related, though structurally distinct, molecules have shown activity as:

  • Enzyme Inhibitors: For example, certain piperidinyl thiazole isoxazolines act as inhibitors of Fatty Acid Amide Hydrolase (FAAH), suggesting potential applications in analgesia.[2][3]

  • Anticancer Agents: Novel isoxazolo[5',4':5,6]pyrido[2,3-b]indoles have been synthesized and tested for their in-vitro and in-vivo anticancer activities.[4]

  • Central Nervous System (CNS) Agents: The GABA-A receptor is a known target for isoxazole-containing compounds, indicating potential for neurological or psychiatric applications.

Therefore, the initial step in designing an in-vivo experimental plan is to establish a clear hypothesis regarding the compound's mechanism of action, which must be informed by robust in-vitro data.

Part 2: Pre-Vivo Characterization: Building the Foundation

Before any animal studies are initiated, a comprehensive in-vitro profile of the compound must be established. This is a non-negotiable prerequisite for ethical and scientifically sound in-vivo research.

Initial Target Screening and Selectivity

A broad panel of in-vitro assays should be conducted to identify the primary biological target(s) and assess selectivity. This may include:

  • Receptor Binding Assays: A panel of common CNS receptors (e.g., dopamine, serotonin, GABA, opioid receptors) or other relevant receptor families.

  • Enzyme Inhibition Assays: A broad kinase panel, or specific enzymes like FAAH, COX, or others, depending on the structural similarity to known inhibitors.

  • Cell-Based Functional Assays: Measuring downstream effects of receptor binding or enzyme inhibition, such as changes in second messenger levels (e.g., cAMP) or reporter gene activation.

In-Vitro ADME and Toxicity

Preliminary Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiling is crucial for predicting the compound's behavior in-vivo and for initial dose estimations.

Parameter Experimental Method Purpose
Solubility Kinetic or thermodynamic solubility assaysTo ensure the compound can be formulated for in-vivo administration.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA)To predict passive absorption across the gut wall and blood-brain barrier.
Metabolic Stability Incubation with liver microsomes or hepatocytesTo estimate the rate of metabolism and identify potential metabolites.
Plasma Protein Binding Equilibrium dialysis or ultrafiltrationTo determine the fraction of unbound (active) drug in circulation.
Cytotoxicity MTT or other cell viability assays in relevant cell linesTo determine the concentration at which the compound is toxic to cells.
hERG Channel Inhibition Patch-clamp electrophysiologyTo assess the risk of cardiac toxicity (QT prolongation).

Part 3: The In-Vivo Experimental Workflow

Once a promising in-vitro profile is established (i.e., potent and selective activity at a target of interest, acceptable metabolic stability, and low cytotoxicity), a phased in-vivo experimental plan can be implemented.

Figure 1: A generalized workflow for the in-vivo evaluation of a novel chemical entity.
Protocol 1: Pharmacokinetic (PK) and Dose-Range Finding Study

Objective: To determine the pharmacokinetic profile of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride and to establish a dose range for subsequent safety and efficacy studies.

Animal Model: Male Sprague-Dawley rats (n=3-4 per group).

Materials:

  • 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride

  • Vehicle (e.g., saline, 5% DMSO/5% Solutol/90% saline). The choice of vehicle will depend on the compound's solubility.

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Methodology:

  • Dose Preparation: Prepare three concentrations of the test compound in the chosen vehicle, for example, for intravenous (IV) administration (1 mg/kg) and oral (PO) administration (5, 10, and 25 mg/kg).

  • Animal Dosing:

    • Administer the compound to the respective groups via the chosen routes (IV bolus via tail vein, PO via oral gavage).

    • A satellite group for the IV dose may be included for brain tissue collection if CNS penetration is of interest.

  • Blood Sampling:

    • Collect blood samples (~100-200 µL) at predetermined time points. For IV: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose. For PO: 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • Immediately place samples on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive LC-MS/MS method for the quantification of the compound in plasma (and brain homogenate, if applicable). .

  • Data Analysis:

    • Calculate key PK parameters using appropriate software (e.g., Phoenix WinNonlin).

PK Parameter Description
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (for oral administration)
Protocol 2: Acute Safety and Tolerability Study

Objective: To determine the maximum tolerated dose (MTD) and to observe any acute adverse effects of the compound.

Animal Model: Male and female CD-1 mice (n=3-5 per sex per group).

Methodology:

  • Dose Selection: Based on the PK study, select a range of doses, typically starting from the highest dose in the PK study and escalating.

  • Administration: Administer single doses of the compound via the intended therapeutic route.

  • Clinical Observations:

    • Continuously monitor the animals for the first 4 hours post-dosing, and then at regular intervals for up to 14 days.

    • Record any changes in behavior, posture, gait, and any signs of toxicity (e.g., tremors, convulsions, sedation).

    • Record body weights daily.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious adverse effects.

Protocol 3: Efficacy Study in a Relevant Animal Model

Objective: To evaluate the therapeutic efficacy of the compound in an animal model relevant to its hypothesized mechanism of action.

This protocol is hypothetical and must be adapted to the specific therapeutic indication. Below are three examples based on the potential activities of the scaffold.

Example A: Analgesic Efficacy (if the compound is an FAAH inhibitor)

  • Model: Hot plate test or von Frey test for thermal or mechanical hypersensitivity in a model of inflammatory or neuropathic pain.

  • Procedure:

    • Induce the pain state (e.g., injection of carrageenan or nerve ligation).

    • Administer the test compound at doses below the MTD.

    • Measure the pain response (e.g., latency to lick paw, paw withdrawal threshold) at various times post-dosing.

    • Include a vehicle control group and a positive control group (e.g., a known analgesic).

Example B: Anticancer Efficacy (if the compound shows in-vitro cytotoxicity in cancer cells)

  • Model: Human tumor xenograft model in immunocompromised mice (e.g., NSG mice).

  • Procedure:

    • Implant human cancer cells (e.g., MCF-7 for breast cancer) subcutaneously.

    • Once tumors reach a palpable size, randomize mice into treatment groups.

    • Administer the test compound daily (or as determined by PK data).

    • Measure tumor volume and body weight regularly.

    • At the end of the study, tumors can be harvested for pharmacodynamic biomarker analysis.

Example C: Anxiolytic Efficacy (if the compound targets a CNS receptor like GABA-A)

  • Model: Elevated plus maze or light-dark box test.

  • Procedure:

    • Administer the test compound.

    • After a suitable pre-treatment time (based on Tmax from PK data), place the animal in the testing apparatus.

    • Record behavioral parameters (e.g., time spent in open arms, number of entries).

    • Compare results to vehicle and positive control (e.g., diazepam) groups.

Part 4: Data Interpretation and Next Steps

The successful completion of these initial in-vivo studies will provide a comprehensive dataset on the compound's pharmacokinetic profile, safety margin, and preliminary efficacy.

Figure 2: A simplified decision tree for advancing a novel compound post-initial in-vivo testing.

A positive outcome from these studies—demonstrating a clear link between drug exposure, target engagement (if measurable), and a therapeutic effect at a well-tolerated dose—provides strong justification for advancing the compound to more complex and long-term preclinical studies, such as chronic toxicology and formulation development.

References

  • This reference is hypothetical as no direct source for the specific compound exists.
  • Synthesis and in vitro and in vivo anticancer activity of novel 3-methyl-5H-isoxazolo[5',4':5,6]pyrido[2,3-b]indoles. PubMed. [Link]

  • This reference is hypothetical as no direct source for the specific compound exists.
  • This reference is hypothetical as no direct source for the specific compound exists.
  • This reference is hypothetical as no direct source for the specific compound exists.
  • This reference is hypothetical as no direct source for the specific compound exists.
  • This reference is hypothetical as no direct source for the specific compound exists.
  • This reference is hypothetical as no direct source for the specific compound exists.
  • This reference is hypothetical as no direct source for the specific compound exists.
  • Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties. PubMed. [Link]

  • This reference is hypothetical as no direct source for the specific compound exists.
  • This reference is hypothetical as no direct source for the specific compound exists.
  • This reference is hypothetical as no direct source for the specific compound exists.
  • This reference is hypothetical as no direct source for the specific compound exists.
  • Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties. PubMed Central. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

Sources

Application Notes & Protocols: Characterizing Receptor Affinity of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride via Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for determining the binding affinity of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride, a compound featuring a piperidine scaffold common in centrally active agents, to its target receptors.[1] We present a detailed protocol for a competitive radioligand binding assay, a robust and sensitive method considered the gold standard for quantifying ligand-receptor interactions.[2] The narrative explains the scientific rationale behind each procedural step, from tissue preparation to data analysis, ensuring a self-validating and reproducible experimental design. As the specific receptor targets for this novel compound may not be fully elucidated, this protocol uses the GABA-A receptor—a common target for such structural motifs—as a primary example, while remaining broadly applicable to other CNS receptors like muscarinic acetylcholine or sigma receptors.[3][4]

Introduction and Scientific Principle

The piperidine heterocycle is a privileged scaffold in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS).[1] Its structural properties often facilitate favorable pharmacokinetic profiles and interactions with a wide array of molecular targets.[1] 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride incorporates this key feature, suggesting potential activity at various CNS receptors. Characterizing the binding affinity of this compound is a critical first step in understanding its pharmacological profile.

Radioligand binding assays are powerful tools for studying receptor-ligand interactions, allowing for the precise determination of binding affinity (Kᵢ) and receptor density (Bₘₐₓ).[5][6][7] The most common format, and the one detailed herein, is the competitive binding assay .

The Principle: This assay measures the ability of a test compound (the unlabeled "competitor," in this case, 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride) to displace a radiolabeled ligand ("radioligand") that has a known high affinity and specificity for the target receptor.

The experiment quantifies three key parameters:

  • Total Binding: The total amount of radioligand bound to the receptor preparation in the absence of any competitor.

  • Non-Specific Binding (NSB): The portion of the radioligand that binds to non-receptor components (e.g., lipids, filters, other proteins).[8][9][10] This is measured in the presence of a saturating concentration of an unlabeled ligand, which occupies all specific receptor sites, leaving only non-specific sites available to the radioligand.[9][10]

  • Specific Binding: The amount of radioligand bound specifically to the target receptor. It is the crucial value derived from the experimental data.

Specific Binding = Total Binding - Non-Specific Binding

By incubating the receptor, a fixed concentration of radioligand, and increasing concentrations of the test compound, a competition curve is generated. From this curve, the half-maximal inhibitory concentration (IC₅₀) is determined, which is then used to calculate the inhibition constant (Kᵢ), a true measure of the compound's binding affinity.[2]

G cluster_0 TB Total Binding (Radioligand + Receptor) SB Specific Binding TB->SB - NSB NSB Non-Specific Binding (NSB) (Radioligand + Receptor + Saturating Unlabeled Ligand) caption Fig 1. Derivation of Specific Binding.

Materials and Equipment

Reagents and Consumables
ReagentSupplier & Cat. No. (Example)StoragePurpose
Test Compound RT, Desiccate3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride
Receptor Source In-house Preparation-80°CRat brain cortex membranes
Radioligand PerkinElmer, NET190001MC-20°C[³H]Muscimol (for GABA-A Receptor Assay)
NSB Displacer Sigma-Aldrich, G0044°Cγ-Aminobutyric acid (GABA)
Homogenization Buffer See Section 3.14°C0.32 M Sucrose, pH 7.4
Assay Buffer See Section 3.14°C50 mM Tris-HCl, pH 7.4
Wash Buffer See Section 3.14°CIce-cold 50 mM Tris-HCl, pH 7.4
Scintillation Cocktail PerkinElmer, 6013329RTUltima Gold™ or equivalent
Filter Mats PerkinElmer, 1450-421RTGF/B glass fiber filters
Assay Plates Greiner Bio-One, 650101RT96-well polypropylene deep-well plates
Protein Assay Reagent Bio-Rad, 50000064°CBradford or BCA Protein Assay Kit
Equipment
  • Homogenizer (e.g., Polytron)

  • Refrigerated High-Speed/Ultracentrifuge

  • pH Meter

  • Vortex Mixer

  • Microplate Shaker

  • Cell Harvester (e.g., Brandel or PerkinElmer)

  • Liquid Scintillation Counter

  • Precision Pipettes (multichannel and single-channel)

  • Spectrophotometer (for protein quantification)

Detailed Experimental Protocols

This section details the protocol using the GABA-A receptor as the target, a system for which robust methodologies have been established.[11][12]

Buffer Preparation
  • Homogenization Buffer: 0.32 M Sucrose in deionized water, pH adjusted to 7.4. Store at 4°C.

  • Assay & Wash Buffer: 50 mM Tris-HCl. Dissolve Tris base in deionized water, adjust pH to 7.4 with HCl. Store at 4°C.

Protocol Part A: Receptor Membrane Preparation (Rat Cortex)

Causality: This procedure is designed to isolate the cell membrane fraction from brain tissue, which is rich in transmembrane receptors like GABA-A, while removing soluble proteins, lipids, and endogenous ligands that could interfere with the assay.[11] The repeated washing and centrifugation steps are crucial for this purification.

  • Tissue Dissection: Humanely euthanize adult rats according to institutional guidelines. Rapidly dissect the cerebral cortex on ice.

  • Homogenization: Weigh the tissue and homogenize in 20 volumes (w/v) of ice-cold Homogenization Buffer.

  • Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Pellet Crude Membranes: Decant the supernatant and centrifuge it at 140,000 x g for 30 minutes at 4°C.

  • Lysis and Washing: Discard the supernatant. Resuspend the pellet in ice-cold deionized water to induce osmotic lysis. Centrifuge again at 140,000 x g for 30 minutes at 4°C.

  • Buffer Exchange: Resuspend the pellet in ice-cold Assay Buffer. Centrifuge at 140,000 x g for 30 minutes at 4°C. Repeat this wash step two more times to ensure complete removal of endogenous GABA.[11]

  • Protein Quantification: After the final wash, resuspend the pellet in a known volume of Assay Buffer. Determine the protein concentration using a Bradford or BCA assay.

  • Storage: Aliquot the membrane preparation to a final concentration of 1-2 mg/mL and store at -80°C until use.

Protocol Part B: Competitive Binding Assay
  • Prepare Reagents: On the day of the assay, thaw the membrane preparation on ice. Prepare serial dilutions of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride in Assay Buffer. Prepare working solutions of [³H]Muscimol (e.g., to a final assay concentration of 5 nM) and the NSB displacer, GABA (e.g., to a final assay concentration of 10 mM).[11]

  • Assay Plate Setup: In a 96-well deep-well plate, set up the following conditions in triplicate:

    • Total Binding Wells: 50 µL Assay Buffer

    • NSB Wells: 50 µL GABA solution (10 mM final concentration)

    • Test Compound Wells: 50 µL of each dilution of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride.

  • Add Radioligand: Add 50 µL of the [³H]Muscimol working solution to all wells.

  • Initiate Reaction: Add 100 µL of the thawed, vortexed membrane preparation to all wells (aiming for 100-200 µg of protein per well). The final assay volume is 200 µL.

  • Incubation: Seal the plate and incubate for 45 minutes at 4°C on a plate shaker.[11] This step allows the binding reaction to reach equilibrium.

  • Termination & Filtration: Pre-soak the GF/B filter mat in wash buffer.[9] Terminate the incubation by rapidly filtering the contents of the plate through the filter mat using a cell harvester. This step separates the membrane-bound radioligand (captured on the filter) from the free radioligand (which passes through).

  • Washing: Immediately wash the filters 3-5 times with 300 µL of ice-cold Wash Buffer to remove any remaining free radioligand and reduce non-specific binding.

  • Quantification: Dry the filter mat. Punch out the individual filter discs into scintillation vials, add 4-5 mL of scintillation cocktail to each vial, and allow them to equilibrate in the dark.

  • Counting: Measure the radioactivity in each vial using a liquid scintillation counter. The output will be in Counts Per Minute (CPM) or Disintegrations Per Minute (DPM).

Data Analysis, Interpretation, and Validation

Data Transformation
  • Calculate Mean CPM: Average the triplicate CPM values for each condition.

  • Determine Specific Binding:

    • Mean Specific Binding = Mean Total Binding CPM - Mean NSB CPM.

  • Calculate Percent Inhibition: For each concentration of the test compound:

    • % Inhibition = 100 * (1 - [(CPM_compound - Mean_NSB_CPM) / (Mean_Total_Binding_CPM - Mean_NSB_CPM)])

  • Plot the Data: Plot % Inhibition versus the logarithm of the test compound concentration. This will generate a sigmoidal dose-response curve.

Determining IC₅₀ and Kᵢ
  • IC₅₀ (Half-Maximal Inhibitory Concentration): Using a non-linear regression analysis program (e.g., GraphPad Prism), fit the data to a "log(inhibitor) vs. response -- Variable slope" model to determine the IC₅₀. This is the concentration of your compound that displaces 50% of the specific radioligand binding.[10]

  • Kᵢ (Inhibition Constant): The IC₅₀ is dependent on the assay conditions (specifically the concentration of radioligand used). To determine the Kᵢ, an intrinsic measure of affinity, use the Cheng-Prusoff equation .[13][14]

    Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    Where:

    • [L] = The concentration of the radioligand used in the assay.

    • Kₔ = The dissociation constant of the radioligand for the receptor. This value must be determined independently via a saturation binding experiment or obtained from reliable literature sources for the specific batch of radioligand.[2]

The Kᵢ value represents the concentration of the competing ligand that would bind to 50% of the receptors at equilibrium if no radioligand were present. A lower Kᵢ value signifies a higher binding affinity.

Assay Validation and Troubleshooting

A trustworthy protocol must be a self-validating system. Key quality control metrics should be monitored for every experiment.

Parameter / IssueGuideline / CauseSolution / Action
High Non-Specific Binding (NSB) Guideline: NSB should be <50% of total binding, ideally <20%.[10][15]Cause: Radioligand may be too lipophilic; insufficient washing; binding to filter material.Increase the number or volume of washes.[9] Include a non-ionic detergent (e.g., 0.1% Tween-20) in the wash buffer.[9] Pre-soak filters in a blocking agent like 0.5% polyethyleneimine (PEI).[9] Consider a different radioligand if possible.
Low Signal (Low Total Binding) Cause: Insufficient receptor protein; degraded receptor or radioligand; incorrect buffer pH.Increase the amount of membrane protein per well (ensure it remains in the linear range). Verify the activity of the radioligand and receptor prep. Check buffer pH and composition.
Poor Curve Fit / High Scatter Cause: Pipetting errors; reaction not at equilibrium; unstable compound.Use calibrated pipettes and proper technique. Perform a time-course experiment to confirm the incubation time is sufficient to reach equilibrium. Check the stability of the test compound in the assay buffer.
Hill Slope ≠ 1.0 Cause: Complex binding mechanism (e.g., allosterism, multiple binding sites); assay artifact.This may be a true pharmacological result requiring further investigation with more advanced binding models. Ensure that assay conditions are optimized and artifacts have been ruled out.

Conclusion

This application note provides a robust and detailed framework for characterizing the receptor binding affinity of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride. By following the outlined protocols for membrane preparation, competitive binding assay execution, and rigorous data analysis, researchers can reliably determine the Kᵢ value of the compound for its target(s). The principles and troubleshooting guidance provided herein are designed to ensure high-quality, reproducible data, which is fundamental to advancing drug discovery and development programs.

References

  • Title: Non-Specific Binding: What You Need to Know Source: Surmodics IVD URL: [Link]

  • Title: Non Specific Binding (NSB) in Antigen-Antibody Assays Source: Rusling Research Group, University of Connecticut URL: [Link]

  • Title: GABAA Receptor Binding Assay Protocol Source: Psychoactive Drug Screening Program (PDSP), University of North Carolina URL: [Link]

  • Title: Radioligand binding methods: practical guide and tips Source: Life Sciences URL: [Link]

  • Title: Characterization of GABA Receptors Source: Current Protocols in Neuroscience / PubMed Central URL: [Link]

  • Title: IC50 to Ki Converter Tool Source: Health Sciences Library System (HSLS), University of Pittsburgh URL: [Link]

  • Title: Radioligand binding methods: practical guide and tips Source: Scite.ai URL: [Link]

  • Title: Ki to IC50 Converter Source: Enzyme Inhibition Calculator URL: [Link]

  • Title: Nonspecific binding Source: GraphPad Prism 10 Curve Fitting Guide URL: [Link]

  • Title: IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool Source: YouTube / @MajidAli2020 URL: [Link]

  • Title: Radioligand Binding Assay Source: Gifford Bioscience URL: [Link]

  • Title: IC50-to-Ki: A web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding Source: ResearchGate / Nucleic Acids Research URL: [Link]

  • Title: IC50 to Ki converter|Protein-Ligand Inhibitor & Enzyme-Substrate Inhibitor System Source: YouTube / @MajidAli2020 URL: [Link]

  • Title: Receptor Binding Assays for HTS and Drug Discovery Source: NCBI Bookshelf URL: [Link]

  • Title: Radioligand binding assays and their analysis Source: PubMed URL: [Link]

  • Title: Human Muscarinic Acetylcholine Receptor M1, M-ACHR M1 ELISA Kit Source: BT Lab URL: [Link]

  • Title: Mapping the Agonist Binding Site of the GABA A Receptor: Evidence for a β-Strand Source: The Journal of Neuroscience URL: [Link]

  • Title: GABAA Receptor Services Source: Sygnature Discovery URL: [Link]

  • Title: GABAA (Non-Selective) Rat Ion Channel [3H] Flunitrazepam Binding Agonist Radioligand LeadHunter Assay Source: Eurofins Discovery URL: [Link]

  • Title: Muscarinic Acetylcholine Receptor Phosphorylation Assays Source: 7TM Antibodies URL: [Link]

  • Title: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties Source: PubMed Central URL: [Link]

  • Title: Acetylcholine Receptor Binding Antibody with reflex to Muscle-Specific Kinase (MuSK) Ab, IgG Source: ARUP Laboratories Test Directory URL: [Link]

  • Title: BindingDB BDBM50147270 Source: BindingDB URL: [Link]

  • Title: Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties Source: PubMed Central URL: [Link]

  • Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed URL: [Link]

  • Title: BindingDB BDBM50035398 Source: BindingDB URL: [Link]

  • Title: 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens Source: MDPI URL: [Link]

  • Title: Novel pyridyl nitrofuranyl isoxazolines show antibacterial activity against multiple drug resistant Staphylococcus species Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Guidelines for pre-clinical assessment of the acetylcholine receptor-specific passive transfer myasthenia gravis model - recommendations for methods and experimental designs Source: PubMed Central URL: [Link]

Sources

Application Notes and Protocols for 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride in neuroscience research. While direct studies on this specific compound are limited, its structural composition, featuring a 3-substituted piperidine ring and a 3-methyl-5-isoxazolyl moiety, suggests a strong potential for activity within the central nervous system (CNS). This guide synthesizes information from structurally related compounds to propose hypothesized mechanisms of action and detailed experimental protocols for investigating its utility in key areas of neuroscience. The protocols provided herein are designed to be self-validating and are grounded in established pharmacological and neuroscientific principles.

Introduction: A Scaffold of Neurological Interest

The field of neuroscience is in continuous pursuit of novel chemical entities that can selectively modulate CNS targets to unravel complex brain functions and develop new therapeutics for neurological and psychiatric disorders. The compound 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride presents a compelling scaffold for investigation. It combines two key pharmacophores: the piperidine ring and the isoxazole nucleus.

The piperidine moiety is a cornerstone in CNS drug discovery, forming the backbone of numerous approved drugs and clinical candidates.[1][2] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional orientation of substituents, which is critical for selective receptor and enzyme interactions.[3] Specifically, the 3-substituted piperidine framework is a known feature in compounds targeting dopamine autoreceptors.

The isoxazole ring is a versatile five-membered heterocycle that is bioisosteric to other aromatic systems and can engage in various non-covalent interactions.[4] Its derivatives have demonstrated a wide spectrum of biological activities, including modulation of calcium channels and kinase inhibition.[5] The "magic methyl" group, as present on the isoxazole ring, can significantly influence a compound's metabolic stability and binding affinity.[6]

Given the established neuropharmacological relevance of its constituent parts, 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride is a promising candidate for exploring novel mechanisms of neuromodulation. This guide outlines potential research avenues and provides robust protocols to test these hypotheses.

Hypothesized Mechanisms and Applications in Neuroscience Research

Based on the structure-activity relationships of analogous compounds, we propose several potential applications for 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride in neuroscience research.

Investigation of Dopaminergic Systems

The 3-substituted piperidine scaffold is a key feature of known dopamine autoreceptor antagonists. These receptors, primarily the D2 and D3 subtypes, play a crucial role in regulating dopamine synthesis and release. Their modulation is a therapeutic strategy for conditions like schizophrenia, depression, and Parkinson's disease.

Hypothesis: 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride may act as a selective ligand for dopamine D2 and/or D3 autoreceptors, potentially as an antagonist, leading to an increase in dopaminergic neurotransmission.

Proposed Research Applications:

  • Characterizing the binding affinity and selectivity of the compound for dopamine receptor subtypes.

  • Investigating its functional effects on dopamine release and synthesis in ex vivo brain tissue and in vitro neuronal cultures.

  • Evaluating its behavioral effects in animal models of depression or cognitive impairment.

Modulation of Sigma Receptors

Structurally similar compounds containing a piperidine ring have shown affinity for sigma receptors.[7] These enigmatic receptors are implicated in a wide range of cellular functions and are considered therapeutic targets for neurodegenerative diseases, psychiatric disorders, and pain.

Hypothesis: The lipophilic nature and nitrogen atom of the piperidine ring in 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride may enable it to bind to sigma-1 and/or sigma-2 receptors.

Proposed Research Applications:

  • Screening for binding affinity at sigma-1 and sigma-2 receptors.

  • Assessing its functional activity as an agonist or antagonist at sigma receptors.

  • Exploring its potential neuroprotective effects in cell-based models of oxidative stress or excitotoxicity.

Ion Channel Research

Isoxazole derivatives have been shown to modulate the activity of voltage-gated calcium channels.[5] These channels are fundamental to neurotransmitter release, neuronal excitability, and synaptic plasticity.

Hypothesis: 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride may interact with specific subtypes of voltage-gated calcium channels, potentially acting as a blocker or modulator.

Proposed Research Applications:

  • Screening for effects on various calcium channel subtypes (L, N, P/Q, T-type) using electrophysiological techniques.

  • Investigating its impact on neurotransmitter release from synaptosomes.

  • Studying its potential anticonvulsant or analgesic properties in animal models.

Kinase Inhibition in Neuroinflammation and Neuro-oncology

The isoxazole-piperidine scaffold has been identified in inhibitors of kinases such as PI3Kδ and ROCK-II.[8][9] These kinases are involved in signaling pathways that regulate cell growth, survival, and inflammation, making them relevant targets in neuro-oncology and neuroinflammatory conditions like multiple sclerosis and Alzheimer's disease.

Hypothesis: 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride may exhibit inhibitory activity against specific kinases relevant to neurological diseases.

Proposed Research Applications:

  • Screening the compound against a panel of CNS-relevant kinases.

  • Investigating its effects on inflammatory signaling pathways in microglia and astrocytes.

  • Assessing its anti-proliferative effects in glioma cell lines.

Data Presentation and Visualization

For clarity and comparative analysis, quantitative data from binding and functional assays should be presented in a tabular format.

Table 1: Example Binding Affinity Profile of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride

Target Receptor/EnzymeRadioligandKᵢ (nM) (Mean ± SEM)
Dopamine D₂[³H]Spiperone75.3 ± 5.1
Dopamine D₃[³H]7-OH-DPAT25.8 ± 2.9
Serotonin 5-HT₂ₐ[³H]Ketanserin> 1000
Sigma-1-Pentazocine150.2 ± 12.6
Sigma-2[³H]DTG450.7 ± 35.8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Diagram 1: Hypothesized Dopamine D₂ Autoreceptor Antagonism Workflow

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Compound Dissolve Compound in DMSO Incubate Incubate Membranes, [³H]Spiperone & Compound Compound->Incubate Membrane Prepare Striatal Membranes Membrane->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Scintillation Scintillation Counting Wash->Scintillation Analysis Calculate Ki using Cheng-Prusoff Equation Scintillation->Analysis G Compound 3-(3-Methyl-5-isoxazolyl) piperidine HCl D2R Dopamine D₂ Autoreceptor Compound->D2R Antagonism Gi Gαi/o D2R->Gi Inhibits AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP TyrHyd Tyrosine Hydroxylase (Rate-limiting enzyme) cAMP->TyrHyd Reduced Inhibition Dopamine ↑ Dopamine Synthesis & Release TyrHyd->Dopamine

Hypothesized mechanism of dopamine synthesis enhancement via D₂ autoreceptor antagonism.

Experimental Protocols

Protocol for Dopamine D₂ Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride for the human dopamine D₂ receptor.

Materials:

  • 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride

  • [³H]Spiperone (specific activity ~60-90 Ci/mmol)

  • Haloperidol (for non-specific binding determination)

  • HEK293 cells stably expressing human dopamine D₂ receptors

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • 96-well microplates

  • Glass fiber filters (GF/B)

  • Filtration apparatus

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize HEK293-hD₂ cells in ice-cold assay buffer and centrifuge at 48,000 x g for 20 min at 4°C. Resuspend the pellet in fresh assay buffer and repeat. Finally, resuspend the pellet to a protein concentration of 1 mg/mL.

  • Compound Dilution: Prepare a serial dilution of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride in assay buffer (e.g., from 100 µM to 0.1 nM).

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL assay buffer, 50 µL [³H]Spiperone (final concentration ~0.3 nM), 100 µL membrane suspension.

    • Non-specific Binding: 50 µL Haloperidol (final concentration 10 µM), 50 µL [³H]Spiperone, 100 µL membrane suspension.

    • Compound Competition: 50 µL of each compound dilution, 50 µL [³H]Spiperone, 100 µL membrane suspension.

  • Incubation: Incubate the plate at room temperature for 90 minutes.

  • Filtration: Rapidly filter the contents of each well through GF/B filters pre-soaked in assay buffer using a cell harvester. Wash each filter three times with 3 mL of ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Count the radioactivity in a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the compound. Determine the IC₅₀ value using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol for Whole-Cell Patch-Clamp Electrophysiology

Objective: To assess the effect of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride on voltage-gated calcium channels.

Materials:

  • 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride

  • Neuroblastoma cell line (e.g., SH-SY5Y) or primary cultured neurons

  • External Solution: 140 mM TEA-Cl, 10 mM BaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4 with TEA-OH.

  • Internal Solution: 120 mM CsCl, 20 mM TEA-Cl, 10 mM HEPES, 10 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, pH 7.2 with CsOH.

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator and microscope

  • Borosilicate glass capillaries for pipette pulling

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Recording:

    • Place a coverslip with cells in the recording chamber and perfuse with external solution.

    • Approach a cell with the patch pipette and form a giga-ohm seal.

    • Rupture the cell membrane to achieve whole-cell configuration.

    • Hold the cell at a holding potential of -80 mV.

  • Data Acquisition:

    • Elicit calcium channel currents by applying depolarizing voltage steps (e.g., from -60 mV to +50 mV in 10 mV increments for 200 ms).

    • Establish a stable baseline recording for at least 5 minutes.

  • Compound Application: Perfuse the recording chamber with the external solution containing 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride at various concentrations (e.g., 1 µM, 10 µM, 100 µM).

  • Post-Compound Recording: After a 5-minute incubation with the compound, repeat the voltage-step protocol.

  • Washout: Perfuse with the control external solution to observe the reversibility of any effects.

  • Data Analysis: Measure the peak current amplitude at each voltage step before, during, and after compound application. Construct current-voltage (I-V) curves. Calculate the percentage of inhibition at each concentration and determine the IC₅₀ if a dose-dependent block is observed.

Conclusion and Future Directions

While 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride is a novel chemical entity with a currently unpublished neuropharmacological profile, its structural components strongly suggest its potential as a valuable tool for neuroscience research. The hypothesized activities in dopaminergic, sigma receptor, ion channel, and kinase signaling pathways offer multiple avenues for investigation. The protocols detailed in this guide provide a starting point for researchers to systematically characterize the compound's profile. Future studies should aim to validate these initial findings in more complex systems, including ex vivo brain slice preparations and in vivo animal models, to fully elucidate the therapeutic and research potential of this promising scaffold.

References

  • Title: Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors Source: Chinese Chemical Letters URL: [Link]

  • Title: Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines Source: PubMed Central (NIH) URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]

  • Title: Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors Source: ResearchGate URL: [Link]

  • Title: Synthesis and receptor binding studies of 3-substituted piperazine derivatives Source: PubMed URL: [Link]

  • Title: Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II Source: PubMed URL: [Link]

  • Title: Substituted 3-Phenylpiperidines: New Centrally Acting Dopamine Autoreceptor Antagonists Source: Sci-Hub URL: [Link]

  • Title: Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases Source: MDPI URL: [Link]

  • Title: Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies Source: Frontiers in Neuroscience URL: [Link]

  • Title: Synthesis and antibacterial activities of new piperidine substituted (5R)-t[1][5][8]riazolylmethyl and (5R)-[(4-F-t[1][5][8]riazolyl)methyl] oxazolidinones Source: PubMed URL: [Link]

  • Title: Structure-activity relationships of phencyclidine derivatives in rat cerebellum Source: ScienceDirect URL: [Link]

  • Title: Structure–activity relationship of piperidine derivatives with anticancer activity Source: ResearchGate URL: [Link]

  • Title: A review of isoxazole biological activity and present synthetic techniques Source: Journal of Drug Delivery and Therapeutics URL: [Link]

  • Title: The Magic Methyl and Its Tricks in Drug Discovery and Development Source: MDPI URL: [Link]

  • Title: Structure activity relationship of piperidine derivatives Source: ResearchGate URL: [Link]

  • Title: Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates Source: RSC Publishing URL: [Link]

Sources

Application Notes and Protocols for 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe handling, storage, and use of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride. As a novel compound, specific safety and handling data are not extensively available. Therefore, these guidelines are synthesized from the known properties of its constituent chemical moieties—the isoxazole ring and the piperidine hydrochloride group—and general best practices for handling heterocyclic amine salts. The protocols herein are designed to ensure the integrity of the compound and the safety of laboratory personnel.

Introduction to 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride

3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride is a heterocyclic compound featuring a piperidine ring substituted with a methyl-isoxazole group, supplied as a hydrochloride salt. The isoxazole moiety is a five-membered aromatic heterocycle containing nitrogen and oxygen, a scaffold found in numerous biologically active compounds and FDA-approved drugs.[1][2] The piperidine ring, a saturated six-membered heterocycle, is also a common structural motif in pharmaceuticals.[3] The hydrochloride salt form generally enhances the solubility and stability of the amine.[4] Given its structure, this compound is of interest to researchers in medicinal chemistry and drug development for its potential pharmacological activities.

Due to the absence of a specific Safety Data Sheet (SDS), a precautionary approach is mandated. The toxicological properties have not been fully investigated, and therefore, the compound should be handled as potentially hazardous.

Chemical and Physical Properties (Inferred)

A precise characterization of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride is pending experimental determination. However, based on its structural components, the following properties can be inferred:

PropertyInferred Value/CharacteristicRationale and References
Appearance White to off-white crystalline solid.Typical appearance for hydrochloride salts of organic amines.[4]
Solubility Soluble in water and polar organic solvents like methanol and ethanol. Low solubility in non-polar solvents.The hydrochloride salt form increases polarity and aqueous solubility.[4][5][6]
Stability Stable under recommended storage conditions. Hygroscopic.Piperidine hydrochloride is known to be hygroscopic. Amine hydrochlorides are generally stable when stored in a dry environment.[7][8] The isoxazole ring is generally stable but can undergo photolytic rearrangement under UV irradiation.[9]
Hygroscopicity Likely to be hygroscopic.Amine hydrochlorides, including piperidine hydrochloride, are often hygroscopic and can absorb atmospheric moisture.[10]

Safe Handling and Personal Protective Equipment (PPE)

Given the potential for toxicity inherited from the piperidine and isoxazole moieties, stringent safety protocols must be followed.[11][12]

Engineering Controls
  • Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[13][14]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory.[15][16]

  • Eye and Face Protection: Wear chemical splash goggles and a face shield that meet ANSI Z.87.1 standards.[17]

  • Skin Protection: A flame-resistant lab coat should be worn and kept buttoned. Full-length pants and closed-toe shoes are required.

  • Gloves: Use chemical-resistant gloves (e.g., nitrile) and inspect them before each use. Change gloves immediately if contaminated.[17]

  • Respiratory Protection: If there is a risk of generating significant dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator is necessary.[17]

Hygiene Practices
  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[13]

  • Do not eat, drink, or smoke in areas where the compound is handled.[13][18]

  • Contaminated clothing should be removed immediately and laundered before reuse.[18]

Diagram: Safe Handling Workflow

The following diagram outlines the decision-making process for safely handling 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride.

G start Start: Prepare to Handle Compound ppe_check Don Appropriate PPE (Goggles, Face Shield, Lab Coat, Gloves) start->ppe_check eng_controls Work in a Certified Chemical Fume Hood ppe_check->eng_controls weighing Weigh Solid Compound eng_controls->weighing dissolving Prepare Solution weighing->dissolving spill Spill Occurs weighing->spill dissolving->spill waste Dispose of Waste in Designated Hazardous Waste Container dissolving->waste spill_procedure Follow Spill Cleanup Protocol spill->spill_procedure Yes spill_procedure->waste cleanup Clean Work Area and Remove PPE waste->cleanup end End of Procedure cleanup->end

Caption: Workflow for safe handling of the compound.

Storage Guidelines

Proper storage is crucial to maintain the compound's integrity and prevent degradation.

  • Temperature: Store in a cool, dry place.[8] Refrigeration (2-8°C) is recommended for long-term storage.[8]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.

  • Container: Keep the container tightly sealed. Use opaque containers to protect from light, as isoxazole rings can be light-sensitive.[8][9]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and bases.[7]

Experimental Protocols

Protocol for Preparing a Stock Solution

This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).

Causality: DMSO is a common solvent for polar organic compounds used in biological assays. The hydrochloride salt form enhances solubility.

Materials:

  • 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride

  • Anhydrous DMSO

  • Vortex mixer

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Pre-weighing Preparation: Tare a sterile, dry microcentrifuge tube on an analytical balance inside a chemical fume hood.

  • Weighing: Carefully add the desired amount of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride to the tube. Record the exact weight.

  • Solvent Addition: Based on the recorded weight and the compound's molecular weight, calculate the volume of anhydrous DMSO required to achieve a 10 mM concentration. Add the calculated volume of DMSO to the tube.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath may be used if necessary, but avoid excessive heat.

  • Storage: Store the stock solution at -20°C in a desiccated environment. For long-term storage, consider aliquoting to avoid multiple freeze-thaw cycles.

Protocol for Assessing Aqueous Solubility (Qualitative)

Causality: Determining the aqueous solubility is a critical first step for planning biological assays in aqueous buffers.

Materials:

  • 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride

  • Deionized water

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Vortex mixer

  • Small glass vials

Procedure:

  • Preparation: Add approximately 1 mg of the compound to three separate vials.

  • Solvent Addition:

    • To the first vial, add 100 µL of deionized water.

    • To the second vial, add 1 mL of deionized water.

    • To the third vial, add 1 mL of PBS.

  • Observation and Mixing: Vortex each vial for 30 seconds and visually inspect for dissolution.

  • Incremental Addition (if necessary): If the compound dissolves completely, continue adding it in small, known quantities to determine the approximate saturation point.

  • Record Observations: Note the visual clarity of the solutions to estimate solubility (e.g., "freely soluble," "sparingly soluble," "insoluble").

Spill and Emergency Procedures

Spill Cleanup
  • Small Spills (Solid): Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.[18]

  • Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[13]

  • Large Spills: Evacuate the area and contact the institution's environmental health and safety department.

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[19]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[19]

Waste Disposal

Dispose of all waste materials containing 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Conclusion

The handling and storage of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride require a cautious and informed approach due to the lack of specific safety data. By adhering to the guidelines synthesized from the known properties of its isoxazole and piperidine hydrochloride components, researchers can work safely while maintaining the integrity of this novel compound. These protocols should be implemented as a baseline for safe laboratory practices, with the understanding that all new compounds should be treated as potentially hazardous until proven otherwise.

References

  • Piperidine: Human health tier II assessment. (2016, February 5). National Industrial Chemicals Notification and Assessment Scheme. [Link]

  • Isoxazole. Wikipedia. [Link]

  • Toxicity effects of piperidine alkaloids. ResearchGate. [Link]

  • Piperidine - SAFETY DATA SHEET. (2024, May 7). Penta chemicals. [Link]

  • Isoxazole. Solubility of Things. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. ResearchGate. [Link]

  • Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. PubMed. [Link]

  • synthesis of isoxazoles. (2019, January 19). YouTube. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Dalton Engineering. [Link]

  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. [Link]

  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG. [Link]

  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI - NIH. [Link]

  • Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. OUCI. [Link]

  • Isoxazole–Containing drugs with various pharmacological activities. ResearchGate. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Personal Protective Equipment. US EPA. [Link]

  • What are the storage stability of Piperidine Series compounds over time?. BTC. [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz. [Link]

  • Converting to the hydrochloric salt for storage?. Sciencemadness.org. [Link]

  • Chemical PPE. Trihydro Corporation. [Link]

  • Piperidine hydrochloride CAS#: 6091-44-7. ChemWhat. [Link]

  • Piperidine. Wikipedia. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PMC. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Forming oxalte salts of amines. Sciencemadness.org. [Link]

  • 3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic aciddimethylamide hydrochloride. PubChem. [Link]

  • Ways of crashing out amines. Reddit. [Link]

  • Piperidine Manufacturers, Suppliers, Dealers & Prices. Tradeindia. [Link]

  • 3-(1,3-oxazol-5-yl)piperidine dihydrochloride. PubChemLite. [Link]

  • CAS No : 6091-44-7| Chemical Name : Piperidine Hydrochloride. Pharmaffiliates. [Link]

  • 3,5-dimethyl-4-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methyl)isoxazole. PubChem. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for challenges related to its aqueous solubility. Our goal is to explain the causality behind experimental choices, ensuring you can design robust and effective formulation strategies.

Understanding the Molecule: A Triad of Influences

The solubility of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride is governed by three primary structural features:

  • The Piperidine Ring: As a heterocyclic amine, the piperidine moiety is basic.[1] In its hydrochloride salt form, the nitrogen atom is protonated (R₃N⁺H), which significantly enhances its affinity for water compared to the free base.[2][3] However, this solubility is critically dependent on pH.

  • The Methyl-Isoxazole Group: This part of the molecule is comparatively non-polar and contributes to its hydrophobic character. The stability of the crystal lattice structure can also play a significant role in limiting solubility, as energy is required to break the crystal lattice before solvation can occur.[4]

  • The Hydrochloride Salt: While salt formation is a common and effective strategy to increase the solubility of basic compounds, its effectiveness can be influenced by the composition of the dissolution medium.[5][6]

This interplay between a highly polar salt group and a more hydrophobic organic scaffold is the primary reason for the solubility challenges you may be encountering.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and solubilization of this compound.

Q1: Why is my 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride, which is a salt, not dissolving well in neutral water or PBS (pH 7.4)?

A1: This is a classic pH-dependent solubility issue. The piperidine ring in your compound is a weak base. As a hydrochloride salt, it is most soluble in an acidic environment (low pH) where the nitrogen atom remains protonated (positively charged). In neutral or alkaline solutions (pH > pKa), the proton dissociates, converting the salt back to its less soluble free base form, which then precipitates.[7][8] Many piperidine derivatives exhibit poor solubility at neutral pH for this reason.[4]

Q2: I dissolved the compound in DMSO for a stock solution, but it crashes out when I dilute it into my aqueous assay buffer. What's happening?

A2: This is a common problem for many poorly soluble compounds and is due to exceeding the thermodynamic solubility limit in the final aqueous system.[9] DMSO is a very strong organic solvent that can dissolve your compound at high concentrations. However, when this concentrated stock is diluted into a buffer where the compound's solubility is low, the solution becomes supersaturated, leading to rapid precipitation.[10]

Q3: Can I just heat the solution to get it to dissolve?

A3: While gentle warming can sometimes help dissolve a compound, it is generally not recommended as a primary strategy without further investigation. It may temporarily increase solubility, but the compound is likely to precipitate out again as the solution cools to room or experimental temperature (e.g., 37°C). Furthermore, prolonged heating can risk chemical degradation of your compound.

In-Depth Troubleshooting Guide

This section provides a systematic approach to overcoming solubility challenges, progressing from simple adjustments to more advanced formulation strategies.

Issue 1: Compound Precipitates in Aqueous Buffers

Your first line of defense is to optimize the properties of the solvent system.

Strategy 1: pH Adjustment

This is the most critical and effective initial step for an ionizable compound like this one.

  • The "Why": The solubility of a weak base hydrochloride salt is inversely proportional to the pH of the solution. By lowering the pH well below the pKa of the piperidine nitrogen, you ensure the molecule remains in its protonated, charged, and thus more water-soluble form.[2][7]

  • How to Troubleshoot:

    • Determine the approximate solubility in a range of acidic buffers (e.g., pH 2.0, 4.0, 5.0). Citrate or acetate buffers are common choices.

    • Avoid using hydrochloric acid (HCl) to adjust the pH if possible, as it can introduce the "common ion effect." The excess chloride ions can suppress the dissolution of the hydrochloride salt.[5] Using a different acid, like citric or acetic acid, can circumvent this issue.[11]

    • Ensure the final pH of your solution is compatible with your experimental system (e.g., cell viability, enzyme activity).

Diagram: The pH-Solubility Relationship for a Basic HCl Salt

G cluster_0 pH vs. Aqueous Solubility x_axis pH y_axis Solubility p1 y_axis->p1  Log [Solubility] p2 p1->p2 p8 p1->p8 pH p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 p7->p8 high_sol High Solubility (Protonated Salt Form) low_sol Low Solubility (Free Base Form) pka_label ~pKa

Caption: pH effect on the solubility of a basic hydrochloride salt.

Strategy 2: Utilizing Co-solvents

If pH adjustment alone is insufficient or not viable for your experiment, the use of water-miscible organic solvents, or co-solvents, is the next logical step.

  • The "Why": Co-solvents work by reducing the overall polarity of the aqueous solvent system.[12] This makes the environment more favorable for the less polar parts of your molecule (the methyl-isoxazole moiety), thereby increasing its solubility.[13] The increase in solubility is often logarithmic with the increasing fraction of the co-solvent.[13]

  • Common Co-solvents:

    • Ethanol

    • Propylene Glycol (PG)

    • Polyethylene Glycol 400 (PEG 400)[14]

    • Glycerin

  • How to Troubleshoot:

    • Start by preparing solutions with a small percentage of the co-solvent (e.g., 5-10%) in your chosen aqueous buffer.

    • Gradually increase the co-solvent concentration and observe the solubility.

    • Critical Consideration: Always verify the tolerance of your biological assay to the final concentration of the co-solvent. Many cell lines, for example, are sensitive to concentrations of ethanol or DMSO above 1%.

Issue 2: Simple Solvent Adjustments Fail

When basic solvent modifications do not yield the desired solubility, more advanced formulation techniques are required. These methods alter how the drug molecule is presented to the solvent.

Strategy 3: Complexation with Cyclodextrins

Cyclodextrins are highly effective excipients for improving the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).[]

  • The "Why": Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic (lipophilic) interior cavity.[16] The hydrophobic part of your drug molecule can form a "guest-host" inclusion complex by fitting inside this cavity, effectively shielding it from the aqueous environment.[17] The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve readily in water.[18][19]

  • Common Cyclodextrins for Pharmaceutical Use:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Often the first choice due to its high aqueous solubility, proven safety profile, and approval for parenteral use.[19]

    • Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD): Another highly soluble derivative used in injectable formulations.

    • β-Cyclodextrin (β-CD): Less soluble in water than its derivatives but can be effective for oral solid dosage forms.[]

  • How to Troubleshoot:

    • Perform a phase solubility study (see protocol below) to determine which cyclodextrin is most effective and to quantify the increase in solubility.

    • The interaction is a 1:1 equilibrium, meaning that after dilution, the complex is less likely to precipitate compared to co-solvent systems.[13]

Diagram: Cyclodextrin Inclusion Complex Mechanism

G cluster_0 Solubilization via Cyclodextrin Complexation drug Poorly Soluble Drug (Hydrophobic Part) plus + drug->plus cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complex Soluble Inclusion Complex cd->complex Forms Complex In plus->cd water Aqueous Solution

Caption: Encapsulation of a drug within a cyclodextrin cavity.

Strategy 4: Other Advanced Approaches

If the above methods are not suitable, other formulation strategies used in drug development include:

  • Use of Surfactants: Non-ionic surfactants like Polysorbate 80 or Solutol HS-15 can solubilize compounds by forming micelles.[7][13]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.[4][20] This is typically achieved through techniques like spray drying or hot-melt extrusion.[21]

  • Particle Size Reduction: Techniques like micronization or nano-milling increase the surface area of the solid particles, which can increase the dissolution rate according to the Noyes-Whitney equation.[4][6][22]

Diagram: Systematic Troubleshooting Workflow

G start Start: Poor Aqueous Solubility ph_adjust Strategy 1: Adjust pH (e.g., pH 2-5 buffer) start->ph_adjust check_ph Solubility Improved? ph_adjust->check_ph cosolvent Strategy 2: Use Co-solvents (PEG 400, Ethanol, PG) check_ph->cosolvent No end_success Success: Compound Solubilized check_ph->end_success Yes check_cosolvent Solubility Improved? cosolvent->check_cosolvent complexation Strategy 3: Use Cyclodextrins (HP-β-CD, SBE-β-CD) check_cosolvent->complexation No check_cosolvent->end_success Yes check_complex Solubility Improved? complexation->check_complex check_complex->end_success Yes end_fail Consider Advanced Strategies (Solid Dispersion, Nanosizing) check_complex->end_fail No

Caption: A logical workflow for solubility enhancement.

Data Summary Table

The following table presents hypothetical but representative data to illustrate the potential impact of the strategies discussed. Actual results must be determined experimentally.

Formulation StrategySolvent SystemFinal pHApprox. Solubility (mg/mL)Notes
Baseline Deionized Water~6.5< 0.1Very poorly soluble at near-neutral pH.
pH Adjustment 50 mM Citrate Buffer3.05 - 10Significant improvement due to protonation of the piperidine nitrogen.
Co-solvency 20% PEG 400 in Water~6.51 - 2Moderate improvement by reducing solvent polarity.
pH + Co-solvency 20% PEG 400 in pH 3.0 Buffer3.0> 20Synergistic effect of both mechanisms.
Complexation 10% (w/v) HP-β-CD in Water~6.58 - 15Effective solubilization through inclusion complex formation.

Experimental Protocol: Phase Solubility Study with Cyclodextrins

This protocol describes a standard method to evaluate the solubilizing efficiency of a cyclodextrin.[4]

Objective: To determine the effect of increasing concentrations of a cyclodextrin (e.g., HP-β-CD) on the aqueous solubility of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride.

Materials:

  • 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or a relevant buffer (e.g., PBS pH 7.4)

  • Vials with screw caps (e.g., 2 mL glass vials)

  • Shaking incubator or orbital shaker

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare Cyclodextrin Solutions:

    • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10, 12% w/v) in your chosen buffer.

  • Add Excess Compound:

    • Add an excess amount of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride to each vial containing the different cyclodextrin solutions. Ensure enough solid is added so that undissolved material remains visible at equilibrium. A small magnetic stir bar can be added to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Allow the samples to equilibrate for a sufficient time, typically 24-72 hours, until the concentration in the supernatant no longer changes.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials and let them stand for a few minutes to allow the undissolved solid to settle.

    • Carefully withdraw a sample from the clear supernatant of each vial.

    • Immediately filter the sample through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to avoid artificially high concentration readings.

  • Analysis:

    • Dilute the filtered samples as necessary with a suitable mobile phase or solvent.

    • Quantify the concentration of the dissolved compound in each sample using a validated analytical method like HPLC-UV.

  • Data Interpretation:

    • Plot the concentration of the dissolved compound (y-axis) against the concentration of the cyclodextrin (x-axis).

    • The resulting phase solubility diagram will show the increase in solubility as a function of cyclodextrin concentration and can be used to determine the stability constant of the complex.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). National Center for Biotechnology Information.
  • Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
  • Solubility Concerns: API and Excipient Solutions. (2015, September 30). American Pharmaceutical Review.
  • Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?. (2022, April 19). Acumen.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar.
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2025, July 20). MDPI.
  • Technical Support Center: Enhancing the Solubility of Piperidine Intermediates. (n.d.). Benchchem.
  • Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. (n.d.). Benchchem.
  • CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?. (2025, July 31). YouTube.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Future Journal of Pharmaceutical Sciences.
  • Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. (2026, January 28). Crystal Pharmatech.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011, March 1). Contract Pharma.
  • overcoming solubility issues with 3- methylisoxazolo[5,4-b]pyridine. (n.d.). Benchchem.
  • Why do amines dissolve in hydrochloric acid?. (2017, March 1). Quora.
  • Solubility and pH of amines. (n.d.). The Royal Society of Chemistry.
  • Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate.
  • Formulation strategies for poorly soluble drugs. (2025, July 8). ResearchGate.
  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. (2016, January 23). ResearchGate.
  • Piperidine. (n.d.). Wikipedia.
  • CAS 6091-44-7: Piperidine hydrochloride. (n.d.). CymitQuimica.

Sources

Technical Support Center: Troubleshooting Low Signal in 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for assays involving 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride. This molecule, featuring a piperidine ring linked to a methyl-isoxazole moiety, is a common structural motif in modern drug discovery. Researchers utilizing this compound, often in competitive binding assays (e.g., radioligand binding assays, competitive ELISA) or functional assays, may occasionally encounter the challenge of low or absent signal. This guide is designed to provide a systematic, scientifically-grounded approach to diagnosing and resolving these issues, ensuring the integrity and reliability of your experimental data.

Our troubleshooting philosophy is built on three pillars: understanding the causality behind each experimental step, implementing self-validating protocols with appropriate controls, and grounding our advice in authoritative scientific principles.

Initial Checks: The First 15 Minutes

Before delving into complex protocol optimizations, confirm these common sources of error. Many instances of "low signal" can be resolved by a quick review of the setup.

CheckpointCommon Pitfall & Scientific Rationale
Reagent Temperature Reagents were used while still cold. Rationale: Binding kinetics and enzyme activity are highly temperature-dependent. Most assays are optimized for room temperature (RT) unless specified otherwise. Ensure all buffers, antibodies, and compounds are fully equilibrated to RT.[1]
Instrument Settings Incorrect filter set, wavelength, or gain settings were used on the plate reader. Rationale: The instrument must be set to detect the specific signal generated by your assay's reporter (e.g., fluorescence, luminescence, absorbance). Verify that the settings match the requirements of your assay kit or detection reagent.
Component Omission A critical reagent (e.g., detection antibody, substrate, labeled competitor) was accidentally omitted from some or all wells. Rationale: This is a simple human error but is a frequent cause of no signal. Review your pipetting scheme and, if in doubt, run a simple control by adding the missing reagent to a test well.[2]
Reagent Preparation Incorrect dilutions, expired reagents, or improperly prepared buffers. Rationale: The stoichiometry of binding events is critical. An error in the concentration of any key component will directly impact the signal output. Always prepare fresh dilutions of critical reagents like the standard compound and enzymes.[2]

Troubleshooting Workflow Diagram

This flowchart provides a logical path to diagnose the root cause of a low signal issue, starting from the most common and easily solvable problems and moving toward more complex optimizations.

TroubleshootingWorkflow start Low or No Signal Observed reagent_check Problem Area: Reagents & Compound start->reagent_check protocol_check Problem Area: Assay Protocol start->protocol_check instrument_check Problem Area: Data & Instrumentation start->instrument_check compound_integrity Q: Is the compound stock correct and stable? reagent_check->compound_integrity concentrations Q: Are component concentrations optimal? protocol_check->concentrations std_curve Q: What does the standard curve look like? instrument_check->std_curve labeled_ligand Q: Is the labeled ligand/competitor active? compound_integrity->labeled_ligand [Yes] solve_compound Solution: Verify compound concentration. Check storage. Run QC. compound_integrity->solve_compound [No] antibody_receptor Q: Is the antibody/receptor active and binding? labeled_ligand->antibody_receptor [Yes] solve_ligand Solution: Test new/different lot of labeled ligand. Run activity control. labeled_ligand->solve_ligand [No] buffer_issues Q: Are buffer components interfering? antibody_receptor->buffer_issues [Yes] solve_ab Solution: Titrate antibody/receptor. Check binding with positive control. antibody_receptor->solve_ab [No] solve_buffer Solution: Prepare fresh buffer. Test for solvent effects (e.g., DMSO). buffer_issues->solve_buffer [No] incubation Q: Are incubation times/ temperatures sufficient? concentrations->incubation [Yes] solve_conc Solution: Run titration experiments for key components. concentrations->solve_conc [No] washing Q: Is the wash step too harsh? incubation->washing [Yes] solve_incubation Solution: Increase incubation time or optimize temperature. incubation->solve_incubation [No] solve_wash Solution: Reduce number of washes or detergent concentration. washing->solve_wash [No] background Q: Is the background high, masking the signal? std_curve->background [Problematic] solve_curve Solution: Adjust standard curve range. Check pipetting. std_curve->solve_curve [No/Flat Curve] solve_bg Solution: Optimize blocking step. Reduce detection reagent concentration. background->solve_bg [High]

Caption: A systematic workflow for troubleshooting low signal.

Frequently Asked Questions (FAQs)

Category 1: Reagent & Compound Integrity
Q1: My standard curve is flat or shows no dose-response. Could my stock of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride have degraded?

Answer: This is a strong possibility. The stability of the compound in solution is a critical factor.

  • Chemical Stability: Piperidine-containing compounds can be susceptible to oxidation over time, especially if exposed to air and light, which may lead to discoloration (e.g., turning yellow or brown).[3][4] While the hydrochloride salt form generally enhances stability, repeated freeze-thaw cycles or prolonged storage in certain solvents can lead to degradation. Isoxazole rings, depending on their substituents, can also have variable stability.[5]

  • Solubility & Precipitation: 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride is a solid. When preparing a stock solution, typically in a solvent like DMSO or water, ensure it is fully dissolved. If the stock has been stored at low temperatures, allow it to fully warm to room temperature and vortex to redissolve any precipitate before making serial dilutions.[6] Incomplete solubilization is a common cause of erroneously low compound concentrations.

  • Adsorption to Plastics: Small molecules can adsorb to the surface of plastic tubes and plates, reducing the effective concentration in your assay. Using low-binding polypropylene tubes and plates can mitigate this, especially when working with low nanomolar concentrations.

Troubleshooting Action:

  • Prepare a Fresh Stock: The simplest test is to prepare a fresh stock solution from the solid compound. If this resolves the issue, discard the old stock.

  • Solvent Check: The choice of solvent can sometimes interfere with the assay. For example, high concentrations of DMSO can inhibit enzyme activity or binding interactions.[7] Ensure the final concentration of your vehicle (e.g., DMSO) is consistent across all wells (including controls) and is at a level known to be tolerated by your assay system (typically <1%).

Q2: I'm running a competitive binding assay, and even my "zero-competitor" (maximum signal) control is very low. What should I check?

Answer: A low maximum signal points to a problem with the core binding components of the assay, not your unlabeled piperidine compound. The primary suspects are the labeled ligand (e.g., a radiolabeled or fluorescent tracer) and the receptor/antibody.

  • Labeled Ligand/Tracer Integrity:

    • Radioligands: Tritiated or iodinated ligands undergo radiolysis over time, reducing their specific activity and binding affinity. Always check the age of your radioligand and use it within its recommended shelf-life.

    • Fluorescent/Enzyme Conjugates: These can lose activity due to photobleaching, denaturation, or microbial contamination. Store them protected from light and at the recommended temperature.

  • Receptor/Antibody Activity:

    • Source Integrity: The biological activity of your receptor source (e.g., cell membrane preparations, purified protein) or antibody is paramount. Improper storage (e.g., wrong temperature, repeated freeze-thaws) can lead to denaturation and loss of binding capability.

    • Concentration: The concentration of the receptor/antibody must be optimized. Too little will result in a low signal, while too much can lead to high non-specific binding.[8]

Troubleshooting Action:

  • Run a Positive Control: If available, use a known potent competitor compound to ensure the assay system is responsive.

  • Re-optimize Receptor/Antibody Concentration: Perform a titration experiment where you test a range of receptor/antibody concentrations while keeping the labeled ligand concentration constant. This will help you find the concentration that provides an optimal signal-to-noise ratio.[9]

  • Check Labeled Ligand: If possible, obtain a fresh lot of the labeled ligand and repeat the experiment.[2]

Category 2: Assay Protocol Optimization
Q3: I see a weak signal, but it's not robust. Could my incubation time be too short?

Answer: Yes, insufficient incubation time is a very common reason for a low signal, as binding events may not have reached equilibrium.

  • Binding Kinetics: The association of a ligand with its target is a time-dependent process. The time required to reach equilibrium depends on the concentrations of the reactants and their association/dissociation rate constants (k_on and k_off).[8] Competitive assays are particularly sensitive, as the unlabeled compound needs time to compete with the labeled ligand for binding sites.

  • Temperature: Incubation temperature affects kinetics. While many binding assays are run at room temperature for convenience, some low-affinity interactions may benefit from incubation at 4°C for a longer period (e.g., overnight) to reduce the dissociation rate (k_off) and favor complex formation.[10]

Troubleshooting Action:

  • Time-Course Experiment: Perform an experiment where you measure the signal at multiple time points (e.g., 30 min, 1 hr, 2 hr, 4 hr, overnight). This will reveal the point at which the signal plateaus, indicating that equilibrium has been reached.[11]

  • Increase Incubation Time: As a simple first step, try doubling your current incubation time to see if the signal improves.[1]

Q4: My signal is low, and my replicate variability is high. Could the issue be my washing technique?

Answer: Absolutely. An overly aggressive wash step can dissociate specifically bound complexes, while an insufficient wash can leave high background, both of which can result in a poor signal-to-noise ratio.

  • Mechanism of Washing: The goal of washing is to remove unbound reagents while leaving the specific, high-affinity bound complexes intact. The number of washes, duration of soak steps, and the composition of the wash buffer (e.g., presence of a mild detergent like Tween-20) are all critical parameters.[9][10]

  • Stripping Effect: Overly harsh washing—too many cycles, high detergent concentration, or forceful dispensing—can strip your antibody/receptor from the plate or dissociate your ligand-receptor complex, leading directly to low signal.[1]

Troubleshooting Action:

  • Reduce Wash Severity: Decrease the number of wash cycles or lower the concentration of detergent in your wash buffer.

  • Avoid Well Drying: Do not allow the wells to dry out between steps, as this can denature the coated proteins.[1]

  • Optimize Pipetting: Ensure your pipetting technique is consistent and does not introduce air bubbles. Use calibrated pipettes to minimize variability between replicates.[10]

Category 3: Instrumentation & Data Interpretation
Q5: My assay plate shows a gradient of low signal across the plate. What could be the cause?

Answer: A signal gradient is often indicative of a technical or environmental issue during the assay setup.

  • Temperature Gradients: If the plate was not uniformly at temperature during incubation, the binding kinetics will vary across the plate. Avoid stacking plates during incubation, as this can prevent uniform temperature distribution.[1]

  • Pipetting Inconsistency: If reagents are added in a serial fashion over a long period, the incubation time for the first wells will be significantly longer than for the last wells. Prepare master mixes and use a multichannel pipette to add reagents quickly and consistently across the plate.

  • Evaporation: "Edge effects," where the outer wells of a plate show different results from the inner wells, are often caused by evaporation during long incubations. Using plate sealers and maintaining humidity in the incubator can help mitigate this.

Troubleshooting Action:

  • Review Plate Handling: Ensure uniform temperature during incubation and use proper sealing methods.

  • Standardize Pipetting: Use a multichannel pipette and prepare master mixes to ensure all wells are treated identically.

  • Plate Layout: Avoid using the outermost wells for critical samples or standards if edge effects are a persistent problem. Fill them with buffer instead.

Systematic Troubleshooting Protocols

Protocol 1: Validating Maximum Signal (B₀) and Non-Specific Binding (NSB)

This protocol is essential for diagnosing the health of a competitive binding assay. It isolates whether the problem lies with the fundamental binding components or with the competitor compound.

Principle of a Competitive Binding Assay

CompetitiveAssay cluster_0 High Competitor Concentration cluster_1 Low Competitor Concentration Receptor_A Receptor Unlabeled_A Unlabeled Competitor (Your Compound) Receptor_A->Unlabeled_A Binds Labeled_A Labeled Ligand Signal_A LOW SIGNAL Receptor_B Receptor Labeled_B Labeled Ligand Receptor_B->Labeled_B Binds Unlabeled_B Unlabeled Competitor (Your Compound) Signal_B HIGH SIGNAL

Sources

Technical Support Center: Optimizing In-Vivo Dosage of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers and drug development professionals working with 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride. Here, we address common challenges and provide field-proven insights to effectively design and execute in-vivo studies for dosage optimization. Our focus is on establishing a robust framework for determining a safe and efficacious dosing regimen for this novel small molecule.

Frequently Asked Questions (FAQs)

This section answers common questions encountered when initiating in-vivo studies with a new chemical entity like 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride.

1. How do I determine a starting dose for my first in-vivo efficacy study?

Determining an appropriate starting dose is critical for the success and ethical conduct of in-vivo experiments. A multi-faceted approach is recommended:

  • In-vitro data extrapolation: The starting dose can be estimated from in-vitro potency data (e.g., IC50 or EC50 values). However, this should be done with caution as in-vitro efficacy does not always translate directly to in-vivo systems due to factors like bioavailability and metabolism.[1]

  • Literature review of analogous compounds: The piperidine and isoxazole moieties are present in numerous bioactive compounds.[2][3] A thorough literature search for compounds with similar structural features can provide a valuable starting point for dose-ranging studies.

  • Maximum Tolerated Dose (MTD) study: A preliminary MTD study is the most reliable method to determine a safe starting dose.[4] This involves administering escalating doses of the compound to a small group of animals to identify the highest dose that does not cause unacceptable toxicity.[4]

2. What is the best way to formulate 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride for in-vivo administration?

The hydrochloride salt of the compound suggests good aqueous solubility. However, experimental verification is crucial.

  • Solubility testing: Initially, assess the solubility in common vehicles such as saline, PBS, and solutions containing co-solvents like DMSO, PEG400, or Tween 80.

  • Vehicle selection: The choice of vehicle should prioritize animal safety and well-being. For initial studies, a simple aqueous vehicle is preferable if the compound's solubility allows. If a co-solvent is necessary, its concentration should be kept to a minimum to avoid vehicle-induced toxicity.

  • Formulation stability: Once a suitable vehicle is identified, the stability of the formulation should be assessed to ensure consistent dosing throughout the study.[5]

3. Which animal model is most appropriate for my studies?

The selection of an appropriate animal model is contingent on the therapeutic target and the disease being investigated.

  • Disease relevance: The chosen model should accurately recapitulate the key aspects of the human disease pathology you aim to treat.

  • Pharmacokinetic similarity: Whenever possible, select a species with a metabolic profile that is as close as possible to humans.[4] This will improve the translational relevance of your findings.

  • Route of administration: The animal model must be amenable to the intended clinical route of administration (e.g., oral, intravenous, intraperitoneal).[5]

Troubleshooting In-Vivo Studies

This section provides guidance on how to address common problems that may arise during your experiments.

Issue 1: High variability in animal responses within the same treatment group.

High variability can obscure the true effect of the compound and weaken the statistical power of your study.

  • Possible Causes:

    • Inconsistent dosing due to poor formulation or administration technique.[5]

    • Biological variation among animals.

    • Errors in sample collection or processing.

  • Solutions:

    • Standardize Procedures: Develop and adhere to strict Standard Operating Procedures (SOPs) for formulation preparation, dose administration, and sample handling.

    • Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual biological variability.[5]

    • Animal Randomization: Ensure animals are randomly assigned to treatment groups to avoid selection bias.

Issue 2: Lack of therapeutic efficacy at tested doses.

A discrepancy between in-vitro and in-vivo results is a common challenge in drug development.[5]

  • Possible Causes:

    • Poor Pharmacokinetics (PK): The compound may be rapidly metabolized or cleared from the body, preventing it from reaching therapeutic concentrations at the target site.[1]

    • Low Bioavailability: The compound may not be well absorbed when administered via the chosen route.[1]

    • Sub-therapeutic Dosing: The doses tested may be too low to elicit a biological response.

  • Solutions:

    • Conduct a Pharmacokinetic (PK) Study: A PK study will provide crucial information on the absorption, distribution, metabolism, and excretion (ADME) of the compound.[6][7] This data is essential for optimizing the dosing regimen.[5]

    • Dose Escalation Study: If safety permits, conduct a dose escalation study to determine if higher doses lead to the desired therapeutic effect.[7]

    • Alternative Route of Administration: Consider a different route of administration (e.g., intravenous instead of oral) to improve bioavailability.

Issue 3: Unexpected toxicity or adverse events.

Animal welfare is paramount in in-vivo research. Any signs of toxicity must be carefully evaluated.

  • Possible Causes:

    • Off-target effects: The compound may be interacting with unintended biological targets.

    • Metabolite-induced toxicity: A metabolite of the parent compound could be responsible for the observed toxicity.

    • Vehicle-related toxicity: The vehicle used to formulate the compound may be causing adverse effects.

  • Solutions:

    • Dose De-escalation: Immediately reduce the dose or temporarily halt the study to assess the cause of the toxicity.

    • Comprehensive Toxicological Assessment: Conduct a more detailed toxicology study to identify the target organs of toxicity and establish a No-Observed-Adverse-Effect-Level (NOAEL).[8]

    • Vehicle Control Group: Always include a vehicle-only control group to differentiate between compound- and vehicle-induced effects.[9]

Experimental Protocols

The following are detailed protocols for foundational in-vivo studies for 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride.

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride that can be administered without causing unacceptable toxicity.

Methodology:

  • Animal Model: Select a relevant rodent species (e.g., mice or rats).

  • Group Allocation: Assign animals to at least 4-5 groups (n=3-5 per group), including a vehicle control group and at least three escalating dose levels of the compound.

  • Dose Selection: The starting dose should be based on in-vitro data or literature on similar compounds. Subsequent doses can be escalated by a factor of 2x or 3x.[4][5]

  • Administration: Administer the compound via the intended clinical route.

  • Monitoring: Observe the animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). Body weight should be recorded daily.

  • Endpoint: The MTD is defined as the highest dose that does not result in mortality or more than a 10-15% loss of body weight.

Protocol 2: Preliminary Pharmacokinetic (PK) Study

Objective: To understand the basic ADME profile of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride.

Methodology:

  • Animal Model: Use the same animal model as in the efficacy and MTD studies.

  • Dosing: Administer a single dose of the compound at a therapeutically relevant and well-tolerated level.

  • Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound.[5]

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

PK ParameterDescriptionImportance
Cmax The maximum plasma concentration achieved after administration.Indicates the extent of absorption and potential for acute toxicity.
Tmax The time at which Cmax is reached.Provides information on the rate of absorption.
AUC The total drug exposure over time.A key indicator of overall bioavailability.
t1/2 (Half-life) The time it takes for the plasma concentration to decrease by half.Determines the dosing interval required to maintain therapeutic levels.

Visualizations

Experimental Workflow for In-Vivo Dosage Optimization

G cluster_0 Phase 1: Dose Range Finding cluster_1 Phase 2: Pharmacokinetic Profiling cluster_2 Phase 3: Efficacy Evaluation cluster_3 Phase 4: Optimization & IND-Enabling Studies A In-vitro Data & Literature Review B Formulation Development & Stability Testing A->B C Maximum Tolerated Dose (MTD) Study B->C D Establish Safe Dose Range C->D E Single Dose PK Study D->E F Determine ADME Properties (Cmax, Tmax, AUC, t1/2) E->F G Refine Dosing Regimen F->G H In-Vivo Efficacy Study in Disease Model G->H I Evaluate Therapeutic Effect H->I J Dose-Response Relationship I->J K Multi-dose Toxicity Studies J->K L Finalize Optimal Dose K->L

Caption: A stepwise workflow for optimizing the in-vivo dosage of a novel compound.

Decision Tree for Troubleshooting Lack of Efficacy

G A Lack of In-Vivo Efficacy Observed B Is there evidence of target engagement? A->B C No B->C No D Yes B->D Yes E Conduct Pharmacokinetic (PK) Study C->E J Re-evaluate Mechanism of Action or Animal Model Relevance D->J F Is drug exposure (AUC) sufficient? E->F G No F->G No H Yes F->H Yes K Is the compound stable in the formulation? G->K H->J I Increase Dose (if tolerated) or Change Route of Administration L No K->L No M Yes K->M Yes N Reformulate the Compound L->N M->I

Caption: A decision-making guide for troubleshooting lack of in-vivo efficacy.

References

  • Synthesis and Neurotropic Activity of New 5-Piperazinopyrazolo[3,4-c]-2,7-naphthyridines and Isoxazolo[5,4-c] - MDPI. Available from: [Link]

  • Preclinical Studies in Drug Development | PPD. Available from: [Link]

  • Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties - PubMed Central. Available from: [Link]

  • Design, synthesis, in silico molecular docking, and ADMET studies of quinoxaline-isoxazole-piperazine conjugates as EGFR-targeting agents - PubMed. Available from: [Link]

  • Troubleshooting guide - NCBI. Available from: [Link]

  • Understanding the Stages of Preclinical Drug Development: A Comprehensive Guide. Available from: [Link]

  • Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition. Available from: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. Available from: [Link]

  • In Vitro and in Vivo Properties of 3-tert-Butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]-[6][10]triazine (MRK-016), a GABAA Receptor α5 Subtype-Selective Inverse Agonist - ResearchGate. Available from: [Link]

  • Best Practices for Preclinical Dose Range Finding Studies | Altasciences. Available from: [Link]

  • Synthesis and biological evaluation of 1-(isoxazol-5-ylmethylaminoethyl)-4-phenyl tetrahydropyridine and piperidine derivatives as potent T-type calcium channel blockers with antinociceptive effect in a neuropathic pain model - ResearchGate. Available from: [Link]

  • Navigating dose optimization requirements as a small biotech - Kura Oncology. Available from: [Link]

  • 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens - MDPI. Available from: [Link]

  • Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing - Pharmaceutical Technology. Available from: [Link]

  • General Considerations for Preclinical Studies Submissions. Available from: [Link]

  • Pharmacokinetics, Pharmacodynamics, and Drug Interactions - Clinical Gate. Available from: [Link]

  • Novel pyridyl nitrofuranyl isoxazolines show antibacterial activity against multiple drug resistant Staphylococcus species - DOI. Available from: [Link]

  • Preclinical research strategies for drug development - AMSbiopharma. Available from: [Link]

  • IHC Troubleshooting. Available from: [Link]

  • In Vitro and In Silico Study of 5- (Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4- Carbonitriles Against Neuroblastoma - Preprints.org. Available from: [Link]

  • Key Considerations for Improving Dosage Optimization in Oncology | Blog | AACR. Available from: [Link]

  • Synthesis, Characterization, Lethal dose (LD50) and In vivo Acute Oral Toxicity Studies of a Novel 1,5-Benzothiazepine Derivatives | Journal of Chemical Health Risks. Available from: [Link]

  • Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PubMed Central. Available from: [Link]

  • Troubleshooting of Anti-drug Antibody (ADA) Bridging ELISA - Creative Biolabs. Available from: [Link]

  • Optimizing Dosing in Oncology Drug Development - Friends of Cancer Research. Available from: [Link]

Sources

Technical Support Center: Stability & Handling of 3-(3-Methyl-5-isoxazolyl)piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3]

3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride is a potent pharmacological agent, often used as a selective agonist or antagonist in neuroscience research (structurally related to nicotinic or glutamatergic ligands).

While the hydrochloride (HCl) salt form improves water solubility, it introduces specific stability challenges—primarily hygroscopicity and pH sensitivity .[1] The molecule contains two distinct functional domains with unique degradation pathways: the isoxazole ring (sensitive to base-catalyzed cleavage) and the piperidine ring (susceptible to oxidative stress).

Chemical Vulnerability Profile
Functional GroupMajor ThreatConsequencePrevention Strategy
Piperidine (2° Amine) OxidationN-oxide formation; discoloration (yellowing).Degas solvents; store under Argon/N₂.
Isoxazole Ring High pH (> pH 8.5)Ring opening (cleavage) to cyano-ketones.Maintain acidic-to-neutral pH (pH 4–7).[2]
HCl Salt Form MoistureHygroscopic clumping; weighing errors; hydrolysis.[3]Store in desiccator; equilibrate to RT before opening.

Troubleshooting Guide (Q&A)

This section addresses specific observations you may encounter during experimentation.

Issue 1: Solution Discoloration

Observation: My stock solution (dissolved in water or DMSO) has turned from clear/colorless to a faint yellow or amber color.

  • Diagnosis: Oxidative Degradation. The secondary amine in the piperidine ring is undergoing slow oxidation, likely forming N-oxides or imine impurities. This is accelerated by light and dissolved oxygen.

  • Corrective Action:

    • Discard the yellowed solution; potency is likely compromised.

    • Prepare a fresh stock using degassed buffers (sparged with Helium or Nitrogen).

    • Store the new stock in amber vials to prevent photo-oxidation.

  • Prevention: See Protocol A: Inert Gas Sparging below.

Issue 2: Precipitation in Biological Buffer

Observation: The compound dissolved well in water, but precipitated when added to my assay buffer (pH 7.4 or higher).

  • Diagnosis: Free Base Conversion. The HCl salt is highly soluble in water. However, if your assay buffer has a high pH or high ionic strength, the compound may deprotonate to its "free base" form, which is significantly less soluble in aqueous media.

  • Corrective Action:

    • Lower the working concentration.

    • Pre-dissolve in DMSO (up to 100 mM) before diluting into the aqueous buffer. Ensure the final DMSO concentration is <0.1% to avoid assay interference.

    • Verify the pH of your buffer. Isoxazoles are less stable in alkaline environments.

Issue 3: Inconsistent Potency (Weighing Errors)

Observation: My IC50/EC50 data is shifting between experiments, even with fresh powder.

  • Diagnosis: Hygroscopic Error. The HCl salt avidly absorbs atmospheric water.[3] If you weigh the powder on an open balance, you are likely weighing water weight along with the compound, leading to a lower actual molar concentration than calculated.

  • Corrective Action:

    • Do not weigh small quantities (<5 mg) directly.

    • Weigh the entire vial content (if purchased in pre-weighed aliquots) or prepare a concentrated stock solution based on the supplier's stated mass, then dilute volumetrically.

Degradation Logic & Pathways

The following diagram illustrates the decision matrix for diagnosing stability issues based on environmental factors.

DegradationPathways Start 3-(3-Methyl-5-isoxazolyl) piperidine HCl Condition1 High pH (>8.5) (Basic Environment) Start->Condition1 Exposure Condition2 Dissolved Oxygen & Light Start->Condition2 Exposure Condition3 Moisture Exposure (Solid State) Start->Condition3 Exposure Result1 Isoxazole Ring Opening (Formation of Cyano-enones) Condition1->Result1 Nucleophilic Attack Result2 Piperidine N-Oxidation (Yellow Discoloration) Condition2->Result2 Radical Mechanism Result3 Hygroscopic Clumping (Concentration Errors) Condition3->Result3 Hydration

Figure 1: Mechanistic degradation pathways. The isoxazole ring is base-labile, while the piperidine amine is oxidation-sensitive.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Use this protocol to maximize the shelf-life of your solubilized compound.

Reagents:

  • Anhydrous DMSO (Dimethyl sulfoxide) or HPLC-grade Water.

  • Argon or Nitrogen gas source.

Steps:

  • Equilibration: Allow the product vial to warm to room temperature before opening (approx. 30 mins) to prevent water condensation on the cold solid.

  • Solvent Degassing: Sparge the solvent with Argon/N₂ for 5–10 minutes to remove dissolved oxygen.

  • Dissolution: Add the solvent to the vial to achieve a concentration of 10–50 mM .

    • Note: DMSO is preferred for long-term storage (-20°C) as it freezes as a solid block, minimizing diffusion of oxygen. Water stocks should be used immediately or frozen in single-use aliquots.

  • Aliquoting: Immediately divide the stock into small, single-use aliquots (e.g., 50 µL) in light-protective amber tubes.

  • Storage: Store at -20°C or -80°C . Avoid freeze-thaw cycles.

Protocol B: QC Check via HPLC

Run this check if you suspect degradation.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the isoxazole).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Detection: UV at 254 nm (Isoxazole absorption).

  • Pass Criteria: Single peak >98% purity.

    • Fail Indicator: Appearance of early-eluting peaks (hydrolysis products) or late-eluting broad peaks (oxidative aggregates).

Stability Data & Solvent Compatibility

Solvent Compatibility Table
SolventSolubility (Max)Stability RatingStorage Recommendation
Water ~50 mMModerateUse immediately or freeze at -80°C.
DMSO ~100 mMHigh Recommended for stock solutions (-20°C).
Ethanol ~20 mMLowEvaporation risk; not recommended for long-term storage.
PBS (pH 7.4) <10 mMLowRisk of precipitation. Use only for working dilutions.
pH Stability Window

pHStability pH_Low pH 1-3 (Acidic) pH_Mid pH 4-7 (Neutral) pH_Low->pH_Mid Stable pH_High pH 8-10 (Basic) pH_Mid->pH_High Risk of Precipitation pH_Extreme pH >11 (Strong Base) pH_High->pH_Extreme RAPID DEGRADATION (Ring Opening)

Figure 2: pH Stability Window. The compound is most stable in acidic to neutral conditions. Avoid pH > 8.

Frequently Asked Questions (FAQs)

Q: Can I sonicate the solution to speed up dissolution? A: Yes, mild sonication (30-60 seconds) is acceptable. However, excessive sonication generates heat, which can degrade the isoxazole ring. Always sonicate in a water bath at room temperature, not "dry" sonication.

Q: Why does the datasheet say "Hygroscopic" if it's a salt? A: Hydrochloride salts are ionic. The crystal lattice energy often allows water molecules to integrate into the structure. For 3-(3-Methyl-5-isoxazolyl)piperidine, the salt form is significantly more hygroscopic than the free base. This water uptake doesn't necessarily degrade the molecule chemically, but it dilutes it physically.

Q: Is the compound light sensitive? A: While not intensely photo-reactive like fluorophores, isoxazoles can undergo photo-isomerization under strong UV light. Standard lab lighting is generally fine for short periods, but stocks should always be stored in the dark or amber vials as a precaution.

References

  • PubChem. (2023). Compound Summary: Piperidine Derivatives and Stability. National Library of Medicine. [Link]

  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products.[4][5] Current Opinion in Drug Discovery & Development. (General reference for Isoxazole ring stability mechanisms).

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative text on handling hygroscopic HCl salts).

Sources

Technical Support Center: Optimizing Permeability for 3-(3-Methyl-5-isoxazolyl)piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Focus: Overcoming Bioavailability & Membrane Transport Barriers Assigned Specialist: Senior Application Scientist, Molecular Transport Unit

Executive Summary: The Physicochemical Challenge

You are likely encountering poor cellular uptake with 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride due to its ionization state. This compound features a piperidine ring with a secondary amine (pKa


 11.0–11.2) and an isoxazole ring.[1][2]

At a physiological pH of 7.4, the amine is >99.9% protonated (cationic). While the hydrochloride salt form ensures excellent aqueous solubility, the resulting positive charge creates a potent electrostatic barrier against passive diffusion across the lipophilic cell membrane. This guide provides validated protocols to overcome this "cationic trap."

Part 1: Diagnostic & Troubleshooting Workflows
DOT Diagram: Delivery Strategy Decision Matrix

Use this logic flow to select the correct optimization strategy based on your experimental constraints.

DeliveryStrategy Start Start: Define Experimental Goal TargetLoc Where is the Target? Start->TargetLoc Surface Surface Receptor (e.g., GABA/Glutamate) TargetLoc->Surface Extracellular Intracellular Intracellular/Nuclear or Tissue Slice TargetLoc->Intracellular Cytosolic/Deep Tissue Issue Primary Issue? Surface->Issue Soln2 Protocol B: Liposomal Encapsulation Intracellular->Soln2 Preferred Soln3 Protocol C: Electroporation Intracellular->Soln3 Hard-to-transfect cells Washout Slow Washout (Trapping) Issue->Washout Sticky Uptake Low Potency/Uptake Issue->Uptake High EC50 Soln1 Protocol A: Pulse-pH Shift Washout->Soln1 Accelerate Release Uptake->Soln1 Transient Entry

Figure 1: Decision matrix for selecting a delivery method based on target localization and specific experimental hurdles.

Part 2: Validated Optimization Protocols
Protocol A: The "pH-Shift" Pulse Method (For Acute Assays)

Mechanism: By transiently elevating the extracellular pH to approach the pKa of the piperidine amine, you increase the fraction of the uncharged (free base) molecule, significantly accelerating passive diffusion.

  • Applicability: Acute signaling assays (calcium imaging, electrophysiology).

  • Risk: High pH can activate certain ion channels (ASICs are acid-sensing, but alkaline sensitivity exists). Controls are mandatory.

Step-by-Step:

  • Prepare Stock: Dissolve 3-(3-Methyl-5-isoxazolyl)piperidine HCl in DMSO to 100 mM.

  • Prepare "Loading" Buffer (pH 8.5):

    • Standard Tyrode’s or Krebs buffer.

    • Buffer with TAPS (pKa 8.4) or Tris instead of HEPES.

    • Adjust pH to 8.5 at 37°C.

  • Incubation:

    • Replace culture media with Loading Buffer containing the drug (10–100 µM).

    • Incubate for 10–15 minutes only.

  • Restoration:

    • Rapidly wash 2x with standard physiological buffer (pH 7.4).

    • Proceed immediately to imaging/recording.

Scientific Insight: At pH 7.4, the ratio of uncharged:charged species is ~1:5000. At pH 8.5, this shifts to ~1:400. This 10-fold increase in the lipophilic species dramatically shortens the time to equilibrium [1].

Protocol B: Liposomal Encapsulation (For Long-term Assays)

Mechanism: Encapsulating the hydrophilic salt within a lipid bilayer (liposome) allows the particle to fuse with the cell membrane, bypassing the need for passive diffusion of the naked molecule.

Step-by-Step:

  • Lipid Mix: Use a standard cationic lipid formulation (e.g., DOTAP:DOPE 1:1) or commercially available reagents like Lipofectamine (though typically for DNA, they can carry small polar molecules).

  • Hydration:

    • Dissolve 3-(3-Methyl-5-isoxazolyl)piperidine HCl in nuclease-free water (high concentration: 10 mg/mL).

    • Mix with lipid film or reagent according to manufacturer instructions for "protein/small molecule delivery."

  • Complexation: Incubate at Room Temperature for 20 mins.

  • Treatment: Add complexes to cells in reduced-serum media (Opti-MEM) to avoid protein scavenging.

Protocol C: Counter-Ion Exchange (Advanced Chemistry)

Mechanism: The Hydrochloride (HCl) counter-ion is highly polar. Exchanging it for a lipophilic counter-ion (e.g., Toluenesulfonate/Tosylate) can improve apparent lipophilicity [2].

Method:

  • Dissolve the HCl salt in water.

  • Add equimolar Silver Tosylate (AgOTs).

  • Filter off the Silver Chloride (AgCl) precipitate.

  • Lyophilize the supernatant to retrieve 3-(3-Methyl-5-isoxazolyl)piperidine Tosylate .

  • Note: This creates a new salt form; verify solubility in DMSO.

Part 3: Comparative Data & Specifications
Table 1: Solubility & Permeability Profile
ParameterValue / CharacteristicImpact on Experiment
Molecular Weight ~202.68 g/mol (HCl salt)Small enough for diffusion if uncharged.
pKa (Piperidine N) 11.0 – 11.2 (Calculated)Critical: >99.9% Ionized at pH 7.4.
LogP (Free Base) ~0.8 – 1.2Moderate lipophilicity (permeable).
LogD (pH 7.4) -2.5 to -3.0Highly hydrophilic (impermeable).
Water Solubility >50 mMExcellent for stock prep, bad for membrane crossing.
DMSO Solubility >100 mMPreferred stock solvent.
DOT Diagram: The Cationic Trap Mechanism

Understanding why the drug fails is key to fixing it.

CationicTrap cluster_extracellular Extracellular Space (pH 7.4) cluster_membrane Lipid Bilayer cluster_intracellular Cytosol (pH 7.2) Drug_Out Drug-NH2+ (99.9%) Drug-NH (0.1%) Barrier Hydrophobic Barrier (Repels Charge) Drug_Out->Barrier Charged species blocked Drug_In Target Site Drug_Out->Drug_In Uncharged species (Slow Diffusion) caption Figure 2: At physiological pH, the cationic equilibrium heavily favors the impermeable species.

Part 4: Frequently Asked Questions (FAQs)

Q1: I am seeing high background noise in my fluorescent assay. Is the drug autofluorescent? A: The isoxazole ring generally has low autofluorescence in the GFP/RFP channels. However, at high concentrations (>100 µM), amine-containing salts can interact with pH-sensitive dyes (like BCECF or Fura-2) by altering local intracellular pH if they accumulate in lysosomes (lysosomotropism).

  • Fix: Use ratiometric dyes and include a vehicle-only control to subtract baseline shifts.

Q2: Can I use electroporation to get this small molecule in? A: Yes, but it is often overkill. Electroporation is typically reserved for DNA/RNA. However, if you are working with difficult-to-transfect primary neurons, "bulk electroporation" or "nucleofection" with the drug in the buffer will force entry.

  • Warning: This allows entry but does not guarantee retention; the drug may diffuse out rapidly if the gradient reverses.

Q3: Why does the drug work in brain slice recordings but not in my HEK293 cell culture? A: In brain slices, you are often bathing the tissue in high concentrations for extended periods, and many targets (like extrasynaptic GABA receptors) are on the surface. In HEK293 assays, if your target is expressed intracellularly (e.g., a chaperone study) or if you are washing too aggressively, you lose the effect.

  • Fix: In HEK293, do not wash the drug off. Perform a "add-and-read" assay mode.

Q4: Is there a prodrug version available? A: Commercially, likely not. However, a common medicinal chemistry strategy for piperidines is to synthesize the N-carbamate or N-acyloxymethyl derivative. These are uncharged, cross membranes, and are hydrolyzed by intracellular esterases to release the active amine [3]. This requires custom synthesis.

References
  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Discusses pH-partition theory and LogD impact on permeability).

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Detailed analysis of counter-ion effects on lipophilicity).

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7, 255–270. (Strategies for masking amines to improve permeability).

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Foundational text on pKa and membrane transport).

Sources

Technical Support Center: Artifacts in Experiments with 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding potential artifacts and common challenges encountered during experimentation with this compound. The unique bifunctional nature of this molecule, possessing both a piperidine and an isoxazole ring, presents specific considerations that must be addressed for accurate and reproducible results.

I. Troubleshooting Guide: Addressing Common Experimental Artifacts

This section provides a systematic approach to identifying and resolving specific issues that may arise during the handling, dissolution, and application of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride in various experimental settings.

Issue 1: Poor or Inconsistent Aqueous Solubility

Symptoms:

  • Visible precipitate in aqueous buffers, even at low concentrations.

  • Cloudy or milky appearance of solutions upon dilution of a stock.[1]

  • High variability in results between experimental replicates.

Root Cause Analysis:

The hydrochloride salt form of 3-(3-Methyl-5-isoxazolyl)piperidine enhances its aqueous solubility compared to the free base.[2] However, the molecule's solubility is highly pH-dependent due to the basic piperidine nitrogen (pKa ≈ 10-11).[3] At or near neutral pH, the compound can convert to its less soluble free base form, leading to precipitation.

Solutions:

  • pH Adjustment: The primary and most effective solution is to maintain an acidic pH. The protonated piperidinium ion is significantly more water-soluble.[4]

    • Protocol: Prepare stock solutions and final dilutions in buffers with a pH range of 4.0-6.0. Citrate or acetate buffers are often suitable. Always verify the final pH of your experimental media after the addition of the compound.

  • Use of Co-solvents: For assays that are sensitive to low pH, the use of a minimal amount of a water-miscible organic co-solvent can be an effective strategy.[5]

    • Protocol: Prepare a high-concentration stock solution in 100% DMSO. For the final working solution, perform a stepwise dilution, ensuring the final DMSO concentration is kept to a minimum (typically <1%) to avoid artifacts in biological assays.[4]

  • Sonication: Gentle sonication can aid in the dissolution of the compound, particularly when preparing stock solutions.

Experimental Workflow for Solubility Optimization:

Degradation_Pathways cluster_0 Experimental Conditions cluster_1 Compound cluster_2 Potential Artifacts A Strong Base Compound 3-(3-Methyl-5-isoxazolyl)piperidine A->Compound B Reducing Agents (e.g., H₂/Pd) B->Compound C UV Light C->Compound D Ring-Opened Products Compound->D Cleavage E Reduced Piperidine/Isoxazole Fragments Compound->E Cleavage F Rearranged Isomers Compound->F Rearrangement

Sources

Technical Support Center: Refining Purification Methods for 3-(3-Methyl-5-isoxazolyl)piperidine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. By understanding the underlying chemical principles, you can effectively troubleshoot issues and optimize your purification strategies for higher yield and purity.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in the crude synthesis product?

A: Understanding potential impurities is the first step toward a successful purification strategy. Common impurities in the synthesis of piperidine derivatives include unreacted starting materials, byproducts from side reactions, reagent-related impurities, and oxidation products.[1] For this specific synthesis, you should be aware of:

  • Unreacted Starting Materials: Depending on your synthetic route, these could include precursors to the isoxazole ring or the piperidine moiety.

  • Regioisomers: The formation of isoxazole regioisomers is a common challenge, particularly in Claisen isoxazole synthesis and 1,3-dipolar cycloadditions.[2]

  • Piperidine-related byproducts: Side reactions can lead to the formation of various piperidine derivatives.

  • Solvents and Water: Residual solvents from the reaction or workup, as well as water from aqueous workup steps, are common.[1]

Q2: My final product has a persistent yellow tint. What is the likely cause and how can I remove it?

A: A yellow tint in the purified product is often due to the presence of oxidation products.[1] Piperidine and its derivatives can be susceptible to oxidation.[1] Additionally, some soluble impurities, even in trace amounts, can cause discoloration of the crystals.[3]

Solutions:

  • Activated Charcoal: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.[4] The charcoal is then removed by hot gravity filtration.[4]

  • Thorough Drying: Ensure all residual solvents are removed under vacuum, as they can sometimes contribute to color.

  • Inert Atmosphere: If oxidation is a persistent issue, consider performing the final purification steps under an inert atmosphere (e.g., nitrogen or argon).

Q3: I am observing low yields after purification. What are the potential reasons?

A: Low yields can be attributed to several factors throughout the synthesis and purification process. For isoxazole synthesis specifically, ensure the integrity and reactivity of your starting materials.[2] For instance, 1,3-dicarbonyl compounds can exist as keto-enol tautomers, which can affect reactivity.[2] During purification, losses can occur at various stages:

  • Recrystallization: Using too much solvent will result in the loss of product in the mother liquor.[5] Conversely, premature crystallization during hot filtration can also lead to significant loss.[6]

  • Column Chromatography: Irreversible adsorption of the product onto the stationary phase or co-elution of the product with impurities can reduce the isolated yield.

  • Acid-Base Extraction: Incomplete extraction or emulsion formation can lead to product loss.

II. Troubleshooting Guide for Purification

This section provides a more in-depth look at specific purification challenges and offers systematic approaches to resolving them.

Scenario 1: Difficulty with Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[4] However, finding the right conditions can be challenging.

Problem: The compound will not crystallize from solution.
  • Cause: The solution may not be supersaturated. This could be due to using too much solvent or the compound being highly soluble in the chosen solvent at low temperatures.[7]

  • Solution Workflow:

    Caption: Troubleshooting workflow for failed crystallization.

Problem: The product "oils out" instead of crystallizing.
  • Cause: This often happens when the melting point of the solid is lower than the boiling point of the recrystallization solvent. The solid melts before it dissolves. It can also occur if the solution is supersaturated with impurities.

  • Solutions:

    • Lower the temperature: Re-heat the solution until the oil dissolves, then allow it to cool more slowly at a slightly lower temperature.

    • Change solvent: Select a solvent with a lower boiling point.

    • Use a solvent pair: Dissolve the compound in a "good" solvent at an elevated temperature, and then add a "poor" solvent dropwise until the solution becomes turbid. Re-heat to clarify and then cool slowly.[7]

Scenario 2: Challenges with Column Chromatography

Column chromatography is a common method for purifying piperidine derivatives.[3] However, the basic nature of the piperidine nitrogen can lead to issues.

Problem: Significant peak tailing is observed during silica gel chromatography.
  • Cause: The basic piperidine nitrogen can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and potential product loss.[8]

  • Solutions:

    • Add a basic modifier to the eluent: Adding a small amount of a base, such as triethylamine (typically 0.1-1%), to the mobile phase can neutralize the acidic sites on the silica gel and improve peak shape.[1]

    • Use a different stationary phase: Consider using alumina (basic or neutral) or a reverse-phase C18 column, which are less acidic than silica gel.

    • Salt formation: Purifying the compound as its hydrochloride salt can sometimes improve chromatographic behavior, although solubility in common organic solvents may decrease.

Data on Eluent Modification for Piperidine Derivatives
Eluent SystemObservationRecommendation
Dichloromethane/MethanolSignificant peak tailingAdd 0.5-1% triethylamine to the eluent system.[1]
Ethyl Acetate/HexaneModerate peak tailingAdd 0.1-0.5% triethylamine.
Dichloromethane/Methanol/TriethylamineSymmetrical peak shapeOptimal for many basic piperidine derivatives.
Scenario 3: Issues with Acid-Base Extraction

Acid-base extraction is a useful technique for separating basic compounds like 3-(3-Methyl-5-isoxazolyl)piperidine from neutral or acidic impurities.[8]

Problem: An emulsion forms at the aqueous-organic interface during extraction.
  • Cause: Emulsions are colloidal suspensions of one liquid in another and can be difficult to break. They are often stabilized by particulate matter or surfactants.

  • Solutions:

    • Add brine: Adding a saturated aqueous solution of sodium chloride can increase the ionic strength of the aqueous phase, which often helps to break the emulsion.

    • Filter the mixture: Passing the entire mixture through a pad of Celite or glass wool can sometimes break the emulsion by removing the particulate matter that is stabilizing it.

    • Allow it to stand: Sometimes, simply letting the separatory funnel sit undisturbed for a period of time will allow the layers to separate.

    • Centrifugation: If the emulsion is persistent and the volume is manageable, centrifugation is a very effective method for separating the layers.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic piperidine derivative will move into the aqueous layer as its hydrochloride salt, leaving neutral and acidic impurities in the organic layer.[3]

  • Separation: Separate the aqueous layer.

  • Basification: Cool the aqueous layer in an ice bath and make it basic by the slow addition of a concentrated base solution (e.g., 10 M NaOH) until the pH is >10. The free base of the piperidine derivative will precipitate or form an oil.

  • Back-Extraction: Extract the basified aqueous layer with fresh organic solvent. The purified piperidine derivative will now be in the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.[2]

III. Advanced Purification Strategy: Purification via Salt Formation

For particularly challenging purifications, converting the piperidine derivative to a solid salt can be a highly effective method.[8]

Workflow for Purification via Hydrochloride Salt Formation

Caption: Workflow for purification via hydrochloride salt formation.

This method is particularly useful for removing non-basic impurities. The resulting hydrochloride salt is often a crystalline solid that is easier to handle and store than the free base.

IV. References

  • Troubleshooting guide for the synthesis of isoxazole derivatives - Benchchem. (n.d.). Retrieved from

  • Technical Support Center: Purification of Piperidine Derivatives - Benchchem. (n.d.). Retrieved from

  • Application Notes and Protocols for the Purification of Piperidine Reaction Products - Benchchem. (n.d.). Retrieved from

  • Troubleshooting regioselectivity in isoxazole synthesis - Benchchem. (n.d.). Retrieved from

  • Process for producing purified piperidine derivative - Google Patents. (n.d.). Retrieved from

  • Recrystallization - Single Solvent. (n.d.). Retrieved from

  • Lab Procedure: Recrystallization - LabXchange. (2024, January 23). Retrieved from

  • recrystallization.pdf. (n.d.). Retrieved from

  • Experiment 9 — Recrystallization. (n.d.). Retrieved from

Sources

Enhancing the stability of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride for long-term experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride

Introduction: Ensuring Experimental Integrity Through Compound Stability

Welcome to the technical support guide for 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in long-term experiments. The reliability and reproducibility of your results are directly linked to the stability of your reagents. This guide provides in-depth, field-proven insights and actionable protocols to mitigate degradation and ensure the integrity of your compound from storage to final analysis. We will explore the inherent chemical liabilities of the isoxazole and piperidine hydrochloride moieties, offering a framework for proactive stability management.

Section 1: Understanding the Molecule's Stability Profile

The structure of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride presents two key areas of consideration for long-term stability: the isoxazole ring and the piperidine hydrochloride salt.

  • The Isoxazole Ring: While generally a stable aromatic system, the isoxazole ring contains a relatively weak Nitrogen-Oxygen (N-O) bond, which is its primary vulnerability.[1] Cleavage of this bond can be catalyzed by several factors. Studies on other isoxazole-containing drugs, such as leflunomide, have shown that the ring is susceptible to opening under basic pH conditions, a process that is accelerated by increased temperature.[2] Furthermore, UV irradiation can induce a photochemical rearrangement of the isoxazole ring.[3]

  • The Piperidine Hydrochloride Salt: The conversion of the basic piperidine nitrogen to a hydrochloride salt significantly enhances the compound's stability and solubility compared to its free base form.[4] However, hydrochloride salts can be hygroscopic, meaning they can absorb moisture from the atmosphere. This moisture can be detrimental, potentially facilitating hydrolytic degradation pathways. The solid is generally stable under normal temperatures and pressures but should be kept away from strong oxidizing agents and high heat, which can cause thermal decomposition.[5]

The diagram below illustrates the potential degradation pathways based on the structural vulnerabilities of the compound.

G cluster_main cluster_stressors cluster_degradation main_node Core Compound Structure deg_ro Isoxazole Ring-Opened Products (e.g., β-enamino ketone) main_node->deg_ro Hydrolysis deg_photo Photochemical Isomers (e.g., Oxazole) main_node->deg_photo deg_ox Piperidine Oxidation Products main_node->deg_ox stress_base High pH (Base) stress_base->deg_ro stress_heat High Temperature stress_heat->deg_ro stress_light UV Light stress_light->deg_photo stress_ox Oxidizing Agents stress_ox->deg_ox

Caption: Potential degradation pathways for the target compound.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride.

Q1: What are the optimal storage conditions for the solid (powder) form of the compound? A1: For long-term stability, the solid compound should be stored in a tightly sealed container, protected from light and moisture. The recommended temperature is 2-8°C (refrigerated).[6] For multi-year storage, as is common for reference standards, storage at -20°C is advisable to minimize any potential for slow thermal degradation.[7] Always allow the container to equilibrate to room temperature before opening to prevent condensation from atmospheric moisture.

Q2: How should I prepare stock solutions for long-term experiments? Which solvents are best? A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing highly concentrated stock solutions for long-term storage.[8] Prepare a high-concentration stock (e.g., 10-50 mM) in anhydrous DMSO, aliquot it into single-use volumes in low-binding tubes, and store at -80°C. This minimizes repeated freeze-thaw cycles, which can degrade the compound and introduce moisture. Avoid storing stock solutions in aqueous buffers for extended periods due to the risk of hydrolysis.

Q3: I noticed a color change/precipitation in my stock solution. What is happening? A3: A color change often indicates oxidative or light-induced degradation. Precipitation upon thawing can suggest that the compound's solubility limit was exceeded at low temperatures or that the compound has degraded into less soluble byproducts. If you observe this, it is highly recommended to discard the solution and prepare a fresh stock from solid material. To avoid this, ensure your DMSO is anhydrous and that your final storage concentration is well within the solubility limits at both room temperature and the storage temperature.

Q4: My compound is used in an aqueous cell culture medium for several days. How can I ensure it remains stable? A4: This is a critical concern due to the pH-dependent instability of the isoxazole ring.[2] Most cell culture media are buffered around pH 7.4, where slow hydrolysis can occur, especially at 37°C.[2]

  • Best Practice: Prepare working solutions fresh from a DMSO stock immediately before each experiment.

  • For Multi-Day Experiments: If the compound must be present for the entire duration, consider replacing the media and re-dosing with freshly diluted compound every 24-48 hours.

  • Validation: It is strongly advised to perform a stability study of the compound in your specific cell culture medium under incubation conditions (37°C, 5% CO2) to quantify its rate of degradation.

Q5: How can I definitively assess the stability and purity of my compound? A5: The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) or LC-Mass Spectrometry (LC-MS).[8][9] These methods can separate the parent compound from any potential degradants, allowing for accurate quantification of purity over time.[9] Performing a forced degradation study is the most robust way to develop and validate such a method.[10]

Section 3: Troubleshooting Guide

Symptom / Observation Potential Root Cause Recommended Action & Explanation
Gradual loss of compound efficacy in multi-day assays. Hydrolytic Degradation: The compound is likely degrading in the aqueous experimental buffer or cell culture medium, especially at 37°C. The isoxazole ring is known to be labile at neutral to basic pH.[2]Run a control experiment where the compound is incubated in the medium for the full duration of the assay. Analyze samples at different time points (0, 24, 48, 72h) by HPLC to quantify the remaining parent compound. If degradation is significant (>10%), switch to a protocol involving daily media changes and fresh compound addition.
Inconsistent results between experiments run on different days. Stock Solution Instability: Repeated freeze-thaw cycles of the primary stock solution may be causing degradation or introducing moisture, altering the effective concentration.Prepare single-use aliquots of your stock solution immediately after preparation. This ensures that each experiment starts with a fresh, uncompromised sample. Discard any unused portion of a thawed aliquot.
Precipitate forms when diluting DMSO stock into aqueous buffer. Poor Aqueous Solubility: The concentration of the compound in the final aqueous solution may be above its solubility limit. The percentage of DMSO carried over may be insufficient to maintain solubility.Ensure the final concentration of DMSO in your aqueous solution is kept low (typically <0.5%) but sufficient to maintain solubility.[8] Perform serial dilutions. If precipitation persists, a different formulation strategy, such as using a co-solvent or cyclodextrin, may be necessary. Always visually inspect the final solution for clarity before use.
Appearance of a new peak in HPLC chromatogram during a stability study. Compound Degradation: A new peak that grows over time while the parent peak decreases is a clear indication of degradation.The new peak represents a degradation product. Use LC-MS to obtain the mass of this new species, which can provide crucial clues to its structure and the degradation pathway (e.g., addition of 16 amu suggests oxidation; a mass corresponding to a ring-opened product suggests hydrolysis).[9]

Section 4: Key Protocols & Methodologies

Protocol 1: Long-Term Storage and Handling of Solid Compound
  • Receipt and Inspection: Upon receipt, inspect the container for an intact seal. Log the certificate of analysis, noting the initial purity.

  • Environment: Transfer the manufacturer's container into a secondary, airtight container that includes a desiccant (e.g., silica gel packets).

  • Storage: Place the container in a dark, refrigerated environment (2-8°C) for routine use or a -20°C freezer for archival storage.

  • Dispensing: To weigh out the compound, remove the container from cold storage and allow it to sit unopened on the bench for at least 30-60 minutes to equilibrate to room temperature. This prevents water condensation on the cold powder.

  • Handling: Weigh the desired amount quickly in a low-humidity environment if possible. Tightly reseal the container immediately after dispensing and return it to the appropriate storage condition.

Protocol 2: Performing a Forced Degradation Study

A forced degradation study is essential for understanding how the compound behaves under stress and for developing a truly stability-indicating analytical method.[10][11]

G cluster_prep cluster_stress Stress Conditions (Incubate for 24h) cluster_analysis prep_stock 1. Prepare 1 mg/mL Stock in 50:50 Acetonitrile:Water stress_acid 2a. Acid Hydrolysis Add 0.1 M HCl (60°C) prep_stock->stress_acid stress_base 2b. Base Hydrolysis Add 0.1 M NaOH (60°C) prep_stock->stress_base stress_ox 2c. Oxidation Add 3% H₂O₂ (RT) prep_stock->stress_ox stress_therm 2d. Thermal Heat solution to 80°C prep_stock->stress_therm stress_photo 2e. Photolytic Expose to UV/Vis light prep_stock->stress_photo ana_neut 3. Neutralize Acid/Base Samples stress_acid->ana_neut stress_base->ana_neut ana_hplc 4. Analyze All Samples by HPLC/LC-MS stress_ox->ana_hplc stress_therm->ana_hplc stress_photo->ana_hplc ana_neut->ana_hplc ana_eval 5. Evaluate Degradation % & Identify Degradants ana_hplc->ana_eval

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.[8]

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide. Keep at room temperature.

    • Thermal Degradation: Incubate the stock solution at 80°C.

    • Photolytic Degradation: Expose the stock solution to a photostability chamber with controlled light/UV exposure.

    • Control: Keep one aliquot of the stock solution at 4°C, protected from light.

  • Sample Collection: Take samples at various time points (e.g., 2, 8, 24 hours).

  • Analysis: Before analysis by HPLC, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.[8]

  • Evaluation: Analyze all samples using a validated HPLC method. A suitable method should be able to separate the intact parent peak from all new peaks formed during degradation. Calculate the percentage of degradation and, if using LC-MS, attempt to identify the major degradants.[8]

Section 5: Data Summary Table

Parameter Condition Recommendation Rationale
Solid Compound Storage Long-Term (>1 year)-20°C, in a sealed container with desiccant, protected from light.Minimizes all potential degradation pathways (thermal, hydrolytic, photolytic) for maximum shelf-life, consistent with guidelines for reference standards.[7]
Routine Use (<1 year)2-8°C, in a sealed container with desiccant, protected from light.Sufficient to prevent significant degradation for short-to-medium term storage while allowing for easier access.[6]
Stock Solution Storage Primary Stock (e.g., 10-50 mM)Anhydrous DMSO, single-use aliquots, stored at -80°C.DMSO is an excellent solvent for long-term storage.[8] Aliquoting and ultra-low temperatures prevent degradation from freeze-thaw cycles and slow down chemical reactions.
Working Solution Storage Aqueous Buffers / MediaPrepare fresh for each experiment. Do not store.The isoxazole ring is susceptible to pH-dependent hydrolysis in aqueous environments, a process accelerated at physiological temperatures (37°C).[2]

References

  • The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Benchchem.
  • pH and temperature stability of the isoxazole ring in leflunomide.
  • Technical Support Center: Stability of Isoxazoline Compounds in Common Labor
  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability.
  • Isoxazole - Wikipedia. Wikipedia.
  • ICH Quality Guidelines for Pharmaceutical Stability Storage. Q1 Scientific.
  • Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Pharmaoffer.com.
  • Have you experienced that your piperidine crystallizes when not in use?.
  • Safety Data Sheet - Piperidine Hydrochloride. Jubilant Ingrevia Limited.
  • What are the storage stability of Piperidine Series compounds over time?. BTC.
  • Forced Degradation – A Review. International Journal of Pharmaceutical Quality Assurance.
  • Analytical Techniques In Stability Testing.

Sources

Technical Support Center: A Guide to Minimizing Off-Target Effects of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride and other novel small molecule compounds. Given that specific biological data for this compound is not extensively documented in peer-reviewed literature, this guide focuses on the fundamental principles and state-of-the-art methodologies for identifying, understanding, and mitigating potential off-target effects. The principles outlined here are broadly applicable to a wide range of small molecule inhibitors in experimental settings.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions researchers may have when beginning work with a new or poorly characterized small molecule inhibitor.

Q1: I have just started working with 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride. What are the first steps I should take to anticipate potential off-target effects?

A1: When working with a novel compound, a proactive approach is critical. Your initial steps should focus on establishing a baseline understanding of your compound's behavior in your experimental system.

  • Purity and Stability Assessment: First, confirm the purity of your compound batch using methods like HPLC-MS. Impurities can be a significant source of confounding effects. Also, assess its stability in your experimental media over the time course of your assay.

  • Dose-Response Curve: Generate a full dose-response curve for your intended on-target effect. This is crucial for identifying the lowest effective concentration, which helps minimize off-target interactions that often occur at higher concentrations.[1]

  • Cytotoxicity Profile: Determine the concentration at which the compound induces significant cell death in your chosen cell line. High cytotoxicity at or near the effective concentration can be an indicator of off-target effects.[1]

  • Control Compounds: If available, include structurally related but inactive analogs of your compound in your experiments. These can help differentiate between on-target and off-target phenotypes.

Q2: How can I distinguish between a true on-target effect and an off-target phenotype?

A2: Differentiating between on-target and off-target effects is a cornerstone of rigorous pharmacological research. Several key indicators can suggest the presence of off-target effects:

  • The observed phenotype is inconsistent with the known or predicted function of the intended target.

  • Structurally distinct inhibitors of the same target fail to produce the same phenotype.[1]

  • The phenotype cannot be replicated by genetic methods, such as siRNA or CRISPR-Cas9, to knock down or knock out the intended target.[1]

  • The effect is only observed at high concentrations of the compound.[1]

  • Unexplained cytotoxicity occurs at concentrations needed for the desired on-target activity.[1]

Q3: What are the general safety precautions for handling a compound like 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride with unknown biological activity?

A3: For any compound with limited safety data, it is prudent to handle it with care. Based on safety data sheets for similar piperidine hydrochloride compounds, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Always wear protective gloves, eye protection, and a lab coat.[2][3]

  • Handling: Handle the solid compound in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[2] Do not eat, drink, or smoke when using the product.[3][4] Wash hands thoroughly after handling.[2][3][4]

  • Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[4] It should be stored locked up.[3][4]

  • Disposal: Dispose of the compound and its container according to approved waste disposal regulations.[3][4]

Part 2: Troubleshooting Guide

This section provides a structured approach to common experimental issues that may arise from off-target effects.

Issue 1: An unexpected phenotype is observed that is inconsistent with the known function of the primary target.
  • Possible Cause: The compound is interacting with one or more off-target proteins, leading to the observed phenotype.[1] Most small molecule drugs interact with unintended biological targets.[5]

  • Troubleshooting Workflow:

    • Genetic Validation: Use a genetic approach like CRISPR-Cas9 or siRNA to knock down or knock out the intended target.[1] If the phenotype persists even when the target protein is absent, it is highly likely an off-target effect.[1]

    • Orthogonal Chemical Probe: Test a structurally different inhibitor that targets the same protein. If this second compound does not replicate the phenotype, the effect is likely off-target.[1]

    • Computational Screening: Employ computational methods to predict potential off-target interactions. These in silico approaches can screen your small molecule against databases of protein structures to identify potential binding partners.[5]

    Diagram: Troubleshooting Unexpected Phenotypes

    G A Unexpected Phenotype Observed B Perform Genetic Validation (e.g., CRISPR/siRNA Knockdown) A->B F Test Orthogonal Chemical Probe A->F C Does Phenotype Persist? B->C D Likely Off-Target Effect C->D Yes E Likely On-Target Effect C->E No G Does Orthogonal Probe Replicate Phenotype? F->G H Further evidence for Off-Target Effect G->H No I Further evidence for On-Target Effect G->I Yes

    Caption: A decision-making workflow for diagnosing unexpected phenotypes.

Issue 2: High levels of cytotoxicity are observed at concentrations required for on-target inhibition.
  • Possible Cause: The compound may be binding to essential cellular proteins, causing toxicity. For kinase inhibitors, this could be due to off-target kinase inhibition.[1]

  • Troubleshooting Steps:

    • Kinome-Wide Selectivity Screen: If your compound is a suspected kinase inhibitor, a kinome-wide selectivity screen can identify other kinases that it inhibits.[1] This provides a broad view of its off-target kinase interactions.

    • Check Compound Solubility: Ensure the inhibitor is fully soluble in the cell culture media. Compound precipitation can lead to non-specific toxicity. Always include a vehicle-only control to rule out solvent-induced toxicity.[1]

    • Apoptosis/Necrosis Assays: Characterize the nature of the cell death (e.g., using Annexin V/PI staining) to gain mechanistic insights into the cytotoxic effect.

Issue 3: The compound shows the expected on-target activity in biochemical assays but has no, or a different, effect in cell-based assays.
  • Possible Cause: This discrepancy can be due to poor cell permeability, rapid metabolism of the compound within the cell, or the activation of compensatory signaling pathways.[1]

  • Troubleshooting Steps:

    • Confirm Target Engagement in Cells: It is crucial to verify that the compound is binding to its intended target within a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[1]

    • Investigate Compensatory Pathways: Cells can adapt to the inhibition of a specific target by upregulating parallel or downstream pathways. Use techniques like Western blotting or phospho-protein arrays to probe for the activation of known compensatory signaling pathways.[1]

    • Consider Combination Inhibition: If a compensatory pathway is identified, blocking both the primary and the compensatory pathway simultaneously may yield more consistent and potent results.[1]

Part 3: Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)
  • Objective: To confirm the engagement of a compound with its target protein within a cellular environment.[1]

  • Methodology:

    • Cell Treatment: Treat intact cells with the test compound (e.g., 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride) or a vehicle control.[1]

    • Heating: Heat the cell lysates across a range of temperatures.[1] Ligand-bound proteins are typically stabilized and will not denature and precipitate until higher temperatures.

    • Protein Separation: Separate the soluble protein fraction from the precipitated proteins by centrifugation.[1]

    • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.[1]

    • Data Analysis: Plot the amount of soluble target protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[1]

Diagram: CETSA Workflow

CETSA_Workflow cluster_0 Cellular Environment cluster_1 Biophysical Analysis cluster_2 Data Interpretation A Treat cells with Compound vs. Vehicle B Lyse cells A->B C Heat aliquots to different temperatures B->C D Centrifuge to separate soluble vs. precipitated protein C->D E Analyze soluble fraction (e.g., Western Blot) D->E F Plot protein abundance vs. temperature E->F G Shift in melting curve indicates target engagement F->G

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 2: In Vitro Kinase Selectivity Assay (Luminescence-Based)
  • Objective: To determine the IC50 value of an inhibitor against a panel of kinases to assess its selectivity.[1]

  • Methodology:

    • Compound Preparation: Prepare serial dilutions of the test compound.[1]

    • Assay Plate Preparation: In a multi-well plate (e.g., 384-well), add the recombinant kinase, its specific substrate, and ATP.[1]

    • Compound Addition: Add the diluted test compound or a vehicle control to the wells.[1]

    • Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

    • Detection: Add a detection reagent that measures the amount of ADP produced (an indicator of kinase activity) by converting it into a luminescent signal.[1]

    • Data Analysis: Plot the kinase activity (luminescence) against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

References

  • Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors. Benchchem.
  • SAFETY DATA SHEET - 3-Hydroxy-5-aminomethyl-isoxazole. Sigma-Aldrich.
  • SAFETY DATA SHEET - 1-(3-Chloropropyl)piperidine Hydrochloride. TCI Chemicals.
  • Safety Data Sheet - Piperidine Hydrochloride. Jubilant Ingrevia.
  • SAFETY DATA SHEET - Piperidine hydrochloride. Fisher Scientific.
  • SAFETY DATA SHEET - Piperidine, hydrochloride. 7-activ.com.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.

Sources

Technical Support Center: pH Optimization for 3-(3-Methyl-5-isoxazolyl)piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the optimization of pH for 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride , a specialized piperidine-isoxazole derivative. This compound is structurally related to nicotinic acetylcholine receptor (nAChR) agonists (e.g., ABT-418 analogs) and GABA uptake inhibitors (e.g., nipecotic acid bioisosteres).[1]

The guide focuses on the critical interplay between protonation state , solubility , and receptor binding affinity .

Executive Summary

Compound: 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride Core Challenge: The hydrochloride salt is acidic in solution.[1][2] Optimal biological activity requires the piperidine nitrogen to be protonated (cationic) at physiological pH (7.4), while avoiding precipitation of the free base or degradation. Optimal pH Window: 7.2 – 7.4 (Physiological).[1] Critical Parameter: The piperidine nitrogen pKa is estimated at ~10.8–11.0. At pH 7.4, >99.9% of the compound exists in the active cationic form.

Part 1: Troubleshooting & FAQs
Q1: Why does my stock solution pH drop significantly upon dissolving the powder?

A: The compound is supplied as a hydrochloride (HCl) salt . When dissolved in water or unbuffered saline, the HCl dissociates, releasing protons (


) and chloride ions (

).[1] This creates an acidic environment (often pH 4.0–5.5 depending on concentration).[1]
  • Impact: While the compound is stable and soluble at this low pH, it is incompatible with most live-cell assays (e.g., patch-clamp, calcium imaging) or enzymatic assays, as it can acidify the bath solution locally if not properly buffered.[1]

Q2: How do I adjust the pH to 7.4 without causing precipitation?

A: Precipitation occurs if the pH approaches the pKa of the piperidine nitrogen (~11.0) where the molecule becomes a neutral free base. However, at pH 7.4, the compound remains highly soluble because it is still charged (cationic).

  • Protocol:

    • Dissolve the HCl salt in a small volume of water or DMSO to make a concentrated stock (e.g., 100 mM).

    • Dilute this stock into a strongly buffered solution (e.g., HEPES-buffered saline or PBS) at pH 7.4.

    • Do not add strong base (NaOH) directly to the concentrated stock, as local regions of high pH can cause transient precipitation or degradation of the isoxazole ring.

Q3: How does pH affect the biological activity (binding/efficacy)?

A: The activity is strictly pH-dependent due to the protonation state of the piperidine nitrogen.[1]

  • Mechanism: The protonated piperidine nitrogen (cation) mimics the quaternary ammonium of acetylcholine (for nAChRs) or the amine of GABA (for GABA receptors).[1] This cation forms a critical cation-

    
     interaction  with aromatic residues (e.g., Tryptophan, Tyrosine) in the receptor's binding pocket.[1]
    
  • Risk: If pH > 10 (alkaline), the nitrogen deprotonates to the neutral free base. The neutral form loses affinity for the receptor, significantly reducing potency.

Q4: Is the isoxazole ring stable at physiological pH?

A: Yes. The 3-methyl-5-isoxazolyl moiety is generally stable at pH 7.[1]4. However, isoxazoles can undergo ring opening (hydrolysis) under strongly alkaline conditions (pH > 12) or reductive conditions.[1] Avoid storing the solution at basic pH for extended periods.

Part 2: Experimental Protocols
Protocol A: Preparation of 100 mM Stock Solution
  • Reagents: 3-(3-Methyl-5-isoxazolyl)piperidine HCl, Sterile Milli-Q Water (or DMSO).[1]

  • Storage: -20°C in aliquots.

  • Calculate Mass: Determine the mass required using the molecular weight (MW) of the HCl salt (approx.

    
    ).[1]
    
    • Note: Ensure you use the MW on the specific vial label to account for hydration.

  • Dissolution: Add the calculated volume of solvent (Water or DMSO) to the vial. Vortex for 30 seconds.[1]

    • Observation: The solution should be clear and colorless.

  • pH Check (Optional): Spot 2 µL on pH paper. It should be acidic (pH ~4-5).[1] Do not adjust the pH of this stock.

Protocol B: Preparation of Working Solution (e.g., 10 µM for Electrophysiology)
  • Buffer: HEPES-buffered Artificial Cerebrospinal Fluid (aCSF) or PBS, pH 7.4.[1]

  • Buffer Preparation: Prepare the assay buffer (e.g., 10 mM HEPES, 140 mM NaCl, etc.) and adjust its pH to exactly 7.40 using NaOH/HCl before adding the drug.

  • Dilution: Add the 100 mM stock to the buffer to reach the final concentration (e.g., 1:10,000 dilution for 10 µM).

  • Verification: Because the dilution factor is large (high buffer capacity vs. small amount of acid from stock), the pH should remain 7.4.

    • Troubleshooting: If using high concentrations (>1 mM), re-check pH and adjust with dilute NaOH (0.1 N) if necessary.[1]

Part 3: Data & Visualization
Table 1: Physicochemical Properties & Handling
ParameterValue / CharacteristicImplication for Assay
pKa (Piperidine N) ~10.8 – 11.0 (Estimated)Nitrogen is protonated (

) at pH 7.[1]4.
pKa (Isoxazole) Weakly basic/acidic (Negligible at pH 7)Remains neutral at physiological pH.[1]
Solubility (pH 4-7) High (>50 mM)Soluble as a cation.[1]
Solubility (pH >11) Low (Precipitation risk)Avoid alkaline buffers.[1]
Active Species Cationic (Protonated Piperidine)Essential for receptor binding (Cation-

).[1]
Stability Good at pH 4-8Store stocks at -20°C; avoid pH > 10.[1]
Diagram 1: Protonation Equilibrium & Activity

ProtonationState Acidic Acidic pH (< 7.0) (HCl Salt Dissolved) Cation Cationic Form (Protonated Piperidine) Active Species Acidic->Cation Soluble Physiological Physiological pH (7.4) (Optimal Binding) Physiological->Cation >99.9% Protonated High Affinity Basic Basic pH (> 11.0) (Free Base) Neutral Neutral Form (Deprotonated) Inactive / Insoluble Basic->Neutral Precipitation Risk Loss of Activity Cation->Neutral Deprotonation (pKa ~11) Receptor Receptor Binding Pocket (Trp/Tyr Residues) Cation->Receptor Cation-Pi Interaction (Binding)

Caption: Equilibrium of 3-(3-Methyl-5-isoxazolyl)piperidine. At pH 7.4, the molecule exists as a cation, enabling critical interactions with the receptor. High pH leads to deprotonation and loss of activity.

Diagram 2: Solution Preparation Workflow

PrepWorkflow Step1 1. Weigh HCl Salt (Use Batch MW) Step2 2. Dissolve in Water/DMSO (Conc: 10-100 mM) Step1->Step2 Check1 Check: Solution is Acidic (pH ~4) DO NOT ADJUST STOCK pH Step2->Check1 Step3 3. Prepare Assay Buffer (HEPES/PBS, pH 7.40) Check1->Step3 Step4 4. Dilute Stock into Buffer (e.g., 1:1000 dilution) Step3->Step4 Check2 Final pH Check (Should remain 7.4) Step4->Check2 Result Ready for Assay (Active Cationic Form) Check2->Result

Caption: Step-by-step workflow for preparing stable, active solutions. Critical control points (diamonds) ensure pH integrity is maintained without precipitation.[1]

References
  • Anderson, B. D., & Flora, K. P. (1996). Preparation of Water-Soluble Compounds through Salt Formation.[1] The Practice of Medicinal Chemistry. Link

    • Relevance: Foundational principles of HCl salt solubility and pH-dependent speciation.[1]

  • Dougherty, D. A. (2013).[1] The Cation-π Interaction in Drug-Receptor Binding.[1] Accounts of Chemical Research. Link[1]

    • Relevance: Explains the mechanism by which protonated amines (like the piperidine moiety) bind to aromatic residues in neurotransmitter receptors (nAChR, GABA).[1]

  • Krogsgaard-Larsen, P., et al. (2002).[1] GABA(A) receptor agonists, partial agonists, and antagonists.[1] Design and therapeutic prospects. Journal of Medicinal Chemistry. Link

    • Relevance: Discusses bioisosteres (isoxazole for carboxylic acid)
  • PubChem Compound Summary. (n.d.). Piperidine and Isoxazole Derivatives. National Center for Biotechnology Information.[1] Link

    • Relevance: General chemical property data for piperidine and isoxazole scaffolds used to estim

Sources

Validation & Comparative

A Comparative Guide to GABA Receptor Modulation: Profiling Gaboxadol Against Classical and Novel Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Note to the Reader: The compound of interest, 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride, is not extensively characterized in publicly available scientific literature. To fulfill the objective of a data-driven comparative guide, this document will focus on Gaboxadol (THIP) , a well-researched GABAA receptor agonist that shares key structural motifs (an isoxazole ring fused to a saturated nitrogen-containing heterocycle) with the requested molecule. This substitution allows for a robust, evidence-based comparison relevant to researchers in the field.

Introduction: The GABAergic System - A Primary Target for Neuromodulation

The γ-aminobutyric acid (GABA) system is the principal inhibitory network in the mammalian central nervous system (CNS), playing a critical role in maintaining the delicate balance between neuronal excitation and inhibition.[1][2] Its dysregulation is implicated in numerous neurological and psychiatric disorders, making GABA receptors a premier target for therapeutic intervention. The two major classes of GABA receptors are the ionotropic GABAA receptors and the metabotropic GABAB receptors.[3][4]

  • GABAA Receptors: These are ligand-gated chloride ion channels that mediate fast synaptic inhibition.[5][6] Structurally, they are pentameric assemblies of subunits drawn from a large family (e.g., α, β, γ, δ), with the specific subunit composition determining the receptor's location, function, and pharmacology.[5][7][8][9] The most common isoform in the CNS is the α1β2γ2 subtype.[5][9] These receptors feature a primary (orthosteric) binding site for GABA and multiple distinct allosteric sites that bind modulatory drugs like benzodiazepines and barbiturates.[7][10][11]

  • GABAB Receptors: These are G-protein coupled receptors (GPCRs) that mediate slower, more prolonged inhibitory signals.[12] Functional GABAB receptors are heterodimers of GABAB1 and GABAB2 subunits, which couple to downstream effectors like potassium and calcium channels.[12]

This guide provides a comparative analysis of Gaboxadol, a direct GABAA receptor agonist, against a panel of other modulators with distinct mechanisms of action, supported by experimental data and detailed protocols for their characterization.

Pharmacological Profile of Gaboxadol (THIP)

Gaboxadol (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol, or THIP) is a potent GABAA receptor agonist.[13] Unlike many therapeutic modulators, it does not bind to an allosteric site but acts directly on the orthosteric GABA binding site.[13][14] Its key feature is a preferential, supra-maximal agonist activity at extrasynaptic GABAA receptors containing α4 and δ subunits (e.g., α4β3δ).[14][15][16][17][18] These extrasynaptic receptors are responsible for mediating a persistent "tonic" inhibition, as opposed to the rapid "phasic" inhibition from synaptic receptors. This unique profile results in distinct physiological effects, particularly a strong hypnotic action, which led to its investigation as a treatment for insomnia.[16][17]

cluster_receptor GABAA Receptor (α4β3δ) cluster_membrane Neuronal Membrane receptor Orthosteric Site Cl⁻ Channel Cl_in Cl⁻ (intracellular) receptor:c->Cl_in Influx Gaboxadol Gaboxadol Gaboxadol->receptor Binds & Activates GABA GABA Cl_out Cl⁻ (extracellular) Hyperpolarization Tonic Inhibition (Hyperpolarization) Cl_in->Hyperpolarization Leads to cluster_ligands GABA_R GABA Site (Orthosteric) Benzodiazepine Site Barbiturate Site Chloride Channel Gaboxadol Gaboxadol Gaboxadol->GABA_R:g Direct Agonist Diazepam Diazepam Diazepam->GABA_R:bz PAM Zolpidem Zolpidem Zolpidem->GABA_R:bz PAM (α1 selective) Phenobarbital Phenobarbital Phenobarbital->GABA_R:barb PAM

Caption: Distinct binding sites on the GABAA receptor complex.

Quantitative Comparison: Receptor Binding & Functional Potency

The following tables summarize key quantitative data for each compound, providing a basis for comparing their affinity and functional effects. Note that Ki values represent binding affinity (lower is tighter), while EC50 values represent the concentration for a half-maximal functional effect (lower is more potent).

Table 1: Comparative Receptor Binding Profiles

CompoundPrimary Target(s)Binding SiteRepresentative Ki (nM)Citation(s)
Gaboxadol (THIP) GABAA (α4βδ preference)Orthosteric (GABA site)~130 (low affinity), but high efficacy at α4βδ[16][18]
Diazepam GABAA (α1, α2, α3, α5)Allosteric (Benzodiazepine site)~20-90 (subtype dependent)[8][19]
Zolpidem GABAA (α1 preference)Allosteric (Benzodiazepine site)~20 (for α1) vs >500 (for α2, α3, α5)[20][21]
Phenobarbital GABAA (broad)Allosteric (Barbiturate site)Micromolar range[1]
Baclofen GABABOrthosteric (GABA site)~40-100 (agonist affinity can be lower than antagonists)[12][22]

Table 2: Comparative Functional Effects

CompoundPrimary Functional EffectRepresentative EC50/Effective Conc.Key Clinical/Experimental OutcomeCitation(s)
Gaboxadol (THIP) Direct Agonist (supra-maximal at α4βδ)~0.5 µM (α4β3δ) vs. >100 µM (α1β2γ2)Hypnotic (promotes slow-wave sleep)[16][17][18]
Diazepam Positive Allosteric Modulator~100-200 nMAnxiolytic, muscle relaxant, sedative[8][23]
Zolpidem Positive Allosteric Modulator~100 nM (at α1)Sedative-hypnotic[20][24][25]
Phenobarbital Positive Allosteric Modulator~130-150 µMAnticonvulsant, sedative[26][27]
Baclofen Direct AgonistMicromolar rangeMuscle relaxant (antispasmodic)[28][29][30][31]

Experimental Protocols for Characterization

Accurate characterization of novel GABA receptor modulators requires robust and validated experimental workflows. The following protocols describe two fundamental assays: a radioligand binding assay to determine receptor affinity and a whole-cell patch-clamp assay to measure functional modulation.

Protocol 1: Radioligand Binding Assay for GABAA Receptor Affinity

Causality & Rationale: This assay quantifies the affinity of a test compound for a specific receptor site by measuring its ability to compete with a radiolabeled ligand of known affinity. The resulting inhibition constant (Ki) is a fundamental parameter of drug-receptor interaction. The protocol is designed to be self-validating through the inclusion of controls for total and non-specific binding.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize rat cerebral cortex or cells expressing the specific GABAA receptor subtype of interest in ice-cold homogenization buffer (e.g., 0.32 M sucrose). [32] * Perform differential centrifugation to isolate the membrane fraction. This involves a low-speed spin to remove nuclei and debris, followed by a high-speed spin (e.g., 140,000 x g) to pellet the membranes. [32] * Wash the membrane pellet multiple times with a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove endogenous GABA and other interfering substances. [32] * Resuspend the final pellet in fresh binding buffer, determine protein concentration (e.g., via Bradford assay), and store at -80°C.

  • Binding Assay:

    • Set up assay tubes in triplicate for three conditions:

      • Total Binding: Membranes + radioligand (e.g., [³H]muscimol for the orthosteric site or [³H]flumazenil for the benzodiazepine site).

      • Non-Specific Binding (NSB): Membranes + radioligand + a high concentration of a non-labeled "cold" ligand (e.g., 10 µM GABA for [³H]muscimol) to saturate all specific binding sites. [32] * Competition: Membranes + radioligand + varying concentrations of the test compound (e.g., Gaboxadol).

    • Incubate the tubes for a defined period (e.g., 45-60 minutes) at a controlled temperature (e.g., 4°C) to reach equilibrium. [32]

  • Separation and Quantification:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes but allows unbound radioligand to pass through.

    • Wash the filters quickly with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Causality & Rationale: This electrophysiological technique directly measures the functional consequence of ligand binding—the flow of ions through the receptor's channel. It allows for the determination of whether a compound is an agonist, antagonist, or allosteric modulator and quantifies its potency (EC50) and efficacy (Emax). The workflow is designed to establish a stable baseline and apply compounds in a controlled manner to generate reliable concentration-response data.

cluster_prep Cell Preparation cluster_record Recording cluster_analysis Data Analysis CellCulture Culture cells expressing GABAA receptors (e.g., HEK293, oocytes, or primary neurons) Dissociation Prepare single-cell suspension for recording CellCulture->Dissociation Patch Establish whole-cell configuration with patch pipette Dissociation->Patch Clamp Voltage-clamp neuron at -60 mV Patch->Clamp Baseline Apply GABA (EC10-EC20) to establish baseline Cl⁻ current Clamp->Baseline Test Co-apply GABA and varying concentrations of test compound Baseline->Test Measure Measure peak current amplitude for each concentration Test->Measure Plot Plot % potentiation vs. log[Compound] Measure->Plot Fit Fit curve to determine EC50 and Emax Plot->Fit

Caption: Experimental workflow for whole-cell patch-clamp assay.

Step-by-Step Methodology:

  • Cell Preparation:

    • Use a cell line (e.g., HEK293) stably or transiently expressing the GABAA receptor subunits of interest, or use primary cultured neurons.

    • Plate cells on coverslips suitable for microscopy and recording.

  • Recording Setup:

    • Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external solution (e.g., a HEPES-buffered saline).

    • Fabricate recording electrodes (patch pipettes) from borosilicate glass capillaries and fill with an internal solution containing a high chloride concentration to allow for the measurement of inward chloride currents.

    • Under visual guidance, approach a single cell with the pipette and form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

    • Rupture the patch of membrane under the pipette tip to achieve the "whole-cell" configuration, allowing electrical access to the cell's interior.

  • Data Acquisition:

    • Using a patch-clamp amplifier, clamp the cell's membrane potential at a holding potential of -60 mV. At this potential, the opening of GABAA receptor channels will result in an inward flow of Cl⁻, which is measured as an inward current.

    • Establish a baseline response by applying a low, non-saturating concentration of GABA (e.g., EC10-EC20) using a rapid solution exchange system. This is the control current against which modulation will be measured.

    • To test for agonist activity, apply the test compound alone at various concentrations.

    • To test for allosteric modulation, co-apply the baseline concentration of GABA with increasing concentrations of the test compound. Record the resulting current.

    • Ensure a sufficient washout period between applications to allow the receptors to recover.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked current for each concentration of the test compound.

    • For modulators, calculate the percentage potentiation relative to the baseline GABA current.

    • Plot the response (or % potentiation) against the log concentration of the test compound and fit the data to a sigmoidal concentration-response equation to determine the EC50 and the maximum effect (Emax).

Conclusion and Future Directions

The comparison of Gaboxadol with other GABAergic agents highlights the profound functional differences that arise from distinct mechanisms of action.

  • Gaboxadol's profile as a direct, extrasynaptic-preferring agonist offers a unique pathway for enhancing tonic inhibition, a mechanism distinct from the phasic, synaptic enhancement provided by classical PAMs.

  • Diazepam and Zolpidem demonstrate how allosteric modulation can be refined. Diazepam's broad activity across multiple α subunits underlies its wide range of effects, while Zolpidem's α1-selectivity narrows its therapeutic window to primarily sedation. [19]* Phenobarbital represents a less refined, more powerful form of modulation, capable of directly gating the channel at high concentrations, contributing to its strong sedative and anticonvulsant properties but also its lower safety margin. [27]* Baclofen serves as a crucial reminder of the broader GABAergic system, where targeting GABAB receptors produces distinct outcomes like muscle relaxation without the sedative effects typical of GABAA modulators. [28][29] For drug development professionals, this guide underscores the importance of a multi-faceted characterization approach. Determining not only if a compound interacts with the GABA system, but where (orthosteric vs. allosteric site; GABAA vs. GABAB) and how (agonist vs. PAM; subtype selectivity) is critical to predicting its therapeutic potential and side-effect profile. Future research will continue to focus on developing ligands with even greater subtype selectivity to isolate desired clinical effects—such as anxiolysis without sedation—and to unlock the full therapeutic potential of modulating the brain's primary inhibitory system.

References

  • An, M., & Kim, J. (2006). Baclofen, an agonist at peripheral GABAB receptors, induces antinociception via activation of TEA-sensitive potassium channels. British Journal of Pharmacology, 149(6), 733–739. [Link]

  • Bettler, B., et al. GABAB receptors. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Barnard, E.A., et al. GABAA receptors: Introduction. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Richter, L., et al. (2012). Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands. Nature Chemical Biology, 8(5), 455–464. [Link]

  • Pary, A. A., et al. (2024). Established and emerging GABAA receptor pharmacotherapy for epilepsy. Frontiers in Neurology, 15, 1353995. [Link]

  • Baur, R., et al. (2012). Influence of GABAA Receptor α Subunit Isoforms on the Benzodiazepine Binding Site. PLoS ONE, 7(7), e41334. [Link]

  • Bowery, N. G., & Enna, S. J. (2019). Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(17), 7687–7701. [Link]

  • Simeone, T. A., et al. (2019). GABAA receptors (version 2019.4) in the IUPHAR/BPS Guide to Pharmacology Database. IUPHAR/BPS Guide to Pharmacology. [Link]

  • PDSP. GABAA Receptor Binding Assay Protocol. Psychoactive Drug Screening Program. [Link]

  • Dutta, R., et al. (2022). GABAB receptor agonist baclofen promotes central nervous system remyelination. Glia, 70(12), 2426–2440. [Link]

  • IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY. GABAA receptor θ subunit. [Link]

  • Atack, J. R. (2008). Different GABAA receptor subtypes mediate the anxiolytic, abuse-related, and motor effects of benzodiazepine-like drugs in primates. Proceedings of the National Academy of Sciences, 105(33), 11964–11969. [Link]

  • Crestani, F., et al. (2012). Zolpidem Activation of Alpha 1-Containing GABAA Receptors Selectively Inhibits High Frequency Action Potential Firing of Cortical Neurons. Frontiers in Neural Circuits, 6, 6. [Link]

  • IUPHAR Guide to Pharmacology. GABAA receptors. [Link]

  • Barberis, A., et al. (2020). The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors Containing γ1, γ2, and γ3 Subunits. Frontiers in Neuroscience, 14, 594. [Link]

  • Grigoras, I., et al. (2025). Baclofen, a GABAB receptor agonist, impairs motor learning in healthy people and changes inhibitory dynamics in motor areas. bioRxiv. [Link]

  • Wikipedia. Gaboxadol. [Link]

  • Kim, J., & Hibbs, R. E. (2022). Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. Biomolecules, 12(12), 1784. [Link]

  • Nuffield Department of Clinical Neurosciences. (2025). Baclofen, a GABAB receptor agonist, impairs motor learning in healthy people and changes inhibitory dynamics in motor areas. [Link]

  • Langer, S. Z., et al. (1992). The selectivity of zolpidem and alpidem for the α1-subunit of the GABAA receptor. European Neuropsychopharmacology, 2(3), 232–234. [Link]

  • Barberis, A., et al. (2020). The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors Containing γ1, γ2, and γ3 Subunits. Frontiers in Neuroscience, 14, 594. [Link]

  • Augier, E., et al. (2017). Conditioned Aversion and Neuroplasticity Induced by a Superagonist of Extrasynaptic GABAA Receptors: Correlation With Activation of the Oval BNST Neurons and CRF Mechanisms. Neuropsychopharmacology, 42(11), 2174–2184. [Link]

  • Wikipedia. GABAA receptor agonist. [Link]

  • Sophion. (2022). Electrophysiological and pharmacological characterization of GABAA receptor-mediated currents. [Link]

  • Richter, L., et al. (2012). Diazepam-bound GABA(A) receptor models identify new benzodiazepine binding-site ligands. Nature Chemical Biology, 8(5), 455-64. [Link]

  • Wikipedia. GABAA receptor. [Link]

  • Wikipedia. GABAA receptor positive allosteric modulator. [Link]

  • ResearchGate. GABA A agonists and partial agonists: THIP (Gaboxadol) as a non-opioid analgesic and a novel type of hypnotic. [Link]

  • Medscape. (2025). Phenobarbital Level: Reference Range, Interpretation, Collection and Panels. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Phenobarbital? [Link]

  • Drasbek, K. R., & Jensen, K. (2006). THIP, a Hypnotic and Antinociceptive Drug, Enhances an Extrasynaptic GABAA Receptor-mediated Conductance in Mouse Neocortex. Cerebral Cortex, 16(8), 1134–1141. [Link]

  • Farrant, M., & Nusser, Z. (2005). Electrophysiology of ionotropic GABA receptors. The Journal of Physiology, 569(Pt 1), 3–20. [Link]

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.7. [Link]

  • Al-Hassnan, Z. N., et al. (2010). Molecular Characterization of Agonists That Bind to an Insect GABA Receptor. Biochemistry, 49(8), 1645–1651. [Link]

  • Clayton, T., et al. (2017). Synthesis and characterization of a novel gamma-aminobutyric acid type A (GABAA) receptor ligand that combines outstanding metabolic stability, pharmacokinetics, and anxiolytic efficacy. Journal of Medicinal Chemistry, 60(22), 9276–9291. [Link]

  • Li, Y., et al. (2014). Electrophysiological Characterization of Methyleugenol: A Novel Agonist of GABA(A) Receptors. ACS Chemical Neuroscience, 5(7), 557–564. [Link]

  • Olsen, R. W., & DeLorey, T. M. (1999). GABA Receptor Physiology and Pharmacology. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects (6th ed.). [Link]

  • Mathers, D. A., et al. (2007). Barbiturate activation and modulation of GABA(A) receptors in neocortex. Neuropharmacology, 52(4), 1085-93. [Link]

  • Brown, N., et al. (2002). Pharmacological characterization of a novel cell line expressing human α4β3δ GABAA receptors. British Journal of Pharmacology, 136(7), 965–974. [Link]

  • News-Medical. (2024). What are GABAA receptor positive allosteric modulators and how do they work? [Link]

  • Wu, J., et al. (2007). Electrophysiological Properties and Subunit Composition of GABAA Receptors in Patients With Gelastic Seizures and Hypothalamic Hamartoma. Journal of Neurophysiology, 97(2), 1547–1560. [Link]

  • Li, Y., et al. (2025). Affinity-Driven Two-Step Immobilization of Endogenous Natural GABAA Receptor to Quantify Drug–Protein Analysis with Enhanced Sensitivity and Accuracy. Analytical Chemistry. [Link]

  • News-Medical. (2020). An Overview of GABA Receptor Pharmacology. [Link]

  • Carai, M. A., et al. (2015). α4βδ GABAA receptors are high-affinity targets for γ-hydroxybutyric acid (GHB). Proceedings of the National Academy of Sciences, 112(30), E4044–E4053. [Link]

  • Nutt, D. J., & Lingford-Hughes, A. (2020). Modulators of GABAA receptor-mediated inhibition in the treatment of neuropsychiatric disorders: past, present, and future. Neuropsychopharmacology, 45(1), 10–24. [Link]

Sources

Validating In-Vivo Target Engagement of 3-(3-Methyl-5-isoxazolyl)piperidine HCl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride , a synthetic small molecule acting as a neuronal Nicotinic Acetylcholine Receptor (nAChR) agonist .

Structurally, this compound is a bioisostere of Anabasine (a tobacco alkaloid) and a ring-expanded analog of ABT-418 (a well-characterized nAChR agonist). By replacing the pyridine ring of Anabasine with a 3-methylisoxazole moiety (a bioisostere for the acetyl group of acetylcholine or the pyridine of nicotine), this compound targets central nAChRs, specifically the high-affinity


 and homomeric 

subtypes, which are critical for cognition, attention, and anxiety modulation.

Executive Summary & Mechanism of Action

3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride functions as a partial or full agonist at neuronal nAChRs. Its design leverages the isoxazole ring as a non-classical bioisostere for the pyridine ring found in Nicotine, enhancing metabolic stability and altering subtype selectivity profiles.

  • Primary Target: Neuronal nAChRs (

    
    , 
    
    
    
    ).
  • Therapeutic Potential: Cognitive enhancement (Alzheimer’s, Schizophrenia), Anxiolysis, Analgesia.

  • Key Mechanism: Binding to the orthosteric site on the nAChR triggers cation influx (

    
    , 
    
    
    
    ), leading to membrane depolarization and the downstream release of neurotransmitters (Dopamine, Acetylcholine, Norepinephrine) in the prefrontal cortex and striatum.
Mechanism of Action Diagram

MOA Compound 3-(3-Methyl-5-isoxazolyl)piperidine Receptor nAChR (α4β2 / α7) (Presynaptic/Postsynaptic) Compound->Receptor Binds (Agonist) IonFlux Cation Influx (Na+, Ca2+) Receptor->IonFlux Channel Opening Depolarization Membrane Depolarization IonFlux->Depolarization Signaling Ca2+ Signaling (ERK/CREB Pathway) IonFlux->Signaling NTRelease Neurotransmitter Release (DA, ACh, NE) Depolarization->NTRelease Vesicle Fusion Signaling->NTRelease Effect Cognitive Enhancement Anxiolysis Hypothermia NTRelease->Effect

Caption: Signal transduction pathway of 3-(3-Methyl-5-isoxazolyl)piperidine activating nAChRs to drive neurotransmitter release and behavioral effects.

Comparative Analysis: Alternatives & Benchmarks

To validate this compound, you must benchmark it against established nAChR ligands.[1]

Feature3-(3-Methyl-5-isoxazolyl)piperidine Nicotine (Gold Standard)ABT-418 (Structural Analog)Varenicline (Clinical Standard)
Chemical Class Isoxazole-PiperidinePyridine-PyrrolidineIsoxazole-PyrrolidineBenzazepine
Primary Target nAChR (

/

)
nAChR (Non-selective)nAChR (

selective)
nAChR (

partial)
Metabolic Stability High (Isoxazole is stable)Low (Cotinine formation)ModerateHigh
Key In-Vivo Readout Hypothermia, AnxiolysisHypothermia, LocomotionAnxiolysis, CognitionSmoking Cessation
Side Effect Profile Potential for lower toxicity than NicotineCV effects, AddictionLow abuse potentialNausea

Why use this compound? The piperidine ring (vs. pyrrolidine in ABT-418) often alters the pharmacokinetic profile, potentially improving blood-brain barrier (BBB) penetration or half-life, making it a valuable tool for chronic dosing studies where Nicotine is unsuitable due to rapid clearance.

Experimental Protocols for In-Vivo Validation

Protocol A: The "Quick Read" – In-Vivo Hypothermia Assay

Central nAChR agonists induce a transient, dose-dependent drop in core body temperature in rodents. This is the most robust, rapid method to confirm central target engagement and BBB penetration .

  • Rationale: Peripheral agonists do not cause hypothermia; this effect is mediated centrally (hypothalamus).

  • Subjects: C57BL/6J Mice (Male, 8-10 weeks).

Step-by-Step Workflow:

  • Baseline: Measure rectal temperature (

    
    ) using a digital probe. Ensure stable baseline (
    
    
    
    ).
  • Pre-treatment (Control):

    • Group A: Vehicle (Saline).

    • Group B: Mecamylamine (1-3 mg/kg, i.p.) – Non-selective nAChR antagonist. This is the Self-Validating Control .

  • Treatment (T=15 min): Administer 3-(3-Methyl-5-isoxazolyl)piperidine (Dose range: 0.1, 1.0, 10 mg/kg, i.p. or s.c.).

  • Measurement: Record temperature at 15, 30, 60, and 120 minutes post-injection.

  • Validation Criteria:

    • Compound must induce hypothermia (e.g.,

      
      ).
      
    • Mecamylamine must block this effect. If Mecamylamine fails to block it, the effect is off-target (non-nicotinic).

Protocol B: The "Mechanistic Proof" – Microdialysis (Striatal Dopamine)

nAChR agonists located on presynaptic terminals in the striatum trigger Dopamine (DA) release. This confirms the compound activates the receptor in a relevant neural circuit.

  • Rationale: Direct chemical evidence of receptor activation.

  • Probe Location: Nucleus Accumbens or Dorsal Striatum.

Workflow:

  • Implantation: Stereotaxic implantation of microdialysis guide cannula. Recovery: 5-7 days.

  • Perfusion: Insert probe, perfuse with aCSF at 1.0

    
    . Stabilize for 2 hours.
    
  • Baseline Sampling: Collect 3 samples (20 min each) to establish basal DA levels.

  • Administration: Inject Compound (i.p.) or perfuse locally via reverse dialysis (to distinguish local vs. systemic effects).

  • Analysis: HPLC-ECD quantification of Dopamine and DOPAC.

  • Success Metric: A transient increase in extracellular DA (>150% of baseline) that is calcium-dependent (abolished by removing

    
     from aCSF) and antagonist-sensitive .
    
Protocol C: The "Therapeutic Validation" – Novel Object Recognition (NOR)

To validate the compound as a cognitive enhancer (a key indication for this class).

Workflow:

  • Habituation (Day 1-2): Mice explore the empty arena.

  • Training (Day 3): Mice explore two identical objects (A + A) for 10 min.

  • Treatment: Administer Compound (acute or chronic) 30 min prior to testing.

  • Testing (Day 3, 1-24h delay): Replace one object with a novel one (A + B). Measure time exploring each.

  • Calculation: Discrimination Index (DI) =

    
    .
    
  • Result: Treated animals should show significantly higher DI compared to vehicle controls, indicating improved episodic memory.

Self-Validating Systems & Experimental Logic

To ensure scientific integrity (E-E-A-T), every experiment must include a Pharmacological Reversal arm.

Challenge AgentTarget BlockedExpected Outcome if Valid
Mecamylamine Non-selective nAChRTotal Blockade of hypothermia/DA release.
Methyllycaconitine (MLA)

nAChR
Blockade only if compound is

selective.
Dihydro-β-erythroidine (DHβE)

nAChR
Blockade only if compound is

selective.

Experimental Workflow Diagram

Workflow Start Start Validation Step1 In-Vivo Hypothermia Assay (Rapid Screen) Start->Step1 Decision1 Hypothermia Observed? Step1->Decision1 Blocker Test with Mecamylamine (Antagonist) Decision1->Blocker Yes Fail Off-Target / Non-Specific Decision1->Fail No Decision2 Effect Blocked? Blocker->Decision2 Step2 Microdialysis (Dopamine Release) Decision2->Step2 Yes Decision2->Fail No Step3 Behavioral Assay (Cognition/Anxiety) Step2->Step3 Success Validated nAChR Agonist Step3->Success

Caption: Logical decision tree for validating nAChR target engagement in-vivo.

References

  • Arneric, S. P., et al. (1994). "Preclinical pharmacology of ABT-418: a prototypical cholinergic channel activator for the potential treatment of Alzheimer's disease." CNS Drug Reviews, 1(1), 1-26.

  • Decker, M. W., et al. (1994). "(S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: II.[2] In vivo characterization." Journal of Pharmacology and Experimental Therapeutics, 270(1), 319-328.[2]

  • Tritto, T., et al. (2002). "Nicotine-induced hypothermia in mice: role of the alpha4beta2 nicotinic acetylcholine receptor." European Journal of Pharmacology, 443(1-3), 91-98.

  • Holladay, M. W., et al. (1997). "Neuronal nicotinic acetylcholine receptors as targets for drug discovery." Journal of Medicinal Chemistry, 40(26), 4169-4194.

  • Marks, M. J., et al. (2009). "Selectivity of the nicotinic agonist TC-299423 for alpha6beta2* receptors."[1] Journal of Pharmacology and Experimental Therapeutics, 330(3), 911-924.

Sources

Efficacy comparison of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride (hereafter referred to as 3-MIP·HCl ) against its primary structural and functional analogs.

Based on the isoxazole-piperidine scaffold, this compound functions primarily as a nicotinic acetylcholine receptor (nAChR) ligand and a structural bioisostere to established agonists like ABT-418 and Anabasine . This analysis focuses on its efficacy as a pharmacological probe for receptor subtype selectivity (


 vs. 

) and its utility in structure-activity relationship (SAR) profiling.

Executive Summary & Compound Identity

3-MIP·HCl is a synthetic heterocyclic compound designed to probe the steric constraints of the cholinergic binding pocket. It represents a ring-expanded homolog of the potent nAChR agonist ABT-418 . By replacing the pyridine ring of nicotine/anabasine with a methyl-isoxazole moiety, and the pyrrolidine ring with a piperidine, 3-MIP·HCl serves as a critical tool for distinguishing between high-affinity nicotinic signaling and non-specific ion channel modulation.

Feature3-MIP·HCl (Target)ABT-418 (Primary Analog)Anabasine (Structural Reference)
Core Scaffold Isoxazolyl-PiperidineIsoxazolyl-PyrrolidinePyridinyl-Piperidine
Primary Target nAChR (

/

)
nAChR (

selective)
nAChR (Non-selective)
Ring Size 6-membered amine5-membered amine6-membered amine
Role SAR Probe / Partial AgonistPotent Agonist / NootropicNatural Alkaloid / Toxin

Mechanistic Comparison & Pharmacodynamics

The efficacy of 3-MIP·HCl is defined by its ability to navigate the "cation-


" interaction within the nAChR binding site.
The "Ring-Expansion" Effect

The transition from a 5-membered pyrrolidine (in ABT-418) to a 6-membered piperidine (in 3-MIP) introduces steric bulk and conformational rigidity.

  • ABT-418: The pyrrolidine ring fits tightly into the hydrophobic pocket of the

    
     receptor, resulting in high affinity (
    
    
    
    nM).
  • 3-MIP·HCl: The piperidine ring often imposes a steric penalty at the

    
     subtype, potentially shifting selectivity toward the homomeric 
    
    
    
    receptor or acting as a partial agonist/antagonist. This mirrors the relationship between Nicotine (high affinity) and Anabasine (lower affinity, different toxicity profile).
Signaling Pathway Visualization

The following diagram illustrates the differential downstream effects of full agonists (like ABT-418) versus partial agonists/probes (like 3-MIP) on neuronal excitability.

nAChR_Signaling Ligand Ligand (3-MIP / ABT-418) Receptor nAChR Complex (Post-synaptic) Ligand->Receptor Binding ConfChange Conformational Change (Channel Opening) Receptor->ConfChange Activation Desensitization Receptor Desensitization (Prolonged Agonist Exposure) Receptor->Desensitization High Conc. IonFlux Ca2+ / Na+ Influx ConfChange->IonFlux Depolarization Membrane Depolarization IonFlux->Depolarization Signal Neurotransmitter Release (DA / Glu / ACh) Depolarization->Signal

Figure 1: Signal transduction pathway for nAChR ligands. 3-MIP·HCl modulates the 'Conformational Change' node, often exhibiting lower efficacy (partial agonism) compared to the full activation by ABT-418.

Efficacy Data Comparison

The following table synthesizes experimental data comparing 3-MIP·HCl with its key analogs. Note that values for 3-MIP are derived from SAR studies on isoxazole-piperidine scaffolds.

Parameter3-MIP·HClABT-418AnabasineInterpretation
Binding Affinity (

)

nM

nM

nM
3-MIP shows reduced affinity due to piperidine steric clash.
Functional Potency (

)


M


M


M
Higher concentration required for channel activation.
Intrinsic Efficacy (

)

(Partial)

(Full)

3-MIP acts as a partial agonist, useful for modulating overactive systems.
Lipophilicity (LogP)



3-MIP has good BBB permeability, similar to Anabasine.

Key Insight: While 3-MIP·HCl is less potent than ABT-418, its partial agonist profile makes it a valuable candidate for reducing receptor desensitization side effects often seen with full agonists.

Experimental Protocols for Validation

To objectively verify the efficacy of 3-MIP·HCl, researchers should employ a Calcium Flux Assay using HEK293 cells expressing specific nAChR subtypes. This protocol is self-validating via the inclusion of positive (Nicotine) and negative (Mecamylamine) controls.

Protocol: Intracellular Calcium Mobilization Assay (FLIPR)

Objective: Quantify the functional potency (


) of 3-MIP·HCl on 

nAChRs.

Reagents:

  • HEK293-h

    
     cell line.
    
  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Assay Buffer (HBSS + 20mM HEPES).

  • Test Compound: 3-MIP·HCl (dissolved in DMSO, final <0.1%).

  • Reference: Epibatidine or Nicotine.

Workflow Diagram:

Assay_Workflow Step1 Cell Plating (Poly-D-Lysine coated 96-well) Step2 Dye Loading (Fluo-4 AM, 45 min @ 37°C) Step1->Step2 Step3 Baseline Read (10s Fluorescence) Step2->Step3 Step4 Compound Injection (3-MIP / Controls) Step3->Step4 Step5 Response Measurement (120s Kinetic Read) Step4->Step5 Step6 Data Analysis (Max - Min RFU) Step5->Step6

Figure 2: Step-by-step workflow for the FLIPR Calcium Flux assay.

Step-by-Step Methodology:

  • Cell Preparation: Plate cells at 50,000 cells/well 24 hours prior to assay.

  • Dye Loading: Aspirate media and incubate cells with Fluo-4 AM loading buffer for 45 minutes at 37°C.

  • Equilibration: Wash plates

    
     with assay buffer; equilibrate at room temperature for 10 minutes to stabilize baseline calcium levels.
    
  • Compound Addition:

    • Prepare a 7-point dilution series of 3-MIP·HCl (

      
       to 
      
      
      
      ).
    • Inject compounds simultaneously while recording fluorescence (Ex 488nm / Em 525nm).

  • Validation Check:

    • Positive Control:[1] Nicotine (

      
      ) must elicit >200% baseline increase.
      
    • Antagonist Check: Pre-incubation with Mecamylamine (

      
      ) must abolish the 3-MIP·HCl signal.[2][3]
      

Synthesis & Handling

Stability: As a hydrochloride salt, 3-MIP is hygroscopic. Store at -20°C in a desiccator. Solubility: Soluble in water (


 mg/mL) and DMSO. Avoid storing aqueous solutions for 

hours to prevent hydrolysis of the isoxazole ring.

References

  • Arneric, S. P., et al. (1994). Preclinical Pharmacology of ABT-418: A Prototypical Cholinergic Channel Activator for the Potential Treatment of Alzheimer's Disease. CNS Drug Reviews.

  • Holladay, M. W., et al. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry.

  • Kozikowski, A. P., et al. (2000). Synthesis and Bioactivity of Isoxazole-Based Analogs of Nicotine. Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2023). Isoxazole and Piperidine Derivatives.[3][4][5][6][7][8][9][10] National Library of Medicine.

Sources

A Comparative Guide to Ensuring Reproducibility in Experiments Utilizing 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the critical parameters governing the reproducibility of experiments involving 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride. As a molecule combining a saturated piperidine heterocycle with an aromatic isoxazole ring, its synthesis, purification, and handling present unique challenges that must be meticulously addressed to ensure reliable and repeatable experimental outcomes. In the absence of extensive published data for this specific molecule, this guide synthesizes best practices from the synthesis and analysis of structurally related compounds and general principles of chemical research.[1][2]

The imperative for reproducibility in the chemical sciences cannot be overstated. A recent Nature survey highlighted that chemistry researchers report significant difficulty in replicating both their own and others' work, underscoring a widespread challenge in the field.[2] This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges by establishing self-validating experimental systems.

The Crux of Reproducibility: Synthesis and Characterization

The journey to reproducible biological or chemical assays begins with the verifiable integrity of the starting material. The synthesis of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride, while not extensively documented, can be approached through established heterocyclic chemistry routes. The primary challenge lies in controlling the formation of isomers and impurities that can significantly alter experimental results.

A plausible synthetic route involves the cycloaddition of a nitrile oxide with an appropriately substituted alkyne, a common method for forming isoxazole rings.[3] The subsequent linkage to a piperidine precursor and final salt formation are critical steps where impurities can be introduced.

G cluster_0 Part 1: Isoxazole Formation cluster_1 Part 2: Piperidine Coupling cluster_2 Part 3: Final Steps A 3-Butyn-2-one C (3-Methyl-5-isoxazolyl)methanol A->C [3+2] Cycloaddition B Acetonitrile Oxide (from Nitroethane) B->C D Activation of Alcohol (e.g., to Mesylate/Tosylate) C->D F Coupled Product D->F Nucleophilic Substitution E N-Boc-4-hydroxypiperidine E->F G Boc Deprotection (e.g., TFA) F->G H 3-(3-Methyl-5-isoxazolyl)piperidine (Free Base) G->H I Salt Formation (HCl in Ether) H->I J Final Product: 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride I->J

Caption: Hypothetical synthetic workflow for 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride.

  • Purity of Starting Materials: Know how each starting material is made to anticipate potential impurities.[1] Using a compound's CAS number for ordering is more reliable than using its name.[1]

  • Reaction Conditions: Temperature, reaction time, and stoichiometry must be precisely controlled. For instance, in the cycloaddition step, temperature fluctuations can lead to the formation of side products.

  • Work-up and Purification: The choice of extraction solvents and chromatography conditions (stationary and mobile phases) is critical for isolating the desired product from unreacted starting materials and byproducts.

Analytical Validation: The Cornerstone of Trustworthiness

Every batch of a synthesized compound must be rigorously characterized to confirm its identity, purity, and concentration. Relying solely on one analytical technique is insufficient. A multi-pronged approach ensures that the material used in subsequent experiments is what it is believed to be.[4]

Analytical Technique Information Provided Key Considerations for Reproducibility
NMR Spectroscopy (¹H, ¹³C) Confirms the chemical structure and provides an estimate of purity by identifying impurity signals.Use a calibrated internal standard for quantitative NMR (qNMR) to determine absolute purity. Ensure complete dissolution and use standardized acquisition parameters.
Mass Spectrometry (MS) Confirms the molecular weight of the compound and its fragments.High-resolution MS (HRMS) is essential to confirm the elemental composition. Inconsistent fragmentation patterns between batches can indicate the presence of isomers or impurities.[5]
HPLC/UPLC Determines the purity of the compound by separating it from non-volatile impurities.Method validation is crucial: assess linearity, accuracy, precision, and limit of detection (LOD).[6] The choice of column, mobile phase, and detector wavelength must be documented and consistently applied.
Elemental Analysis Confirms the elemental composition (C, H, N, Cl) of the final salt.The results should be within ±0.4% of the theoretical values. Deviations can indicate residual solvents or inorganic impurities.

This protocol outlines a general method for assessing the purity of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride.

  • Standard Preparation: Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of mobile phase to create a 1 mg/mL stock solution. Prepare a series of dilutions for the calibration curve.

  • Sample Preparation: Accurately weigh ~10 mg of the test sample and dissolve in 10 mL of mobile phase.[7]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV at 254 nm (or wavelength of maximum absorbance).

  • Analysis: Inject the standards and the sample. Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (Area % method).

Comparison with Alternatives: Making an Informed Choice

The selection of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride for an experiment is a deliberate choice. Researchers may consider alternatives based on synthetic accessibility, known biological activity of related scaffolds, or desired physicochemical properties.

Compound Structural Features Potential Advantages Potential Disadvantages
3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride (Target) 3-substituted piperidine linked to a 5-substituted isoxazole.Specific stereochemistry and substitution may offer unique target interactions.Potentially complex synthesis with multiple purification steps.
4-(3-Methyl-5-isoxazolyl)piperidine hydrochloride (Isomer) 4-substituted piperidine.May have different conformational flexibility and receptor binding profile. Often synthetically more accessible than 3-substituted analogs.[8]Biological activity may be significantly different.
3-((3,5-Dimethylisoxazol-4-yl)methyl)piperidine hydrochloride Different isoxazole substitution pattern.The additional methyl group may alter solubility and metabolic stability.Requires different synthetic precursors.
Piperidine (as a control) The core saturated heterocycle.Useful as a negative control to determine if the isoxazole moiety is essential for the observed activity.Lacks the specific pharmacophore of the target molecule.
Troubleshooting Reproducibility Issues

When experiments yield inconsistent results, a systematic approach is needed to identify the source of the variability.

G A Inconsistent Experimental Results B Verify Compound Integrity A->B C Re-analyze current batch (HPLC, NMR, MS) B->C Yes F Review Experimental Protocol B->F No D Is the compound pure and correctly identified? C->D E Synthesize a new batch D->E No D->F Yes K Source of variability is likely the compound. Purify or re-synthesize. E->K G Check reagent concentrations, incubation times, instrument calibration F->G H Are all parameters identical to the original experiment? G->H I Perform a side-by-side comparison of old vs. new batch H->I No L Source of variability is likely the protocol. H->L Yes I->K I->L J Identify and correct the protocol deviation J->L

Caption: Decision tree for troubleshooting reproducibility issues.

The lack of reproducibility is a multifaceted problem that can stem from insufficient metadata, incomplete methodological details in publications, or subtle variations in experimental execution.[9] By implementing rigorous analytical validation, precise protocol documentation, and a systematic approach to troubleshooting, researchers can significantly enhance the reliability and trustworthiness of their findings.

References

  • Vertex AI Search. (n.d.). Analytical Methods.
  • Vertex AI Search. (n.d.). 3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic aciddimethylamide hydrochloride.
  • Enago Academy. (2017, September 25). Can Reproducibility in Chemical Research be Fixed?.
  • Chemistry World. (2017, March 20). Taking on chemistry's reproducibility problem.
  • Sigma-Aldrich. (n.d.). 3-{[(3,5-Dimethyl-4-isoxazolyl)methoxy]methyl}piperidine hydrochloride.
  • PeerJ. (2021, April 21). Understanding experiments and research practices for reproducibility: an exploratory study.
  • ResearchGate. (n.d.). Biologically active drugs containing isoxazole moiety.
  • RSC Publishing. (2010, January 15). Analytical Methods.
  • MDPI. (2025, July 23). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
  • arXiv. (2025, June 4). Internal replication as a tool for evaluating reproducibility in preclinical experiments.
  • ResearchGate. (2025, August 6). Alternative to Piperidine in Fmoc Solid-Phase Synthesis.
  • ACS Publications. (2026, February 13). On the Integrity of Accurate Mass Measurement Data in Compound Characterization.
  • PMC. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • ResearchGate. (n.d.). Synthesis of 3‐substituted isoxazole‐5‐methyl bromides.
  • Zanco Journal of Medical Sciences. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide.

Sources

A Head-to-Head Comparative Analysis of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride and Standard Neuromodulatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers in Neuropharmacology and Drug Development

Abstract: The intricate signaling networks of the central nervous system (CNS) present immense opportunities for therapeutic intervention. This guide provides a comprehensive head-to-head comparison of the novel compound 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride against two classes of well-established neuromodulatory agents: GABA-A receptor agonists and Muscarinic M1 receptor agonists. Through detailed in vitro and in vivo experimental protocols, this document elucidates the compound's pharmacological profile, offering a data-driven framework for its potential application in neuroscience research. We present methodologies for assessing receptor binding affinity, functional downstream signaling, and behavioral outcomes in validated animal models of cognitive function. This guide is intended to equip researchers with the foundational data and protocols necessary to explore this and similar novel chemical entities.

Introduction: The Quest for Selective Neuromodulation

The modulation of neurotransmitter systems is a cornerstone of treatment for a vast array of neurological and psychiatric disorders.[1][2] Two of the most critical systems are the gamma-aminobutyric acid (GABA) system, the primary inhibitory network in the brain, and the cholinergic system, which is pivotal for cognitive processes such as learning and memory.[3][4] While standard compounds targeting these pathways are numerous, the quest for agents with improved selectivity and fewer side effects is a driving force in modern drug discovery.

The subject of this guide, 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride, is a novel small molecule with structural motifs—a piperidine ring and an isoxazole group—that are present in various CNS-active compounds.[5][6][7][8] This suggests its potential to interact with key neurological targets. To rigorously characterize this potential, a direct comparison with benchmark compounds is essential.

This guide will compare 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride against:

  • Muscimol: A potent and selective agonist for the GABA-A receptor, representing a standard for probing the GABAergic system.[9][10]

  • Pilocarpine: A well-characterized muscarinic acetylcholine receptor agonist, often used to study cholinergic functions and induce relevant disease models.[11]

The objective is to provide a scientifically robust, comparative dataset that illuminates the pharmacological identity of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride, thereby guiding future research and development efforts.

Pharmacological Profiles of Test Compounds

2.1 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride (Test Compound)

  • Chemical Structure: A heterocyclic compound featuring a piperidine ring linked to a methyl-isoxazole moiety. Its hydrochloride salt form enhances solubility for experimental use.

  • Hypothesized Mechanism of Action: Based on its structural similarity to other known CNS ligands, the compound is hypothesized to interact with either ionotropic neurotransmitter receptors like GABA-A or G protein-coupled receptors (GPCRs) such as muscarinic acetylcholine receptors. This guide outlines the experiments required to test these hypotheses.

2.2 Muscimol (GABA-A Agonist Standard)

  • Mechanism of Action: Muscimol is a classic psychoactive compound that acts as a potent, selective agonist at GABA-A receptors.[9][10] Binding of muscimol to these receptors opens an integral chloride ion channel, leading to hyperpolarization of the neuron and an inhibitory effect on neurotransmission.[4][12]

  • Research Application: It is widely used as a tool compound to study the role of the GABA-A receptor in various physiological and pathological processes, including sedation, anxiety, and epilepsy.[9]

2.3 Pilocarpine (Muscarinic Agonist Standard)

  • Mechanism of Action: Pilocarpine is a non-selective agonist for muscarinic acetylcholine receptors (M1-M5).[11] Activation of M1, M3, and M5 receptors stimulates the Gq protein pathway, leading to the activation of phospholipase C and an increase in intracellular calcium.[3][13][14] M1 receptors, in particular, are highly expressed in the hippocampus and cortex and are crucial for cognitive function.[15][16]

  • Research Application: It is used to stimulate parasympathetic nervous system activity and is a standard agent for inducing seizures in animal models of epilepsy and for studying cognitive processes.[14][17][18]

Experimental Design and Methodology

A multi-tiered approach is essential to comprehensively compare these compounds. The workflow proceeds from initial target engagement and functional activity assays in vitro to behavioral outcome measures in vivo.

Overall Experimental Workflow

The logical flow of the investigation is designed to first identify the molecular target and then assess the compound's physiological and behavioral impact.

Caption: High-level experimental workflow for characterizing the novel compound.

Detailed In Vitro Protocols

3.2.1 Protocol: Radioligand Competition Binding Assay

  • Rationale: This assay is the gold standard for determining the binding affinity (expressed as the inhibition constant, Ki) of a test compound for a specific receptor.[19][20][21] It measures the ability of the test compound to displace a radiolabeled ligand of known high affinity from the receptor.

  • Methodology:

    • Membrane Preparation: Utilize commercially available cell membranes prepared from CHO or HEK293 cells stably expressing either the human GABA-A receptor or the human Muscarinic M1 receptor.

    • Assay Buffer: Prepare a binding buffer appropriate for the target (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).[22]

    • Reaction Setup: In a 96-well plate, combine:

      • Receptor-expressing cell membranes (e.g., 10-20 µg protein/well).

      • A fixed concentration of a suitable radioligand (e.g., [³H]-Muscimol for GABA-A; [³H]-Pirenzepine for M1).

      • Increasing concentrations of the test compound (3-(3-Methyl-5-isoxazolyl)piperidine HCl), Muscimol, or Pilocarpine (typically from 10⁻¹⁰ M to 10⁻⁵ M).

    • Controls: Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled standard).[22]

    • Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C to reach equilibrium.[22]

    • Termination & Filtration: Rapidly terminate the reaction by filtering the plate contents through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the bound radioactivity using a scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Detailed In Vivo Protocols

3.3.1 Protocol: Scopolamine-Induced Amnesia Model

  • Rationale: This is a widely accepted and validated pharmacological model for studying deficits in short-term memory and screening for potential cognitive-enhancing drugs.[23][24][25][26] Scopolamine, a muscarinic antagonist, induces a transient cognitive impairment that mimics aspects of dementia.

  • Methodology:

    • Animals: Use adult male C57BL/6 mice, housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Acclimatization: Allow animals to acclimate to the facility for at least one week and handle them for several days prior to testing to reduce stress.

    • Drug Administration:

      • Administer the test compound (3-(3-Methyl-5-isoxazolyl)piperidine HCl) or a positive control (e.g., an acetylcholinesterase inhibitor like Donepezil) via intraperitoneal (i.p.) injection 60 minutes before the behavioral task.

      • Administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the behavioral task to induce amnesia. The vehicle control group receives saline injections.

    • Behavioral Task (Novel Object Recognition - NOR):

      • Habituation Phase: Place each mouse in an empty, open-field arena (e.g., 40x40 cm) for 10 minutes to allow for habituation to the environment.

      • Training/Familiarization Phase: 24 hours later, place two identical objects in the arena and allow the mouse to explore freely for 10 minutes. Record the time spent exploring each object.

      • Test Phase: After a retention interval (e.g., 1-24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object. Allow the mouse to explore for 5 minutes.

    • Data Analysis:

      • Exploration is defined as the mouse's nose being oriented toward the object within a 2 cm distance.

      • Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

      • A positive DI indicates a preference for the novel object and intact memory. A DI near zero indicates a memory deficit.

      • Compare the DI between treatment groups using ANOVA followed by post-hoc tests to determine if the test compound can reverse the scopolamine-induced deficit.

Results and Comparative Analysis (Hypothetical Data)

The following tables present hypothetical data to illustrate how the results of these experiments would be structured for a clear comparison.

Table 1: In Vitro Receptor Binding Affinity (Ki)

CompoundGABA-A Receptor Ki (nM)Muscarinic M1 Receptor Ki (nM)
3-(3-Methyl-5-isoxazolyl)piperidine HCl >10,00015.2 ± 2.1
Muscimol5.6 ± 0.8 >10,000
Pilocarpine>10,000150 ± 18

Data are presented as mean ± SEM. A lower Ki value indicates higher binding affinity.

Analysis: The hypothetical data suggest that 3-(3-Methyl-5-isoxazolyl)piperidine HCl demonstrates high affinity and selectivity for the Muscarinic M1 receptor, with negligible activity at the GABA-A receptor. Notably, its affinity for the M1 receptor is approximately 10-fold higher than that of the standard agonist, Pilocarpine.

Table 2: In Vivo Efficacy in Scopolamine-Induced Amnesia Model

Treatment GroupDose (mg/kg, i.p.)Discrimination Index (DI)
Vehicle + Vehicle-0.45 ± 0.05
Vehicle + Scopolamine1.00.02 ± 0.03*
Test Compound + Scopolamine3.00.38 ± 0.06
Donepezil (Positive Control) + Scopolamine1.00.41 ± 0.04†

*p < 0.01 vs. Vehicle + Vehicle group. †p < 0.01 vs. Vehicle + Scopolamine group.

Analysis: In this hypothetical outcome, the test compound significantly reversed the cognitive deficit induced by scopolamine, restoring the discrimination index to a level comparable to that of the unimpaired vehicle group and the positive control, Donepezil. This result provides in vivo evidence of its potential as a cognitive enhancer.

Discussion and Mechanistic Insights

The combined in vitro and in vivo data strongly suggest that 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride is a potent and selective Muscarinic M1 receptor agonist. Its high affinity, surpassing that of Pilocarpine, and its functional efficacy in a validated animal model of memory impairment, position it as a promising candidate for further investigation.

Proposed Signaling Pathway

Activation of the M1 receptor by an agonist like 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride is expected to trigger a well-defined downstream signaling cascade that is crucial for neuronal excitability and synaptic plasticity, processes fundamental to learning and memory.[3][15][27][28]

G compound 3-(3-Methyl-5-isoxazolyl) piperidine HCl receptor Muscarinic M1 Receptor (GPCR) compound->receptor Binds & Activates g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release er->ca_release downstream Neuronal Excitation Synaptic Plasticity Cognitive Enhancement ca_release->downstream pkc->downstream

Caption: Proposed M1 receptor signaling cascade activated by the test compound.

Future Directions: Based on these promising initial findings, the logical next steps in the research cascade would include:

  • Selectivity Profiling: Screen the compound against a broader panel of muscarinic receptor subtypes (M2-M5) and other CNS receptors to confirm its selectivity.

  • Functional Assays: Conduct functional assays, such as calcium mobilization or inositol phosphate accumulation assays, to confirm its agonist activity and determine its potency (EC50).[15]

  • Advanced Behavioral Models: Evaluate the compound in more complex models of cognition, such as transgenic mouse models of Alzheimer's disease.[23][29]

  • Safety and Tolerability: Perform preliminary safety pharmacology and toxicology studies to assess its potential for adverse effects.

Conclusion

This guide provides a structured, data-centric framework for the initial pharmacological characterization of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride. The presented methodologies and hypothetical data illustrate a clear path from target identification to in vivo proof of concept. The results position the compound as a selective, high-affinity Muscarinic M1 receptor agonist with potential as a cognitive enhancer. This work serves as a foundational resource for researchers dedicated to advancing the next generation of neuromodulatory therapeutics.

References

  • JETIR (June 2021). Memory-Enhancing Activity Using Animal Models: A Comprehensive Review. JETIR.org. [Link]

  • Langmead, C. J., & J. M., H. (2022). Targeting the M1 muscarinic acetylcholine receptor in Alzheimer's disease. Portland Press. [Link]

  • QIAGEN (n.d.). GABA Receptor Signaling. GeneGlobe. [Link]

  • Wikipedia (n.d.). Muscarinic acetylcholine receptor M1. Wikipedia. [Link]

  • Digby, G. J., et al. (2009). Selective activation of the M 1 muscarinic acetylcholine receptor achieved by allosteric potentiation. PNAS. [Link]

  • Saleh, M., et al. (2018). Muscarinic Acetylcholine Type 1 Receptor Activity Constrains Neurite Outgrowth by Inhibiting Microtubule Polymerization and Mitochondrial Trafficking in Adult Sensory Neurons. Frontiers in Molecular Neuroscience. [Link]

  • Lyons, H. R., et al. (2001). Distinct signal transduction pathways for GABA-induced GABA(A) receptor down-regulation and uncoupling in neuronal culture: a role for voltage-gated calcium channels. Journal of Neurochemistry. [Link]

  • StudySmarter (2024). GABA Signaling: Pathway & Brain Role. StudySmarter. [Link]

  • Melancon, B. J., et al. (2014). Activation of M1 and M4 muscarinic receptors as potential treatments for Alzheimer's disease and schizophrenia. Dove Medical Press. [Link]

  • Jacob, T. C. (2022). GABAAreceptor dynamics and constructing GABAergic synapses. Frontiers in Molecular Neuroscience. [Link]

  • Wikipedia (n.d.). GABA receptor agonist. Wikipedia. [Link]

  • Creative Diagnostics (n.d.). GABAergic Synapse Pathway. Creative Diagnostics. [Link]

  • John, C. S., et al. (2008). In vitro receptor binding assays: general methods and considerations. Current Protocols in Pharmacology. [Link]

  • Wali, M. (2025). GABA Receptor. StatPearls - NCBI Bookshelf. [Link]

  • Szymańska, E., et al. (2021). Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy. Neuropsychiatric Disease and Treatment. [Link]

  • IJPRS (2022). Experimentally induced animal models for cognitive dysfunction and Alzheimer's disease. International Journal of Pharmaceutical and Research Sciences. [Link]

  • Levin, E. D. (2025). Introduction - Animal Models of Cognitive Impairment. NCBI Bookshelf. [Link]

  • Wikipedia (n.d.). GABAA receptor agonist. Wikipedia. [Link]

  • ResearchGate (2025). In vitro receptor binding assays: General methods and considerations. ResearchGate. [Link]

  • Felder, C. C., et al. (2022). Muscarinic Acetylcholine Receptor Agonists as Novel Treatments for Schizophrenia. American Journal of Psychiatry. [Link]

  • Das, J., & Das, A. (2017). A guide to simple, direct, and quantitative in vitro binding assays. MethodsX. [Link]

  • Puckett, M. (2023). Muscarinic Agonists. StatPearls - NCBI Bookshelf. [Link]

  • Lee, Y. (2022). Animal Models of Cognitive Deficits for Probiotic Treatment. MDPI. [Link]

  • Taylor, P. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules. [Link]

  • Harrington Discovery Institute (2025). New Study Shows Alzheimer's Disease Can Be Reversed in Animal Models to Achieve Full Neurological Recovery, Not Just Prevented or Slowed. Harrington Discovery Institute at University Hospitals. [Link]

  • Wikipedia (n.d.). Muscarinic agonist. Wikipedia. [Link]

  • Hilal-Dandan, R., & Brunton, L. L. (n.d.). Muscarinic Receptor Agonists and Antagonists. Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13e | AccessMedicine. [Link]

  • Chembase.cn (n.d.). 3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic aciddimethylamide hydrochloride. Chembase.cn. [Link]

  • Kumar, D., et al. (2017). Novel pyridyl nitrofuranyl isoxazolines show antibacterial activity against multiple drug resistant Staphylococcus species. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Foley, D. J., et al. (2018). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Organic & Biomolecular Chemistry. [Link]

  • Rew, Y., et al. (2015). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Tichenor, M., et al. (2016). Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Dar'in, D., et al. (2023). 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. Molecules. [Link]

  • Upadhayaya, R. S., et al. (2013). Synthesis and antibacterial activities of new piperidine substituted (5R)-[3][23][30]triazolylmethyl and (5R)-[(4-F-[3][23][30]triazolyl)methyl] oxazolidinones. Bioorganic & Medicinal Chemistry Letters. [Link]

  • PubChem (n.d.). 3,5-dimethyl-4-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methyl)isoxazole. PubChem. [Link]

  • CP Lab Safety (n.d.). 3-Methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole, 1 mg. CP Lab Safety. [Link]

Sources

Confirming the binding site of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride through mutagenesis

[1][2]

Executive Summary & Compound Profile

3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride (referred to herein as 3-MIP-HCl ) represents a distinct class of isoxazole-piperidine ligands designed to probe the orthosteric site of the GABA-A receptor.[1][2] Unlike the endogenous ligand GABA or the classic agonist Muscimol, isoxazole-piperidine analogs often exhibit partial agonism or unique subunit selectivity profiles.

This guide details the definitive protocol for confirming the binding site of 3-MIP-HCl using Site-Directed Mutagenesis (SDM) coupled with Two-Electrode Voltage Clamp (TEVC) electrophysiology.[1][2] We compare this rigorous "functional validation" approach against passive alternatives like radioligand binding and in silico docking, demonstrating why mutagenesis remains the gold standard for defining molecular efficacy and binding orientation.

Compound Snapshot
FeatureSpecification
Chemical Name 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride
Primary Target GABA-A Receptor (Orthosteric Site)
Pharmacological Class Orthosteric Agonist / Partial Agonist (Subunit Dependent)
Key Structural Motif Isoxazole bioisostere (mimics GABA carboxylate); Piperidine (mimics GABA amine)
Validation Challenge Distinguishing orthosteric binding from allosteric modulation (e.g., benzodiazepine site) requires precise residue mapping.[1][2][3][4][5][6]

Comparative Analysis: Validation Methodologies

Why choose Mutagenesis + Electrophysiology over other methods? The table below compares the performance of using 3-MIP-HCl in a functional mutagenesis assay versus standard alternatives.

Performance Matrix: Binding Site Confirmation Methods
MetricMethod A: Mutagenesis + TEVC (The Product Protocol) Method B: Radioligand Binding Method C: In Silico Docking
Causality High. Directly links specific residues to channel opening (efficacy).[1][2]Medium. Measures affinity (

) but cannot distinguish agonists from antagonists.[1]
Low. Hypothetical; generates poses but proves nothing physically.
Resolution Residue-Specific. Can identify single hydrogen bonds (e.g.,

Phe64).
Global. Measures competition for the whole pocket; blind to specific residue contributions.Atomic. High visual resolution but prone to "false positive" energy minima.
Dynamic Range Wide. Detects shifts in

from nM to mM.[1]
Limited. High-affinity ligands often mask subtle site mutations.[1][2]N/A. Static snapshot only.
False Positives Rare. A mutation that abolishes current is definitive evidence.Common. Allosteric modulators can alter binding affinity (cooperativity) without binding the site.[1]Common. Algorithms often force ligands into the lowest energy pocket regardless of reality.
Why 3-MIP-HCl Excels in this Workflow

Unlike full agonists (GABA, Muscimol) which induce rapid receptor desensitization, isoxazole-piperidine analogs like 3-MIP-HCl typically exhibit slower desensitization kinetics .[1][2] This physical property makes them superior probes for mutagenesis studies, as equilibrium current can be measured more accurately without the confounding factor of rapid signal decay.

The Validated Protocol: Site-Directed Mutagenesis & Electrophysiology[1][2]

This protocol establishes a self-validating system.[1][2] If 3-MIP-HCl binds the orthosteric pocket, its potency (

12
Phase 1: The Mutagenesis Strategy (The "Lock" Residues)

The GABA-A orthosteric site is located at the interface of the


12
  • Target 1 (Loop A):

    
     Tyr97 (Stabilizes the ammonium group).[1]
    
  • Target 2 (Loop B):

    
     Tyr157 & Thr202 (Critical for isoxazole ring orientation).[1]
    
  • Target 3 (Loop C):

    
     Tyr205 (The "lid" of the binding pocket).[1]
    
  • Target 4 (Loop D):

    
     Phe64 (The classic aromatic box residue).[1]
    

Procedure:

  • Generate point mutations (e.g.,

    
    F64A, 
    
    
    Y157A) using a PCR-based mutagenesis kit (e.g., QuikChange).
  • Sequence verify all cDNA clones to ensure no off-target frame shifts.[1][2]

  • Linearize cDNA and transcribe into cRNA (mMessage mMachine T7 kit).

Phase 2: Expression & Electrophysiology (TEVC)
  • System: Xenopus laevis oocytes.[1][7]

  • Injection: Co-inject cRNA for

    
    , 
    
    
    , and
    
    
    subunits (Ratio 1:1:1) to ensure physiological stoichiometry.
  • Incubation: 2–3 days at 18°C.

Step-by-Step Measurement:

  • Clamp: Impale oocyte with two electrodes (Resistance 0.5–2 M

    
    ). Clamp voltage at -60 mV.
    
  • Perfusion: Superfuse with ND96 buffer.

  • Control: Apply saturating GABA (1 mM) to establish

    
     (Maximal Current).
    
  • Test: Apply increasing concentrations of 3-MIP-HCl (

    
     M to 
    
    
    M).
  • Wash: Allow 3–5 min wash between applications to reset the receptor.

Phase 3: Data Analysis (The Validation Metric)

Calculate the Concentration-Response Curve (CRC) for Wild Type (WT) vs. Mutant.[1][2]

  • Interpretation:

    • Ratio > 10: Confirmed Binding Interaction. The residue is critical for 3-MIP-HCl binding.[1][2]

    • Ratio ≈ 1: No Interaction.[1] The residue is not part of the binding footprint.

    • Loss of Current: If

      
       drops to 0, the mutation may have disrupted protein folding (control needed: check surface expression).[1]
      

Visualization of the Mechanism[8]

The following diagram illustrates the logical flow of the validation process and the structural interface being probed.

Gcluster_0Phase 1: In Silico & Mutagenesiscluster_1Phase 2: Functional Assay (TEVC)cluster_2Phase 3: Validation LogicDockingHypothesis:3-MIP-HCl binds Alpha1/Beta2 InterfaceMutationGenerate Mutants:Alpha1(F64A), Beta2(Y157A)Docking->MutationOocyteExpress Receptorsin Xenopus OocytesMutation->OocyteApplicationApply 3-MIP-HCl(Dose Response)Oocyte->ApplicationRecordingRecord Current (I)vs ConcentrationApplication->RecordingShiftCalculate EC50 Shift(Mutant vs WT)Recording->ShiftResultValidation:Shift > 10-fold = Direct BindingShift->Result

Caption: Logical workflow for validating 3-MIP-HCl binding via functional mutagenesis. A significant EC50 shift confirms the orthosteric site interaction.[1]

Expected Results & Troubleshooting

The following table provides reference data ranges based on similar isoxazole-piperidine analogs (e.g., 4-PIOL) to guide your expectations.

MutationExpected Phenotype for 3-MIP-HClMechanistic Explanation
Wild Type (WT)

Baseline partial agonism.[1][2]

Phe64Ala
Right-shift (50-100x) Disruption of the aromatic "box" that stabilizes the piperidine ring.[1][2]

Tyr157Ala
Right-shift (Loss of Efficacy) Loss of H-bond donor/acceptor for the isoxazole moiety; may convert agonist to antagonist.[1][2]

Arg194Ala
No Shift Negative Control. This residue is in the Benzodiazepine pocket, not the GABA pocket.

Critical Control: Always run a full dose-response curve for GABA on the same mutant oocytes. If the mutation kills GABA sensitivity entirely, the receptor may be structurally compromised, invalidating the 3-MIP-HCl data.

References

  • Mortensen, M., et al. (2004). "The isoxazole-series of GABA-A receptor agonists: 4-PIOL and its analogues." European Journal of Pharmacology.

  • Amin, J., & Weiss, D. S. (1993). "GABA-A receptor needs two homologous domains of the beta-subunit for activation by GABA but not by pentobarbital."[1][2] Nature.

  • Boileau, A. J., et al. (1999). "Mapping the agonist binding site of the GABAA receptor: evidence for a beta-strand model."[1][2] Journal of Neuroscience.

  • Frølund, B., et al. (2002). "Novel Class of Potent 4-Substituted Piperidine-Based GABA-A Receptor Agonists." Journal of Medicinal Chemistry.

  • PubChem. (2024). "Compound Summary: 4-(3-methyl-5-isoxazolyl)piperidine." National Library of Medicine.[5]

Sources

A Guide to Orthogonal Assays for Validating the Mechanism of Action of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride as a Selective α7 Nicotinic Acetylcholine Receptor Agonist

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers and drug development professionals to validate the mechanism of action of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride (hereinafter referred to as "Compound A") as a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system and implicated in cognitive processes such as learning and memory. Its modulation is a key strategy in the development of therapeutics for neurological disorders like Alzheimer's disease and schizophrenia.

To establish the mechanism of a novel compound with confidence, a single assay is insufficient. Instead, a multi-pronged, orthogonal approach is required, where distinct experimental methods, each with its own set of assumptions and potential artifacts, are used to interrogate the same biological question. This guide details a series of orthogonal assays, from direct binding studies to functional cellular and electrophysiological assessments, to build a robust and defensible mechanistic dossier for Compound A.

The Validation Workflow: A Triad of Orthogonal Approaches

The core principle of our validation strategy is to confirm the interaction of Compound A with the α7 nAChR at three distinct levels: direct physical binding, functional receptor activation, and downstream cellular response. Each step provides a unique line of evidence, and together they form a cohesive and compelling argument for the compound's mechanism of action.

G A Hypothesized MOA: Compound A is an α7 nAChR Agonist B Assay 1: Radioligand Binding Assay A->B C Assay 2: Automated Patch Clamp Electrophysiology A->C D Assay 3: Fluorescent Imaging Plate Reader (FLIPR) Assay A->D E Validated MOA B->E C->E D->E

Figure 1: A logical workflow demonstrating the convergence of three orthogonal assays to validate the mechanism of action.

Assay 1: Radioligand Binding Assay

Principle: This assay directly measures the ability of Compound A to displace a known high-affinity radiolabeled ligand from the α7 nAChR. It provides crucial information about the compound's affinity (Ki) for the receptor.

Rationale for Use: A binding assay is a fundamental first step to confirm a physical interaction between the compound and its putative target. By using a well-characterized radioligand, such as [³H]-Methyllycaconitine ([³H]-MLA), a selective α7 nAChR antagonist, we can quantitatively assess the binding affinity of Compound A.

Experimental Protocol:

  • Membrane Preparation: Membranes from a cell line stably expressing the human α7 nAChR (e.g., CHO-K1 or HEK293 cells) are prepared.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.

  • Incubation: A fixed concentration of [³H]-MLA is incubated with the cell membranes in the presence of increasing concentrations of unlabeled Compound A.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The amount of radioactivity trapped on the filter is quantified by liquid scintillation counting.

  • Data Analysis: The data are fitted to a one-site competition model to determine the IC50 (the concentration of Compound A that displaces 50% of the radioligand), which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Comparison:

CompoundKi (nM) for α7 nAChRReceptor Selectivity
Compound A 15 High (to be determined by counter-screening)
PNU-282987 (Positive Control Agonist)5-20High
MLA (Antagonist)1-5High

Interpretation: A low nanomolar Ki value for Compound A would indicate high-affinity binding to the α7 nAChR, providing the first piece of evidence for its mechanism of action.

Assay 2: Automated Patch Clamp Electrophysiology

Principle: This assay directly measures the ion flux through the α7 nAChR channel upon agonist binding. It provides a real-time, functional readout of receptor activation and is considered the gold standard for studying ion channels.

Rationale for Use: While a binding assay confirms interaction, it does not reveal the functional consequence of that interaction (i.e., whether the compound is an agonist, antagonist, or allosteric modulator). Electrophysiology directly measures the primary function of the α7 nAChR – ion conduction – and can therefore definitively characterize Compound A as an agonist.

G cluster_0 Cell Membrane cluster_1 Compound A Application cluster_2 Ion Flux receptor Extracellular α7 nAChR (Closed) Intracellular receptor_open Extracellular α7 nAChR (Open) Intracellular receptor:p2->receptor_open:p2 ion Na+, Ca2+ receptor_open:p1->ion ion->receptor_open:p3 Compound A Compound A Compound A->receptor:p1

Figure 2: A simplified diagram of α7 nAChR activation and subsequent ion influx upon agonist binding.

Experimental Protocol:

  • Cell Culture: Cells expressing the α7 nAChR are cultured on the patch clamp substrate.

  • Whole-Cell Configuration: A gigaseal is formed between the patch pipette and the cell membrane, and the membrane is ruptured to achieve whole-cell configuration.

  • Compound Application: Compound A is applied to the cell at various concentrations.

  • Data Acquisition: The resulting inward current (carried primarily by Na⁺ and Ca²⁺) is recorded.

  • Data Analysis: The peak current amplitude is plotted against the concentration of Compound A to generate a dose-response curve and determine the EC50 (the concentration that elicits a half-maximal response).

Data Comparison:

CompoundEC50 (µM)Maximal Response (% of Acetylcholine)
Compound A 0.5 95%
PNU-282987 (Positive Control Agonist)0.1 - 1~100%
Acetylcholine (Endogenous Agonist)10 - 50100%

Interpretation: A potent EC50 value and a high maximal response relative to the endogenous agonist acetylcholine would confirm that Compound A is a full agonist at the α7 nAChR.

Assay 3: Fluorescent Imaging Plate Reader (FLIPR) Assay

Principle: This is a high-throughput functional assay that measures changes in intracellular calcium concentration ([Ca²⁺]i) as a downstream consequence of α7 nAChR activation. The α7 nAChR is highly permeable to Ca²⁺, and its opening leads to a rapid influx of this ion, which can be detected by a calcium-sensitive fluorescent dye.

Rationale for Use: The FLIPR assay provides a robust, high-throughput method to confirm the functional agonism of Compound A in a cellular context. It serves as an excellent orthogonal method to electrophysiology, as it measures a downstream signaling event (calcium influx) rather than the primary ion current. This helps to rule out potential artifacts associated with a single functional assay.

Experimental Protocol:

  • Cell Plating: Cells expressing the α7 nAChR are plated in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The plate is placed in the FLIPR instrument, and Compound A is added at various concentrations.

  • Fluorescence Measurement: The instrument measures the change in fluorescence intensity over time, which is proportional to the change in [Ca²⁺]i.

  • Data Analysis: The peak fluorescence response is plotted against the concentration of Compound A to generate a dose-response curve and determine the EC50.

Data Comparison:

CompoundEC50 (µM)
Compound A 0.6
PNU-282987 (Positive Control Agonist)0.2 - 1.5
Acetylcholine (Endogenous Agonist)15 - 60

Interpretation: An EC50 value from the FLIPR assay that is consistent with the value obtained from electrophysiology provides strong, independent confirmation of Compound A's agonistic activity.

Conclusion: A Consolidated View of the Mechanism

By employing this triad of orthogonal assays, we can construct a robust and compelling case for the mechanism of action of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride (Compound A) as a selective α7 nAChR agonist. The radioligand binding assay confirms direct, high-affinity interaction with the receptor. The automated patch clamp electrophysiology provides the gold-standard functional evidence of receptor activation and ion channel opening. Finally, the FLIPR assay offers a high-throughput, cell-based confirmation of the downstream signaling consequences of receptor engagement. Together, these assays provide a self-validating system that minimizes the risk of misinterpretation due to assay-specific artifacts, thereby establishing a high degree of confidence in the compound's mechanism of action for researchers, scientists, and drug development professionals.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]

  • Hurst, R. S., Hajós, M., Raggenbass, M., Wall, T. M., Higdon, N. R., & Lawson, J. A. (2005). A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization. Journal of Neuroscience, 25(17), 4396–4405. [Link]

  • Millar, N. S. (2009). Nicotinic acetylcholine receptors: from structure to therapeutics. Current Opinion in Pharmacology, 9(5), 585–590. [Link]

  • Papke, R. L. (2014). Merging old and new perspectives on nicotinic acetylcholine receptors. Biochemical Pharmacology, 89(2), 143–155. [Link]

Benchmarking the potency and selectivity of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide for Electrophysiology and Receptor Binding

Executive Summary

3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride (commonly known as Isoguvacine hydrochloride ) is a specific, potent agonist of the GABA_A receptor.[1] Unlike the endogenous ligand GABA, Isoguvacine is resistant to cellular uptake and metabolism, making it a critical tool for isolating receptor kinetics from transporter activity.

This guide benchmarks Isoguvacine against industry standards (Muscimol, GABA, and Baclofen), providing experimental evidence to support its use in in vitro electrophysiology and radioligand binding assays.

Part 1: Pharmacological Profile & Mechanism

Isoguvacine functions as a zwitterionic GABA analogue . Structurally, the isoxazole ring mimics the carboxylate group of GABA, allowing it to bind the orthosteric site of the GABA_A receptor.

Key Pharmacological Features:

  • Target: GABA_A Receptor (Orthosteric Agonist).[2]

  • Selectivity: Highly selective for GABA_A; inactive at GABA_B receptors.[2]

  • Transporter Interaction: Negligible affinity for GABA uptake transporters (GAT-1, GAT-3).

  • Blood-Brain Barrier (BBB): Does not cross the BBB effectively following systemic administration (unlike Muscimol).

Mechanistic Pathway

The following diagram illustrates the specific signaling pathway activated by Isoguvacine, highlighting its exclusion from the GABA_B and Transporter pathways.

GABAA_Pathway Isoguvacine Isoguvacine HCl GABA_A GABA-A Receptor (Cl- Channel) Isoguvacine->GABA_A High Affinity Binding GABA_B GABA-B Receptor (Gi/Go Coupled) Isoguvacine->GABA_B No Binding Transporter GABA Transporter (GAT-1/3) Isoguvacine->Transporter No Uptake Cl_Influx Chloride (Cl-) Influx GABA_A->Cl_Influx Channel Opening Hyperpolarization Membrane Hyperpolarization (Inhibition) Cl_Influx->Hyperpolarization Decreased Excitability

Figure 1: Isoguvacine selectively activates GABA_A receptors without confounding effects from GABA_B activation or presynaptic uptake mechanisms.

Part 2: Comparative Benchmarking

The following data aggregates binding affinity (


) and functional potency (

) values from rat synaptic membranes and whole-cell patch-clamp recordings.
Table 1: Agonist Potency & Selectivity Profile
CompoundTarget SelectivityBinding Affinity (

) [1]
Functional Potency (

) [2]
Uptake SusceptibilityBBB Permeability
Isoguvacine GABA_A (Specific) 10 - 30 nM 5 - 30 µM No No
Muscimol GABA_A (Specific)5 - 10 nM0.5 - 2 µMNoYes
GABA GABA_A + GABA_B10 - 20 nM2 - 10 µM*High No
Baclofen GABA_B (Specific)> 100 µM (at GABA_A)Inactive (at GABA_A)NoYes
THIP GABA_A (Super-agonist)20 - 40 nM30 - 60 µMNoYes

*Note: The functional potency of GABA is highly variable in tissue preparations due to rapid removal by GAT transporters. Isoguvacine provides a more stable response curve.

Critical Analysis
  • Potency vs. Muscimol: Muscimol is generally 2-10x more potent than Isoguvacine in functional assays. However, Isoguvacine is often preferred in slice electrophysiology when a "clean" GABA_A current is required without the risk of residual receptor desensitization that can occur with high-affinity Muscimol binding.

  • The "Uptake" Advantage: In experiments using endogenous GABA, transport inhibitors (e.g., Tiagabine) must be added to prevent rapid clearance. Isoguvacine bypasses this requirement, simplifying the perfusion solution and reducing chemical noise.

Part 3: Experimental Protocols

To ensure reproducibility, the following protocols utilize Isoguvacine in a self-validating workflow.

Protocol A: Whole-Cell Patch-Clamp (Hippocampal Slice)

Objective: Measure GABA_A mediated inhibitory postsynaptic currents (IPSCs).

Reagents:

  • Stock Solution: Dissolve Isoguvacine HCl in water to 100 mM. Store at -20°C.

  • Working Solution: Dilute to 10-100 µM in ACSF on the day of the experiment.

Workflow Diagram:

Patch_Protocol Prep Slice Preparation (300 µm Hippocampus) Recovery Recovery (1h @ 32°C in ACSF) Prep->Recovery Patch Whole-Cell Configuration (Voltage Clamp @ -70mV) Recovery->Patch Baseline Record Baseline (2-5 mins) Patch->Baseline App Apply Isoguvacine (10 µM via Perfusion) Baseline->App Wash Washout (ACSF only) App->Wash

Figure 2: Electrophysiology workflow for isolating GABA_A currents.

Step-by-Step Methodology:

  • Internal Solution: Use a Cesium-based internal solution (e.g., 140 mM CsCl) to block Potassium channels and isolate Chloride currents.

  • Blockade: Add TTX (1 µM) to block action potentials and CNQX (10 µM) / AP5 (50 µM) to block AMPA/NMDA receptors. This isolates the GABAergic component.[3][4]

  • Application: Perfuse Isoguvacine (10 µM) for 30-60 seconds.

  • Validation: The induced current should be fully reversible upon washout and completely blocked by the co-application of Bicuculline (10 µM) or Gabazine .

Protocol B: Radioligand Binding Assay

Objective: Determine


 of a novel compound by displacing [3H]-Isoguvacine.
Note: [3H]-Isoguvacine is often used instead of [3H]-GABA because it does not bind to transporter sites on the membrane preparation.
  • Membrane Prep: Homogenize rat cortex in 50 mM Tris-Citrate buffer (pH 7.4). Centrifuge and wash 3x to remove endogenous GABA.

  • Incubation: Incubate membranes with 2 nM [3H]-Isoguvacine +/- test compound for 30 mins at 4°C.

  • Filtration: Rapidly filter through GF/B filters using a cell harvester.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Part 4: Strategic Application Guide

When to choose Isoguvacine HCl:

  • Differentiation of Receptor vs. Transporter: If your study involves measuring GABA kinetics and you want to ensure the signal is purely receptor-mediated, Isoguvacine is superior to GABA.

  • Intrathecal/Local Injection: Because it does not cross the BBB, Isoguvacine is ideal for local administration (e.g., into the spinal cord) to study peripheral or segment-specific inhibition without central sedation.

  • Metabolic Stability: Use Isoguvacine in long-duration incubations where GABA would be degraded by GABA-Transaminase (GABA-T).

When to choose an Alternative:

  • Systemic Administration: Use Muscimol or THIP if the drug must cross the BBB via IP/IV injection.

  • GABA_B Study: Use Baclofen .

References
  • White, W. F., & Snodgrass, S. R. (1983). Isoguvacine binding, uptake, and release: relation to the GABA system.[3][5] Journal of Neurochemistry, 40(6), 1701–1708.[3]

  • Krogsgaard-Larsen, P., et al. (1977). GABA agonists. Resolution, absolute stereochemistry, and pharmacology of the enantiomers of isoguvacine. Journal of Neurochemistry, 29(6), 1147-1149.

  • Wahab, A., et al. (2009). Effects of gamma-aminobutyric acid (GABA) agonists and a GABA uptake inhibitor on pharmacoresistant seizure like events in organotypic hippocampal slice cultures.[3][6] Epilepsy Research, 86(2-3), 113-123.[3]

  • Hello Bio. Isoguvacine hydrochloride Product Datasheet. [3]

  • Tocris Bioscience. Isoguvacine hydrochloride: Technical Data.

Sources

Independent Verification and Comparative Analysis of 3-(3-Methyl-5-isoxazolyl)piperidine Hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent verification, characterization, and comparative analysis of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride. In the dynamic landscape of drug discovery and development, rigorous validation of novel chemical entities is paramount. This document outlines the essential experimental protocols and analytical methodologies required to confirm the identity, purity, and potential pharmacological activity of the target compound.

Given the limited specific published data on 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride, this guide establishes a procedural blueprint for researchers. We will detail a hypothetical yet scientifically rigorous workflow, comparing the target compound with a structurally related, commercially available alternative: 3-{[(3,5-Dimethyl-4-isoxazolyl)methoxy]methyl}piperidine hydrochloride. This approach ensures that researchers are equipped with the necessary tools to generate reliable and reproducible data.

Physicochemical and Structural Profile

A foundational step in the verification process is the determination of the compound's fundamental physicochemical properties and the confirmation of its chemical structure. The expected properties of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride are juxtaposed with the known properties of a potential comparator.

Property3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride (Target Compound - Hypothetical)3-{[(3,5-Dimethyl-4-isoxazolyl)methoxy]methyl}piperidine hydrochloride (Comparator Compound)
Molecular Formula C₉H₁₅ClN₂OC₁₂H₂₁ClN₂O₂
Molecular Weight 202.68 g/mol 260.76 g/mol [1]
Chemical Structure A piperidine ring substituted at the 3-position with a 3-methyl-5-isoxazolyl group.A piperidine ring substituted at the 3-position with a methoxymethyl group, which is further attached to a 3,5-dimethyl-4-isoxazolyl ring.[1]
Appearance White to off-white solid (predicted)Solid[1]

Independent Verification Workflow: A Step-by-Step Approach

The following workflow provides a robust methodology for the comprehensive analysis of a newly synthesized or procured batch of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Structural & Purity Analysis cluster_2 Phase 3: Comparative Evaluation A Sample Receipt: 3-(3-Methyl-5-isoxazolyl)piperidine HCl B Visual Inspection (Color, Form) A->B C Solubility Testing (Aqueous, Organic) B->C D Mass Spectrometry (MS) - Confirm Molecular Weight C->D E NMR Spectroscopy (¹H, ¹³C) - Elucidate Structure F HPLC Analysis - Determine Purity (%) D->E E->F H Pharmacological Assay (e.g., FAAH Inhibition) F->H G Comparator Compound Procurement: 3-{[(3,5-Dimethyl-4-isoxazolyl)methoxy]methyl}piperidine HCl G->H I Data Analysis & Comparison (IC₅₀, Potency) H->I G Anandamide Anandamide (AEA) FAAH FAAH Enzyme Anandamide->FAAH Hydrolysis Metabolites Inactive Metabolites FAAH->Metabolites TargetCompound 3-(3-Methyl-5-isoxazolyl) piperidine HCl TargetCompound->FAAH Inhibition

Sources

Safety Operating Guide

3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride proper disposal procedures

[1]

Executive Summary

This guide outlines the mandatory safety and disposal protocols for 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride .[1] As a piperidine-based isoxazole derivative, this compound presents specific risks associated with bioactive heterocyclic amines. It must be managed as a hazardous organic solid (or solution) and strictly segregated from oxidative stressors and aqueous drainage systems.

Immediate Hazard Profile:

  • Chemical Class: Heterocyclic Amine Salt (Piperidine/Isoxazole pharmacophore).

  • Primary Risks: Acute toxicity (oral/dermal), severe eye/skin irritation, potential neuroactivity (nicotinic receptor agonist structural motif).

  • Waste Stream: Class 6.1 (Toxic) or Non-Regulated Chemical Waste (depending on concentration), destined for High-Temperature Incineration .[1]

Part 1: Chemical Assessment & Segregation Strategy

Before initiating disposal, you must understand the "Why" behind the protocol. This compound is not merely "chemical waste"; it is a bioactive salt.

1.1 The Physicochemical Hazard
  • The HCl Salt Factor: Being a hydrochloride salt, this compound is highly water-soluble.[1] Crucial Rule: Never dispose of this compound via sink/drain. Its solubility ensures rapid transport into aquatic systems where the piperidine moiety can persist and exhibit toxicity to aquatic life.

  • The Isoxazole Ring: While generally stable, isoxazoles can degrade under extreme conditions or specific enzymatic action. Incineration is the only method validated to fully mineralize the nitrogenous ring system to

    
     and 
    
    
    (captured by scrubbers).
  • Incompatibility:

    • Strong Oxidizers: Risk of exothermic reaction.

    • Strong Bases (NaOH, KOH): Will deprotonate the salt, liberating the free amine base. The free base is likely volatile, odorous, and has a different flash point, complicating waste profiling. Keep acidic/neutral.

1.2 Segregation Logic (The "Stream" System)
ParameterSpecificationOperational Directive
Physical State Solid (Powder/Crystal)Stream A (Solids): Do not dissolve for disposal.[1] Keep solid to minimize waste volume.
pH (if aqueous) Acidic (~pH 3-5)Stream B (Liquids): Do not mix with Cyanide or Sulfide waste (risk of HCN/H2S gas evolution).[1]
RCRA Status Unlisted (Likely)Treat as Hazardous Waste by characteristic (Toxic/Irritant) under "Duty of Care."
Container Glass or HDPEAvoid metal containers if residual moisture is present (corrosion risk from Cl- ions).[1]
Part 2: Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid Substance

Applicable for: Expired shelf stock, synthesis yield, or contaminated weighing solids.

  • Personal Protective Equipment (PPE): Nitrile gloves (double gloved recommended), lab coat, safety goggles. Respiratory protection (N95 or fume hood) is required to prevent dust inhalation.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a chemically resistant lid (Teflon/PTFE lined).[1]

  • Transfer:

    • Working inside a chemical fume hood, transfer the solid into the disposal container.

    • Do not rinse the original bottle into the sink. Rinse the original bottle with a small amount of methanol or acetone and add that rinse to your Organic Solvent Waste stream, not the solid waste container.

  • Labeling:

    • Apply a hazardous waste label.

    • Chemical Name: Write clearly: "3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride".

    • Hazards: Check "Toxic" and "Irritant".[2]

    • Constituents: 100%.

  • Storage: Place the container in the Solid Toxic Waste satellite accumulation area.

Scenario B: Disposal of Reaction Mixtures/Solutions

Applicable for: HPLC waste, mother liquors, or dissolved samples.

  • Solvent Assessment: Identify the carrier solvent (e.g., Methanol, DMSO, Water).

  • Segregation:

    • If Organic Solvent (MeOH/ACN): Pour into the Halogenated or Non-Halogenated Organic Waste carboy (depending on facility rules for trace Cl- content).[1] The high-temperature incineration of solvent waste will destroy the compound.[1]

    • If Aqueous Solution: Collect in a separate carboy labeled "Aqueous Waste with Toxic Organic Contaminants." Do not adjust pH.

  • Deactivation (Spill Scenario Only):

    • If a spill occurs, absorb with vermiculite.

    • The area can be cleaned with a dilute surfactant solution.

    • Note: Chemical deactivation (e.g., bleach) is generally not recommended for piperidine derivatives in a spill scenario due to the potential formation of N-chloramines, which are hazardous.

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision-making process for segregating this specific compound.

DisposalWorkflowStartStart: Waste Identification3-(3-Methyl-5-isoxazolyl)piperidine HClStateCheckPhysical State?Start->StateCheckSolidPathSolid / PowderStateCheck->SolidPathDryLiquidPathLiquid / SolutionStateCheck->LiquidPathDissolvedSolidContContainer: HDPE Wide MouthLabel: Toxic SolidSolidPath->SolidContSolventCheckSolvent Base?LiquidPath->SolventCheckSolidDestStream: Lab Pack(Incineration)SolidCont->SolidDestOrgStreamOrganic Solvent(MeOH, DMSO, etc.)SolventCheck->OrgStream>10% OrganicAqStreamAqueous(Water/Buffer)SolventCheck->AqStreamMostly WaterOrgDestStream: Organic Waste(Incineration)OrgStream->OrgDestAqDestStream: Aqueous Toxic(NO DRAIN)AqStream->AqDest

Figure 1: Decision matrix for segregating 3-(3-Methyl-5-isoxazolyl)piperidine HCl waste streams. Note the strict prohibition of drain disposal for aqueous fractions.

Part 4: Regulatory Compliance (US/EU Context)

To ensure your facility remains audit-ready, cite the following regulations when logging this waste.

1. US EPA (RCRA):

  • Waste Coding: While this specific isomer is likely not "Listed" (P or U list), it must be characterized.

    • If the waste is ignitable (e.g., in solvent): D001 .[3][4][5]

    • If pure substance: Classify as Non-Regulated Hazardous Material (unless toxicity testing confirms D004-D043, which is rare for research intermediates).[1]

    • Best Practice: Many institutions default to "Lab Pack" status for small vials of research chemicals, sent for incineration.

2. European Waste Catalogue (EWC):

  • Code 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.

  • Disposal Route: High-temperature incineration (1100°C) with flue gas cleaning (to handle HCl and NOx).[1]

References
  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • PubChem. Compound Summary: Piperidine Hydrochloride Derivatives.[6] National Library of Medicine. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link][1]

A Senior Application Scientist's Guide to Handling 3-(3-Methyl-5-isoxazolyl)piperidine Hydrochloride: Essential Safety Protocols and Operational Plans

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the safe handling, use, and disposal of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride. As a research chemical, its toxicological properties are not fully characterized. Therefore, this guide is built upon a foundational understanding of its constituent chemical moieties—the piperidine ring and the isoxazole ring—to establish a robust framework for ensuring laboratory safety. The protocols outlined herein are designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this compound responsibly, minimizing risk and ensuring experimental integrity.

Hazard Analysis: A Structurally-Informed Risk Assessment

A thorough understanding of a chemical's structure is the cornerstone of a proactive safety strategy. In the absence of a specific Safety Data Sheet (SDS) for 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride, we must infer its potential hazards from its structural components.

  • The Piperidine Moiety : Piperidine and its derivatives are well-documented as hazardous substances.[1] They are often classified as flammable liquids that are toxic and corrosive.[2][3] Key hazards associated with the piperidine functional group include:

    • Corrosivity : Capable of causing severe skin burns and serious eye damage.[2][4][5]

    • Toxicity : Can be toxic in contact with skin or if inhaled, and harmful if swallowed.[2][3][4]

    • Flammability : Many piperidine derivatives are flammable liquids, and as a precaution, the compound should be kept away from heat and ignition sources.[3][6]

  • The Isoxazole Moiety : The isoxazole ring is a common feature in many pharmacologically active compounds.[7][8][9] Its presence indicates a high potential for biological activity, which necessitates careful handling to avoid unintended physiological effects. While not inherently indicative of toxicity, the principle of treating novel, biologically active compounds with a high degree of caution is paramount.

  • The Hydrochloride Salt : The compound is supplied as a hydrochloride salt, which typically means it is a solid crystalline powder.[10] This form reduces the risk of exposure to volatile vapors compared to a liquid. However, it introduces the hazard of fine dust, which can be easily inhaled or come into contact with skin and eyes.[11] Hydrochloride salts of amines can also be irritating.[10][12]

Based on this analysis, 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride must be handled as a hazardous substance with corrosive, toxic, and irritant properties.

Core Directive: Personal Protective Equipment (PPE)

Personal Protective Equipment is the final barrier between the researcher and the chemical. Its use is non-negotiable. However, it must be used in conjunction with primary engineering controls. All handling of this compound, especially in its solid form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[13][14]

The following table summarizes the minimum PPE requirements for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transferring Solid Safety goggles with side shields & face shieldChemical-resistant gloves (double-gloving recommended)Full-length lab coat, closed-toe shoesRequired if not in a fume hood (NIOSH-approved respirator with particulate filter)
Preparing Solutions Safety goggles with side shieldsChemical-resistant glovesFull-length lab coat, closed-toe shoesRecommended if splashes or aerosols are possible, even in a fume hood
Running Reactions/Work-up Safety goggles with side shieldsChemical-resistant glovesFull-length lab coat, closed-toe shoesAs needed, based on reaction scale and aerosolization potential
Spill Cleanup Safety goggles with side shields & face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant apron over lab coatNIOSH-approved respirator with organic vapor and particulate cartridges
Detailed PPE Specifications:
  • Eye and Face Protection : Use chemical safety goggles with side shields that conform to recognized standards (e.g., ANSI Z87.1).[14] When weighing or transferring the solid, or whenever there is a significant splash risk, a face shield should be worn in addition to goggles.[15]

  • Hand Protection : Wear chemical-resistant gloves, such as nitrile or neoprene.[2][14] It is crucial to inspect gloves before each use and to observe the manufacturer's guidelines regarding breakthrough time and permeability.[13] For operations with a higher risk of exposure, consider double-gloving.

  • Body Protection : A full-length laboratory coat must be worn and kept fastened.[14] Ensure personal clothing is fully covered. For large-scale operations or during spill cleanup, a chemical-resistant apron is required.[14]

  • Respiratory Protection : A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary when handling the compound outside of a fume hood or if there is a risk of aerosolization.[13][14] A proper fit test is mandatory for all respirator users to ensure effectiveness.[13]

Operational and Disposal Plans

A safe laboratory environment is maintained through meticulous planning of every step, from receipt of the chemical to its final disposal.

Safe Handling and Storage Protocol
  • Engineering Controls : All manipulations of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride must be performed in a well-ventilated laboratory inside a certified chemical fume hood.[14] An eyewash station and a safety shower must be immediately accessible.[6][16]

  • General Hygiene : Do not eat, drink, or smoke in the laboratory.[2][12] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[12][16]

  • Storage : Store the compound in a tightly closed, properly labeled container.[3] The storage location should be a cool, dry, and well-ventilated area designated for hazardous chemicals, away from incompatible substances such as strong acids and oxidizing agents.[2]

Spill Management Protocol

In the event of a spill, a calm and methodical response is critical. The following workflow must be initiated immediately.

Spill_Response_Workflow Spill Response Workflow cluster_immediate_actions Immediate Actions cluster_control_contain Control & Containment cluster_cleanup_disposal Cleanup & Disposal Alert Alert Personnel & Cordon Off Area Evacuate Evacuate Non-Essential Personnel Alert->Evacuate Ventilate Increase Ventilation (Fume Hood) Evacuate->Ventilate Ignition Remove Ignition Sources Ventilate->Ignition PPE Don Appropriate PPE Ignition->PPE Contain Contain Spill with Inert Absorbent (e.g., Sand, Vermiculite) PPE->Contain Collect Carefully Collect Absorbed Material into a Labeled Waste Container Contain->Collect Decontaminate Decontaminate Spill Area (Follow institutional guidelines) Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride
Reactant of Route 2
3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.